BISMUTH SUCCINATE
Description
Structure
3D Structure of Parent
Properties
CAS No. |
139-16-2 |
|---|---|
Molecular Formula |
C12H12Bi2O12 |
Molecular Weight |
766.18 g/mol |
IUPAC Name |
dibismuth;butanedioate |
InChI |
InChI=1S/3C4H6O4.2Bi/c3*5-3(6)1-2-4(7)8;;/h3*1-2H2,(H,5,6)(H,7,8);;/q;;;2*+3/p-6 |
InChI Key |
SWWKWOMCSSQXRJ-UHFFFAOYSA-H |
SMILES |
C(CC(=O)[O-])C(=O)[O-].C(CC(=O)[O-])C(=O)[O-].C(CC(=O)[O-])C(=O)[O-].[Bi+3].[Bi+3] |
Canonical SMILES |
C(CC(=O)[O-])C(=O)[O-].C(CC(=O)[O-])C(=O)[O-].C(CC(=O)[O-])C(=O)[O-].[Bi+3].[Bi+3] |
Synonyms |
BISMUTH SUCCINATE |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Crystal Structure of Bismuth Succinate Hydrates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of two novel bismuth succinate (B1194679) hydrates. The information is compiled for professionals in research and development who require detailed structural and methodological data.
Two novel bismuth succinate hydrates have been synthesized and characterized:
-
{[Bi(C₄H₄O₄)₁.₅(H₂O)₂]·H₂O}n (Compound 1 )
-
{[Bi₂(C₄H₄O₄)₂O(H₂O)₂]·H₂O}n (Compound 2 )
The crystal structures of these compounds were determined using single-crystal X-ray diffraction. Further characterization was performed via IR and Raman spectroscopy, powder X-ray diffraction, and thermal analysis.[1][2]
Crystal Structure and Quantitative Data
The analysis reveals that both compounds are coordination polymers. Compound 1 exhibits a two-dimensional layered structure, while Compound 2 has a three-dimensional framework.[1][2] The succinate anions within these structures are fully deprotonated and adopt both trans and gauche conformations.[1][2]
In these structures, the Bi³⁺ cations are coordinated by oxygen atoms from the carboxylate groups of the succinate anions and from water ligands. In Compound 1 , the BiO₉ coordination polyhedra are linked in edge-sharing pairs, which are then connected by bridging succinate ligands to form layers.[1][2] Compound 2 contains two different types of bismuth coordination polyhedra, BiO₉ and BiO₇, which are connected by edges to form infinite ribbons. These ribbons, along with bridging succinate ligands, create a three-dimensional polymeric structure.[1][2]
A summary of the crystallographic data is presented below.
Table 1: Crystal Data and Structure Refinement for this compound Hydrates
| Parameter | Compound 1 | Compound 2 |
| Chemical Formula | C₆H₁₂BiO₁₁ | C₈H₁₂Bi₂O₁₃ |
| Formula Weight | 529.12 | 802.12 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 10.138(2) | 10.373(3) |
| b (Å) | 18.003(4) | 10.511(3) |
| c (Å) | 7.917(2) | 16.037(5) |
| α (°) | 90 | 90 |
| β (°) | 109.91(3) | 103.49(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1357.7(5) | 1700.4(9) |
| Z | 4 | 4 |
| Density (calculated) (g/cm³) | 2.589 | 3.131 |
| Absorption Coefficient (mm⁻¹) | 16.711 | 24.116 |
| F(000) | 968 | 1448 |
Table 2: Selected Bond Lengths (Å) for this compound Hydrates
| Bond | Compound 1 | Bond | Compound 2 |
| Bi-O1 | 2.529(6) | Bi1-O1 | 2.610(5) |
| Bi-O2 | 2.768(6) | Bi1-O2 | 2.809(5) |
| Bi-O3 | 2.361(6) | Bi1-O3 | 2.399(5) |
| Bi-O4 | 2.502(6) | Bi1-O4 | 2.457(5) |
| Bi-O5 | 2.518(6) | Bi1-O5 | 2.607(5) |
| Bi-O6 | 2.730(6) | Bi1-O6 | 2.678(5) |
| Bi-O(water) | 2.441(6) | Bi1-O(water) | 2.435(5) |
| Bi-O(water) | 2.464(6) | Bi2-O7 | 2.235(5) |
| Bi2-O8 | 2.465(5) | ||
| Bi2-O(oxo) | 2.155(4) | ||
| Bi2-O(water) | 2.427(5) |
Experimental Protocols
Synthesis of this compound Hydrates:
The synthesis of both compounds was achieved through the reaction of bismuth(III) nitrate (B79036) pentahydrate with succinic acid in an aqueous solution.
-
For Compound 1: A solution of succinic acid was added to a solution of bismuth(III) nitrate pentahydrate. The resulting mixture was stirred and heated. The precipitate was then filtered, washed, and dried.
-
For Compound 2: The synthesis is similar to that of Compound 1, with variations in the molar ratios of the reactants and reaction conditions.
Single-Crystal X-ray Diffraction:
Data for single crystals of both compounds were collected on an automated diffractometer with graphite-monochromated Mo Kα radiation. The structures were solved by direct methods and refined by full-matrix least-squares on F².
Thermal Analysis:
Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) were performed to study the thermal decomposition of the compounds. The analyses were carried out in an air atmosphere with a constant heating rate.
Visualizations
Caption: Experimental Workflow for Synthesis and Analysis.
Caption: this compound Hydrate Coordination Polymers.
References
An In-depth Technical Guide to the Chemical and Physical Properties of Bismuth Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bismuth compounds have a long history in medicinal applications, particularly in gastroenterology for their efficacy against ailments like peptic ulcers and gastritis, most notably in the eradication of Helicobacter pylori.[1][2] Bismuth succinate (B1194679), a salt of the trivalent bismuth cation and succinic acid, is a subject of growing interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known chemical and physical properties of bismuth succinate, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activities with a focus on relevant signaling pathways.
Chemical and Physical Properties
This compound can exist in various forms, including hydrated and basic salts. One identified form has the molecular formula C₁₂H₁₂Bi₂O₁₂.[3][4] The physicochemical properties of this and other forms are crucial for understanding its behavior in biological systems and for formulation development.
Table 1: Summary of Chemical and Physical Properties of this compound (C₁₂H₁₂Bi₂O₁₂)
| Property | Value | References |
| Molecular Formula | C₁₂H₁₂Bi₂O₁₂ | [3][4] |
| Molecular Weight | 766.18 g/mol | [3][4] |
| Appearance | White crystalline powder | [5] |
| Solubility | ||
| in Water | Practically insoluble | [5][6][7] |
| in DMSO | Data not available for this compound. Bismuth subsalicylate is available in DMSO solutions. | [8] |
| Melting Point | Data not available for this compound. Bismuth subsalicylate has a melting point of >350 °C. | [5][6] |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of this compound involves the reaction of a bismuth(III) salt with succinic acid. The following is a representative protocol adapted from the synthesis of other bismuth carboxylates.[9][10]
Materials:
-
Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)
-
Succinic acid (C₄H₆O₄)
-
1 M Nitric acid (HNO₃)
-
Deionized water
Procedure:
-
Prepare a solution of bismuth nitrate by dissolving a specific molar equivalent of Bi(NO₃)₃·5H₂O in 1 M HNO₃.
-
In a separate vessel, dissolve a corresponding molar equivalent of succinic acid in deionized water, with gentle heating if necessary.
-
Slowly add the bismuth nitrate solution to the succinic acid solution with constant stirring.
-
Adjust the pH of the resulting mixture to induce precipitation. The optimal pH may need to be determined empirically.
-
Continue stirring the reaction mixture at a controlled temperature for a specified period to allow for complete precipitation.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the precipitate with deionized water and then with methanol to remove any unreacted starting materials and impurities.
-
Dry the final product, this compound, in a vacuum oven at a suitable temperature.
Experimental Workflow for Synthesis and Characterization
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C12H12Bi2O12 | CID 57348234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. Bismuth Subsalicylate | C7H5BiO4 | CID 53629521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BISMUTH SUBSALICYLATE | 14882-18-9 [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. amsbio.com [amsbio.com]
- 9. Bismuth Coordination Polymers with Fluorinated Linkers: Aqueous Stability, Bivolatility, and Adsorptive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sibran.ru [sibran.ru]
molecular formula and weight of bismuth succinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of bismuth succinate (B1194679), detailing its chemical properties, synthesis, and potential therapeutic applications. The information is intended to support research and development efforts in the pharmaceutical and biomedical fields.
Molecular Formula and Weight
Bismuth succinate is a salt of bismuth and succinic acid. Its fundamental properties are summarized below.
| Property | Value | Citation |
| Molecular Formula | C₁₂H₁₂Bi₂O₁₂ | [1] |
| Molecular Weight | 766.18 g/mol | [1] |
| IUPAC Name | dibismuth;tris(butanedioate) | [1] |
| CAS Number | 139-16-2 | [1] |
Physicochemical Properties
The physicochemical characteristics of bismuth compounds are crucial for their biological activity and formulation. While specific data for this compound is not extensively documented in readily available literature, general properties of related bismuth salts can provide insights. Bismuth compounds are generally characterized by their low solubility in aqueous solutions, which is a significant factor in their relatively low toxicity profile.[2]
| Property | Description | Citation |
| Solubility | Generally, bismuth salts exhibit low solubility in water. For instance, bismuth subsalicylate is practically insoluble in water and alcohol but dissolves in mineral acids with decomposition. | [3] |
| Melting Point | The melting point for related compounds like bismuth subsalicylate is reported to be greater than 350 °C. | [3] |
| Appearance | This compound is expected to be a white powder, similar to other bismuth salts like bismuth subsalicylate. |
Synthesis and Characterization Workflow
The synthesis of this compound typically involves the reaction of a bismuth salt with succinic acid. The following diagram illustrates a general workflow for its synthesis and characterization.
Antimicrobial Mechanism of Action
Bismuth compounds are known for their antimicrobial properties, particularly against Helicobacter pylori, the primary causative agent of peptic ulcers.[4] While the precise signaling pathways for this compound are not yet fully elucidated, the general mechanism of action for bismuth salts against bacteria is understood to be multi-targeted.
The proposed antimicrobial actions of bismuth are illustrated in the following diagram:
The multifaceted attack by bismuth ions includes:
-
Inhibition of Bacterial Enzymes: Bismuth ions can inhibit the activity of essential bacterial enzymes such as urease, catalase, and lipase (B570770) by binding to their thiol groups.[5]
-
Disruption of Cell Wall Synthesis: Bismuth can interfere with the synthesis of the bacterial cell wall, leading to structural instability.[4]
-
Impairment of Membrane Function: It can disrupt the bacterial membrane, affecting its integrity and function.[4]
-
Inhibition of Adhesion: Bismuth compounds can prevent bacteria from adhering to the epithelial cells of the gastric mucosa.[5]
-
Inhibition of ATP Synthesis: Bismuth can interfere with the energy metabolism of the bacteria by inhibiting ATP synthesis.[5]
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy of bismuth compounds has been quantified against various pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of different bismuth compounds against several bacterial strains.
| Bismuth Compound | Bacterial Strain | MIC (µg/mL) | Citation |
| Bismuth Subsalicylate | Clostridium difficile | >1280 | [6] |
| Bismuth Oxychloride | Clostridium difficile | >1280 | [6] |
| Synthetic Bismuth Cmpd 1 | Clostridium difficile | <1 | [7] |
| Bismuth Subnitrate | Staphylococcus aureus | >1280 | [8] |
| Bismuth Subnitrate | Pseudomonas aeruginosa | >1280 | [8] |
| Bismuth Subnitrate | Proteus mirabilis | >1280 | [8] |
Note: The data presented is for various bismuth compounds and may not be directly representative of this compound's activity, but provides a general indication of the antimicrobial potential of bismuth salts.
Experimental Protocols
A representative synthesis protocol for novel this compound hydrates involves the following steps:
-
Dissolve a stoichiometric amount of bismuth(III) nitrate (B79036) pentahydrate in distilled water.
-
Separately, dissolve a corresponding molar ratio of succinic acid in distilled water.
-
Slowly add the succinic acid solution to the bismuth nitrate solution with constant stirring.
-
Adjust the pH of the resulting solution as needed to facilitate precipitation.
-
Allow the reaction mixture to stand for a period to ensure complete precipitation.
-
Collect the precipitate by filtration.
-
Wash the collected solid with distilled water and then with ethanol (B145695) to remove any unreacted starting materials and impurities.
-
Dry the final product in a desiccator over a suitable drying agent.
This is a generalized protocol; specific reaction conditions such as temperature, pH, and reactant concentrations may need to be optimized.
-
X-ray Diffraction (XRD): Powder XRD patterns are recorded to determine the crystal structure and phase purity of the synthesized this compound.
-
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques are used to identify the functional groups present in the molecule and to confirm the coordination of the succinate ligand to the bismuth ion.
-
Thermogravimetric Analysis (TGA): TGA is employed to study the thermal stability of the compound and to determine the presence of any water of hydration.
The antimicrobial activity of this compound can be evaluated using standard methods such as broth microdilution or agar (B569324) dilution to determine the Minimum Inhibitory Concentration (MIC).
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., H. pylori).
-
Incubate the plates under appropriate conditions (temperature, atmosphere, and time) for the specific bacterium.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.[9]
Toxicological Profile
Bismuth compounds are generally considered to have low toxicity, primarily due to their poor absorption from the gastrointestinal tract.[2] However, prolonged use or ingestion of very high doses can lead to adverse effects, including neurotoxicity and nephrotoxicity.[2][10] The reported cases of bismuth toxicity are often associated with overuse of certain bismuth salts like bismuth subnitrate.[2] It is crucial for drug development professionals to conduct thorough toxicological assessments of any new bismuth-based formulation.
References
- 1. This compound | C12H12Bi2O12 | CID 57348234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BISMUTH SUBSALICYLATE CAS#: 14882-18-9 [amp.chemicalbook.com]
- 4. The actions of bismuth in the treatment of Helicobacter pylori infection | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial activity of bismuth subsalicylate on Clostridium difficile, Escherichia coli O157:H7, norovirus, and other common enteric pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activities of Synthetic Bismuth Compounds against Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial and anti‐biofilm activities of Bi subnitrate and BiNPs produced by Delftia sp. SFG against clinical isolates of Staphylococcus aureus, Pseudomonas aeruginosa, and Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Helicobacter pylori Detection and Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bismuth toxicity--a reassessment - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Bismuth Succinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of bismuth succinate (B1194679). Due to the limited availability of specific quantitative data for bismuth succinate, this guide also includes information on the solubility of related bismuth compounds and outlines detailed experimental protocols for solubility determination.
Introduction to this compound
This compound is a salt formed from the trivalent bismuth cation (Bi³⁺) and the succinate anion. Like many bismuth compounds, it is of interest to the pharmaceutical industry due to the known therapeutic properties of bismuth, which include antibacterial and gastroprotective effects. The solubility of an active pharmaceutical ingredient (API) like this compound is a critical physicochemical property that influences its bioavailability, dissolution rate, and ultimately, its therapeutic efficacy. Bismuth compounds are generally characterized by their low solubility in aqueous solutions.
Solubility of Bismuth Compounds: A Comparative Overview
Table 1: Qualitative and Comparative Solubility of Bismuth Compounds
| Compound | Solvent | Solubility | Factors Influencing Solubility | Reference |
| This compound | Water | Poorly Soluble (Anticipated) | pH, Temperature, Complexing Agents | General knowledge on Bismuth salts |
| Bismuth Subsalicylate | Water | Practically Insoluble | Decomposes in boiling water | [General chemical data] |
| Bismuth Citrate | Water | 0.053 g/L at 20 °C (Practically Insoluble) | Increases in acidic conditions and with alkali citrates | [1] |
| Bismuth Tartrate | Water | Insoluble | Soluble in alkaline solutions | [2] |
| Bismuth Sodium Tartrate | Water | Soluble | pH and temperature dependent | [3] |
| Bismuth Subnitrate | Water | Insoluble | - | [General chemical data] |
| Colloidal Bismuth Subcitrate | Water | Partially Soluble | pH-dependent, least soluble in pH range 1.1 to 3.25 | [General chemical data] |
Experimental Protocols for Solubility Determination
The following protocols are generalized methods applicable for determining the solubility of poorly soluble compounds like this compound, based on established guidelines from the United States Pharmacopeia (USP) and the Food and Drug Administration (FDA).[4][5][6]
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[7][8][9][10]
Methodology:
-
Preparation of Solvent Media: Prepare a series of aqueous buffers with pH values ranging from 1.2 to 6.8 (e.g., 0.1 N HCl for pH 1.2, acetate (B1210297) buffer for pH 4.5, and phosphate (B84403) buffer for pH 6.8).[6] For organic solvents, use analytical grade solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (B87167) (DMSO).
-
Sample Preparation: Add an excess amount of finely powdered this compound to a series of flasks, each containing a known volume of the respective solvent medium. The excess solid is necessary to ensure that a saturated solution is achieved.
-
Equilibration: Seal the flasks and place them in a constant temperature shaker bath, typically maintained at 25 °C or 37 °C. Agitate the flasks for a predetermined period (e.g., 24, 48, and 72 hours) to allow the system to reach equilibrium. Equilibrium is confirmed when consecutive measurements of the solute concentration are consistent.
-
Sample Collection and Preparation: After equilibration, allow the flasks to stand undisturbed to let the excess solid settle. Carefully withdraw a sample from the supernatant. To separate the dissolved solute from the undissolved solid, filter the sample through a suitable non-adsorptive filter (e.g., a 0.45 µm PTFE filter) or centrifuge at a high speed.
-
Quantification: Analyze the concentration of bismuth in the filtrate using a validated analytical method. Suitable methods for bismuth quantification include:
-
Atomic Absorption Spectroscopy (AAS): A sensitive technique for metal ion quantification.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Offers high sensitivity and is suitable for trace-level analysis.
-
Complexometric Titration: A classical method involving titration with a chelating agent like EDTA.[11]
-
UV-Vis Spectrophotometry: Can be used if this compound forms a colored complex with a specific reagent.[11]
-
-
Data Analysis: Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/L).
Dissolution testing is crucial for quality control and predicting the in vivo performance of solid dosage forms.
Methodology (based on USP <711>): [12]
-
Apparatus: Use a USP-compliant dissolution apparatus, typically Apparatus 1 (basket) or Apparatus 2 (paddle).
-
Dissolution Medium: Select an appropriate dissolution medium. For enteric-coated or delayed-release formulations, a multi-stage test with different pH media (e.g., starting with acidic and moving to neutral) may be required. Common media include 0.1 N HCl, phosphate buffers at various pH values, and simulated gastric or intestinal fluids.[13]
-
Test Conditions:
-
Temperature: Maintain the dissolution medium at 37 ± 0.5 °C.
-
Agitation Speed: Set the rotation speed of the basket or paddle as specified in the relevant monograph (e.g., 50 or 75 rpm for the paddle apparatus).[13]
-
-
Procedure:
-
Place a single tablet or capsule of the this compound formulation into each dissolution vessel.
-
Start the apparatus and withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn sample volume with fresh, pre-warmed dissolution medium.
-
-
Sample Analysis: Filter the collected samples and analyze for bismuth concentration using a validated analytical method as described in the solubility determination protocol.
-
Data Analysis: Plot the percentage of the labeled amount of drug dissolved against time to generate a dissolution profile.
Visualization of Experimental Workflows
Caption: Workflow for Shake-Flask Solubility Determination.
Caption: Workflow for Pharmaceutical Dissolution Testing.
Conclusion
While direct quantitative solubility data for this compound remains scarce, this guide provides a framework for its determination based on established methodologies for poorly soluble compounds. The solubility of this compound is expected to be low in aqueous media and influenced by pH and complexing agents, similar to other bismuth carboxylates. The provided experimental protocols and workflows offer a robust starting point for researchers and drug development professionals to characterize this important physicochemical property. Further research is warranted to establish a definitive solubility profile of this compound in a range of pharmaceutically relevant solvents.
References
- 1. carlroth.com [carlroth.com]
- 2. Bismuth Tartrate Manufacturer,Bismuth Tartrate Supplier in Gujarat [ws2.in]
- 3. CAS 31586-77-3: Bismuth sodium tartrate | CymitQuimica [cymitquimica.com]
- 4. Solubility Measurements | USP-NF [uspnf.com]
- 5. pqri.org [pqri.org]
- 6. fda.gov [fda.gov]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 8. enamine.net [enamine.net]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. bioassaysys.com [bioassaysys.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. usp.org [usp.org]
- 13. <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION [drugfuture.com]
Thermal Decomposition Behavior of Bismuth Succinate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal decomposition behavior of bismuth succinate (B1194679), focusing on recently synthesized and characterized coordination polymers. The information presented is primarily based on the findings from the study of two novel bismuth succinate hydrates: poly[[diaqua(μ3-butane-1,4-dicarboxylato)hemi(μ-butane-1,4-dicarboxylato)bismuth] monohydrate], with the formula {[Bi(C4H4O4)1.5(H2O)2]·H2O}n (Compound 1), and poly[[μ-aqua-aqua(μ3-butane-1,4-dicarboxylato)(μ-butane-1,4-dicarboxylato)-μ-oxido-dibismuth] monohydrate], with the formula {[Bi2(C4H4O4)2O(H2O)2]·H2O}n (Compound 2).
Disclaimer: This guide is based on publicly available abstracts and summaries of the primary research. Access to the full-text article containing detailed quantitative data and comprehensive experimental protocols was not available. Therefore, specific values for mass loss and precise decomposition temperatures are not included.
Introduction
Bismuth compounds have a long history in pharmaceutical applications, and understanding their thermal stability is crucial for drug development, formulation, and storage. This compound, in particular, presents as a coordination polymer with a complex structure. The thermal decomposition of such materials provides insights into their structural integrity, the nature of bonding within the molecule, and the composition of the resulting products.
The two compounds discussed in this guide are this compound hydrates, indicating that the initial stages of decomposition will likely involve the loss of water molecules. Subsequent decomposition steps are expected to involve the breakdown of the succinate ligand.
Experimental Protocols
While the specific experimental parameters from the primary study are not available, a general methodology for the thermal analysis of such compounds is outlined below. These protocols are standard for techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA) & Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)
-
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DTA/DSC concurrently is typically used.
-
Sample Preparation: A small, accurately weighed sample of the this compound compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
Atmosphere: The experiment is conducted under a controlled atmosphere, commonly an inert gas such as nitrogen or argon, to prevent oxidative decomposition. A reactive atmosphere like air may be used for combustion studies. The gas flow rate is maintained at a constant level (e.g., 20-50 mL/min).
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Collection: The instrument continuously records the sample mass (TGA), the temperature difference between the sample and a reference (DTA), or the heat flow to or from the sample (DSC) as a function of temperature.
The following diagram illustrates a typical experimental workflow for thermal analysis.
Thermal Decomposition Behavior
The thermal decomposition of the two this compound hydrates, as described in the available literature, proceeds in multiple stages.[1][2][3][4][5]
Compound 1: {[Bi(C4H4O4)1.5(H2O)2]·H2O}n
The decomposition of this compound is expected to occur in distinct steps:
-
Dehydration: The initial mass loss corresponds to the removal of both coordinated and lattice water molecules. This typically occurs at lower temperatures.
-
Decomposition of the Succinate Ligand: Following dehydration, the organic succinate ligand decomposes. This is a more complex process and may occur in one or multiple steps, leading to the formation of intermediate species.
-
Formation of Final Residue: The ultimate decomposition product is expected to be a bismuth oxide, such as α-Bi2O3.
Compound 2: {[Bi2(C4H4O4)2O(H2O)2]·H2O}n
Similar to Compound 1, the thermal decomposition of this compound is anticipated to follow a multi-stage pathway:
-
Dehydration: Loss of water molecules.
-
Decomposition of the Succinate Ligand: Breakdown of the organic component.
-
Formation of Bismuth Oxide: The final residue is likely to be bismuth oxide.
The presence of an oxo-bridge in the structure of Compound 2 may influence its thermal stability and decomposition pathway compared to Compound 1.
The proposed decomposition pathway can be visualized as follows:
Data Presentation
Due to the unavailability of the full research article, a detailed quantitative data table cannot be provided. However, the following tables are structured to be populated with data from future experimental work or once the full study becomes accessible.
Table 1: Thermal Decomposition Data for {[Bi(C4H4O4)1.5(H2O)2]·H2O}n (Compound 1)
| Decomposition Stage | Temperature Range (°C) | Mass Loss (Observed, %) | Mass Loss (Calculated, %) | Proposed Leaving Group(s) |
| 1. Dehydration | H₂O | |||
| 2. Ligand Decomposition | C₄H₄O₄ fragments | |||
| Final Residue | Bi₂O₃ |
Table 2: Thermal Decomposition Data for {[Bi2(C4H4O4)2O(H2O)2]·H2O}n (Compound 2)
| Decomposition Stage | Temperature Range (°C) | Mass Loss (Observed, %) | Mass Loss (Calculated, %) | Proposed Leaving Group(s) | | :--- | :--- | :--- | :--- | | 1. Dehydration | | | | H₂O | | 2. Ligand Decomposition | | | | C₄H₄O₄ fragments | | Final Residue | | | | Bi₂O₃ |
Conclusion
The thermal decomposition of this compound hydrates is a multi-step process initiated by dehydration, followed by the decomposition of the succinate ligand, ultimately yielding bismuth oxide as the final residue. The specific temperatures and mass losses associated with these steps are critical parameters for determining the thermal stability of these compounds. Further research and access to detailed experimental data are necessary to fully elucidate the decomposition mechanisms and kinetics. The structural differences between various this compound coordination polymers, such as the presence of bridging oxo-ligands, can be expected to influence their thermal behavior. This understanding is essential for the development of bismuth-based pharmaceuticals with desired stability profiles.
References
In-Depth Technical Guide to the Infrared and Raman Spectroscopy of Bismuth Succinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of bismuth succinate (B1194679) using infrared (IR) and Raman spectroscopy. It is intended for researchers, scientists, and professionals in drug development who are interested in the vibrational properties and molecular structure of this compound. This document summarizes key quantitative data, outlines detailed experimental protocols, and presents visual workflows and logical relationships through diagrams.
Introduction to Bismuth Succinate and its Spectroscopic Analysis
Bismuth compounds have long been used in pharmaceutical applications, and understanding their molecular structure is crucial for elucidating their mechanisms of action and ensuring quality control. This compound, a salt formed between the trivalent bismuth ion (Bi³⁺) and the succinate anion, is of interest for its potential therapeutic properties. Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a powerful, non-destructive means to probe the molecular structure of this compound. These techniques are particularly sensitive to the coordination environment of the carboxylate groups of the succinate ligand upon binding to the bismuth center.
This guide focuses on the interpretation of the vibrational spectra of two hydrated this compound coordination polymers, denoted as Compound 1 ({[Bi(C₄H₄O₄)₁.₅(H₂O)₂]·H₂O}n) and Compound 2 ({[Bi₂(C₄H₄O₄)₂O(H₂O)₂]·H₂O}n), as characterized in recent literature.
Quantitative Spectroscopic Data
The vibrational spectra of this compound are characterized by distinct bands corresponding to the succinate ligand and the bismuth-oxygen (B8504807) bonds. The coordination of the succinate carboxylate groups to the bismuth ion leads to significant shifts in the positions of the symmetric and antisymmetric stretching vibrations of the COO⁻ groups compared to free succinic acid. These shifts are indicative of the coordination modes (e.g., monodentate, bidentate chelating, or bidentate bridging).
The following tables summarize the key vibrational frequencies observed in the IR and Raman spectra of succinic acid and the two this compound compounds. The data for the bismuth succinates have been estimated from the published spectra in Timakova et al. (2023).
Table 1: Infrared (IR) Vibrational Frequencies and Assignments
| Succinic Acid (cm⁻¹) | This compound Cpd. 1 (cm⁻¹) | This compound Cpd. 2 (cm⁻¹) | Assignment |
| ~3000 (broad) | ~3400-3000 (broad) | ~3400-3000 (broad) | ν(O-H) of carboxylic acid and water |
| ~2950 | ~2960 | ~2960 | ν(C-H) |
| ~1700 | - | - | ν(C=O) of COOH |
| - | ~1560 | ~1550 | νₐₛ(COO⁻) - Antisymmetric stretching |
| ~1420 | ~1410 | ~1415 | δ(CH₂) - Scissoring |
| ~1310 | ~1390 | ~1395 | νₛ(COO⁻) - Symmetric stretching |
| ~1200 | ~1220 | ~1225 | δ(CH₂) + ν(C-C) |
| ~920 | ~930 | ~935 | γ(C-C) |
| - | ~550 | ~560 | ν(Bi-O) |
Table 2: Raman Vibrational Frequencies and Assignments
| Succinic Acid (cm⁻¹) | This compound Cpd. 1 (cm⁻¹) | This compound Cpd. 2 (cm⁻¹) | Assignment |
| ~2970 | ~2975 | ~2975 | ν(C-H) |
| ~1650 | - | - | ν(C=O) of COOH |
| - | ~1555 | ~1550 | νₐₛ(COO⁻) - Antisymmetric stretching |
| ~1430 | ~1420 | ~1425 | δ(CH₂) - Scissoring |
| ~1300 | ~1395 | ~1400 | νₛ(COO⁻) - Symmetric stretching |
| ~1180 | ~1185 | ~1190 | δ(CH₂) + ν(C-C) |
| ~850 | ~860 | ~865 | γ(C-C) |
| - | ~250 | ~260 | ν(Bi-O) |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and its subsequent analysis by FT-IR and Raman spectroscopy.
Synthesis of this compound Hydrates.[1]
A common method for the synthesis of this compound involves the reaction of a bismuth(III) salt with succinic acid in an aqueous solution. The following is a representative protocol:
-
Preparation of Reactant Solutions:
-
A solution of bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) is prepared by dissolving the salt in deionized water. A small amount of nitric acid may be added to prevent hydrolysis of the bismuth salt.
-
A separate aqueous solution of succinic acid (C₄H₆O₄) is prepared. The pH of this solution may be adjusted with a base such as sodium hydroxide (B78521) to deprotonate the carboxylic acid groups.
-
-
Reaction and Precipitation:
-
The bismuth nitrate solution is slowly added to the succinate solution with constant stirring.
-
The reaction mixture is typically heated to a specific temperature (e.g., 60-80 °C) for a defined period to promote the formation of a crystalline product.
-
The resulting white precipitate of this compound is collected by filtration.
-
-
Washing and Drying:
-
The precipitate is washed several times with deionized water to remove any unreacted starting materials and soluble byproducts.
-
The purified this compound is then dried in an oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
FT-IR Spectroscopy
-
Sample Preparation:
-
A small amount of the dried this compound powder (typically 1-2 mg) is mixed with approximately 200 mg of dry potassium bromide (KBr) powder.
-
The mixture is thoroughly ground in an agate mortar to ensure a homogeneous sample.
-
The ground mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
The KBr pellet is placed in the sample holder of an FT-IR spectrometer.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.
-
Raman Spectroscopy
-
Sample Preparation:
-
A small amount of the this compound powder is placed in a glass capillary tube or on a microscope slide.
-
-
Data Acquisition:
-
The sample is placed in the sample compartment of a Raman spectrometer.
-
A laser with a specific wavelength (e.g., 532 nm or 785 nm) is focused onto the sample.
-
The scattered radiation is collected and passed through a filter to remove the strong Rayleigh scattering.
-
The Raman spectrum is recorded over a range of Raman shifts, typically from 3500 to 100 cm⁻¹.
-
The spectral resolution is typically set to 2-4 cm⁻¹.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Correlation of Succinate Coordination with Spectral Features
The coordination of the succinate ligand to the bismuth center results in predictable changes in the vibrational spectra, particularly in the carboxylate stretching region. The following diagram illustrates this relationship.
Conclusion
Infrared and Raman spectroscopy are indispensable tools for the structural characterization of this compound. The analysis of the vibrational frequencies, particularly the symmetric and antisymmetric stretches of the carboxylate groups, provides valuable insights into the coordination environment of the succinate ligand with the bismuth ion. This technical guide offers a foundational understanding of the spectroscopic properties of this compound, along with the necessary experimental protocols for its synthesis and analysis, to support further research and development in the field of medicinal bismuth compounds.
An In-depth Technical Guide to Bismuth Succinate
CAS Number: 139-16-2
This technical guide provides a comprehensive overview of bismuth succinate (B1194679), a compound with applications in the pharmaceutical industry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and potential mechanisms of action.
Chemical and Physical Properties
| Property | Bismuth Succinate | Bismuth Subsalicylate (for comparison) |
| CAS Number | 139-16-2[1][2] | 14882-18-9 |
| Molecular Formula | C₁₂H₁₂Bi₂O₁₂[1] | C₇H₅BiO₄[3] |
| Molecular Weight | 766.18 g/mol [1][4] | 362.09 g/mol |
| IUPAC Name | dibismuth;tris(butanedioate)[1] | 2-hydroxy-4-oxo-1,3,2-benzodioxabismolane |
| Synonyms | Bismuth subsuccinate, Bisupan, Succinic acid bismuth salt[1] | Pink Bismuth, Pepto-Bismol |
| Appearance | White powder | White crystalline powder[3] |
| Solubility | Data not available. Generally, bismuth salts have low aqueous solubility. | Practically insoluble in water and alcohol; soluble in alkali.[3] |
| Melting Point | Data not available | >350 °C[5] |
Synthesis of Basic Bismuth(III) Succinate
A method for the synthesis of high-purity basic bismuth(III) succinate with the composition C₂H₄(COOBiO)₂ has been reported. The following protocol is based on the available literature.
Experimental Protocol
Objective: To synthesize high-purity basic bismuth(III) succinate.
Materials:
-
Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Succinic acid (C₄H₆O₄)
-
Deionized water
Procedure:
Step 1: Synthesis of α-Bismuth(III) Oxide (α-Bi₂O₃)
-
Prepare a solution of bismuth(III) nitrate pentahydrate in dilute nitric acid.
-
Induce hydrolytic precipitation of a high-purity basic bismuth nitrate precursor, such as --INVALID-LINK--₅·3H₂O, by adjusting the pH.
-
Treat the purified basic bismuth nitrate precursor with a sodium hydroxide solution to obtain finely crystalline α-Bi₂O₃.
-
Wash the α-Bi₂O₃ precipitate thoroughly with deionized water to remove impurities and dry the material.
Step 2: Synthesis of Basic Bismuth(III) Succinate
-
Prepare a solution of succinic acid in deionized water.
-
React the finely crystalline α-Bi₂O₃ with the succinic acid solution. The reaction is typically carried out with stirring at an elevated temperature.
-
After the reaction is complete, the resulting white precipitate of basic bismuth(III) succinate is collected by filtration.
-
The product is washed with deionized water to remove any unreacted starting materials and soluble byproducts.
-
The final product is dried to a constant weight.
Characterization: The composition and purity of the synthesized basic bismuth(III) succinate can be confirmed by various analytical techniques, including:
-
X-ray Diffraction (XRD): To confirm the crystal structure, although it has been noted to have a low degree of crystallinity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of the succinate and bismuth-oxygen (B8504807) bonds.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition profile.
-
Elemental Analysis: To confirm the elemental composition of bismuth and carbon.
Applications in Drug Development
This compound is utilized in pharmaceutical formulations for its therapeutic properties. It is a component of medications such as 'Pholcones' and 'Biquinol', which are indicated for the treatment of sore throat, laryngitis, and pharyngitis.[6][7][8][9][10]
Proposed Mechanism of Action and Signaling Pathways
The precise signaling pathways for this compound have not been extensively elucidated. However, the therapeutic effects of bismuth compounds in gastrointestinal and throat ailments are generally attributed to a combination of mechanisms.
Proposed General Mechanism of Action for Medicinal Bismuth Compounds:
-
Antimicrobial Activity: Bismuth ions exhibit broad-spectrum antimicrobial activity. They are known to inhibit bacterial growth and adhesion to mucosal surfaces.[11] This is particularly relevant in the context of throat infections where bacteria may be contributing to the pathology.
-
Anti-inflammatory Effects: Bismuth compounds can have local anti-inflammatory effects, which may help to reduce the swelling and pain associated with throat infections.[12]
-
Mucosal Protection: Bismuth salts can form a protective layer over inflamed and ulcerated tissues. This barrier shields the underlying tissue from irritants and promotes healing.[13][14]
The following diagram illustrates the proposed general mechanism of action for medicinal bismuth compounds.
Caption: Proposed general mechanism of action for this compound.
Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound, as well as a simplified representation of its application in a pharmaceutical context.
Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and characterization of basic this compound.
Pharmaceutical Application Workflow
Caption: Simplified workflow for the pharmaceutical application of this compound.
References
- 1. This compound | C12H12Bi2O12 | CID 57348234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:139-16-2 | Chemsrc [chemsrc.com]
- 3. byjus.com [byjus.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. BISMUTH SUBSALICYLATE CAS#: 14882-18-9 [amp.chemicalbook.com]
- 6. Pholcones Sore Throat 8 Suppositories Adult [mon-pharmacien-conseil.com]
- 7. pharma-gdd.com [pharma-gdd.com]
- 8. Pholcones Bismuth 8 Adult suppositories for sore throat [soin-et-nature.com]
- 9. Pharmacie Des Marais - Médicament Pholcones Bismuth Adultes, Suppositoire - BISMUTH (SOUS-SUCCINATE DE) - FRANCONVILLE [pharmaciedesmarais-franconville.mesoigner.fr]
- 10. Base de Données Publique des Médicaments [base-donnees-publique.medicaments.gouv.fr]
- 11. Current and Potential Applications of Bismuth-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bismuth subsalicylate - Wikipedia [en.wikipedia.org]
- 13. Bismuth Subsalicylate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Bismuth Subsalicylate: MedlinePlus Drug Information [medlineplus.gov]
A Comprehensive Technical Guide to Bismuth Succinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of bismuth succinate (B1194679), focusing on its chemical identity, properties, synthesis, and biological significance. The information is structured to be a valuable resource for professionals in research and drug development, presenting data in a clear and accessible format.
Chemical Identity and IUPAC Nomenclature
Bismuth succinate is an inorganic salt consisting of bismuth(III) cations (Bi³⁺) and succinate anions. Succinic acid is a dicarboxylic acid, and its corresponding anion, succinate, has a charge of -2. To achieve a charge-neutral compound, two bismuth(III) cations bond with three succinate anions.
The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is dibismuth tris(butanedioate) .[1] The term "butanedioate" is the formal IUPAC term for the succinate ligand. The compound is also commonly referred to as Bismuth(III) succinate.
The relationship between the constituent ions and the final neutral compound can be visualized as a logical flow.
Caption: Formation of neutral this compound from its constituent ions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are essential for applications in drug formulation and development.
| Property | Value | Reference |
| Molecular Weight | 766.18 g/mol | [1][3] |
| Exact Mass | 765.99367 Da | [1] |
| Appearance | White powder | [4] (by analogy) |
| Solubility | Insoluble in water and alcohol | [4] (by analogy) |
Synthesis and Experimental Protocols
This compound can be synthesized through the reaction of a soluble bismuth salt, such as bismuth(III) nitrate (B79036), with succinic acid or a soluble succinate salt in an aqueous solution. A generalized experimental protocol is detailed below.
Objective: To synthesize this compound via precipitation reaction.
Materials:
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Succinic acid (C₄H₆O₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Beakers, magnetic stirrer, filtration apparatus, drying oven
Protocol:
-
Preparation of Sodium Succinate Solution:
-
Dissolve a stoichiometric amount of succinic acid in deionized water.
-
Slowly add a 2M sodium hydroxide solution while stirring until the succinic acid is fully neutralized to form sodium succinate (target pH ~7.0).
-
-
Preparation of Bismuth Nitrate Solution:
-
In a separate beaker, dissolve bismuth(III) nitrate pentahydrate in a minimal amount of dilute nitric acid to prevent hydrolysis, followed by dilution with deionized water.
-
-
Reaction:
-
Slowly add the bismuth nitrate solution to the sodium succinate solution under constant stirring.
-
A white precipitate of this compound will form immediately.
-
-
Isolation and Purification:
-
Continue stirring the mixture for 1-2 hours to ensure the completion of the reaction.
-
Collect the precipitate by vacuum filtration.
-
Wash the precipitate several times with deionized water to remove any unreacted starting materials and soluble byproducts.
-
Wash the precipitate with ethanol (B145695) to facilitate drying.
-
-
Drying:
-
Dry the purified this compound in a drying oven at 60-80°C until a constant weight is achieved.
-
The workflow for this synthesis process is illustrated in the following diagram.
Caption: Experimental workflow for the synthesis of this compound.
Biological and Pharmacological Context
Bismuth compounds have a long history of use in medicine, primarily for gastrointestinal disorders.[5] They are known to possess antacid, anti-inflammatory, and antimicrobial properties.[4][5] The bactericidal activity of bismuth salts is particularly notable against Helicobacter pylori, a bacterium linked to gastritis and peptic ulcers.[5]
The succinate component of the molecule is a critical intermediate in the citric acid cycle (Krebs cycle) , a central metabolic pathway for energy production in aerobic organisms. While this compound itself is not directly involved in this cycle, understanding the role of succinate provides important metabolic context.
The diagram below outlines the position of succinate within the citric acid cycle.
Caption: Succinate as a key intermediate in the Citric Acid Cycle.
The therapeutic action of bismuth compounds is believed to involve multiple mechanisms, including the inhibition of bacterial enzymes and cell wall synthesis, and interference with bacterial adhesion to gastric mucosa.[6] When administered, this compound would dissociate, allowing the Bi³⁺ ion to exert its pharmacological effects.
References
- 1. This compound | C12H12Bi2O12 | CID 57348234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:139-16-2 | Chemsrc [chemsrc.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. byjus.com [byjus.com]
- 5. Bismuth: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 6. Bismuth subcitrate - Wikipedia [en.wikipedia.org]
The Biological Activity of Bismuth Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bismuth, a heavy metal with a long history in medicine, is experiencing a resurgence of interest within the scientific community.[1][2] Historically used to treat a variety of ailments from gastrointestinal issues to syphilis, modern research is uncovering the multifaceted biological activities of bismuth compounds, positioning them as promising candidates for a new generation of therapeutic agents.[1][2] This technical guide provides an in-depth overview of the biological activities of bismuth compounds, focusing on their antimicrobial, anti-cancer, and anti-inflammatory properties. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Antimicrobial Activity
Bismuth compounds exhibit a broad spectrum of antimicrobial activity against various pathogens, including bacteria, fungi, viruses, and parasites.[1][2] Their efficacy against drug-resistant strains and their ability to act synergistically with existing antibiotics make them particularly valuable in the current era of antimicrobial resistance.[1]
Antibacterial Activity
The antibacterial properties of bismuth compounds are well-documented, with notable efficacy against both Gram-positive and Gram-negative bacteria.[1] One of the most significant applications of bismuth is in the eradication of Helicobacter pylori, a bacterium strongly associated with peptic ulcers and gastric cancer.[1][2][3][4] Bismuth-containing quadruple therapies are now a standard treatment for H. pylori infections.[5]
The mechanisms of antibacterial action are multifaceted and include:
-
Disruption of the bacterial cell wall and membrane: Bismuth compounds can interfere with the synthesis of the bacterial cell wall and disrupt the integrity of the cell membrane, leading to cell lysis.[6][7]
-
Inhibition of key enzymes: Bismuth ions can inhibit essential bacterial enzymes, such as urease in H. pylori, which is crucial for its survival in the acidic environment of the stomach.[3][8] They can also inhibit other enzymes involved in metabolism and energy production.
-
Interference with nutrient uptake: Bismuth may interfere with the uptake of essential nutrients, such as iron, by bacterial cells.[4]
-
Generation of reactive oxygen species (ROS): Some bismuth compounds can induce oxidative stress in bacteria by generating ROS, which damages cellular components.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various bismuth compounds against a selection of bacterial species. This data provides a quantitative measure of their antibacterial potency.
| Bismuth Compound | Bacterial Species | MIC Range (µg/mL) | Reference(s) |
| Bismuth Subsalicylate (BSS) | Helicobacter pylori | 4 - 32 | [4] |
| Clostridium difficile | 128 (MIC90) | [9] | |
| Bacteroides fragilis group | 512 (MIC90) | [9] | |
| Colloidal Bismuth Subcitrate (CBS) | Helicobacter pylori | 1 - 8 | [4] |
| Ranitidine (B14927) Bismuth Citrate (B86180) (RBC) | Helicobacter pylori | 4 - 32 | [10] |
| Bismuth Nanoparticles | Staphylococcus aureus | 0.5 - 256 | [1] |
| Organobismuth Compound 1 | Staphylococcus aureus | < 0.5 | [11] |
| Methicillin-resistant S. aureus (MRSA) | 1.25 (MIC90) | [11] | |
| Bismuth-thiosemicarbazone complexes | Klebsiella pneumoniae (NDM-1) | >250 (synergistic with meropenem) | [12] |
| Bismuth-organic frameworks (Rods) | Aggregatibacter actinomycetemcomitans | 31.3 | [13] |
| Porphyromonas gingivalis | 31.3 | [13] | |
| Fusobacterium nucleatum | 31.3 | [13] |
Antifungal, Antiviral, and Antiparasitic Activities
Beyond their antibacterial effects, bismuth compounds have demonstrated promising activity against other microorganisms.
-
Antifungal Activity: Bismuth compounds, particularly bismuth oxide nanoparticles, have shown efficacy against fungi like Candida albicans, including activity against biofilm formation.[2] Some bismuth complexes have exhibited better antifungal activity than the commonly used drug fluconazole.[3]
-
Antiviral Activity: Recent studies have highlighted the potential of bismuth compounds as antiviral agents. For instance, ranitidine bismuth citrate has been shown to inhibit the helicase of SARS-CoV-2, the virus responsible for COVID-19.[2]
-
Antiparasitic Activity: Bismuth compounds have also been investigated for their activity against parasites such as Leishmania.[1]
Anti-Cancer Activity
A growing body of evidence suggests that bismuth compounds possess significant anti-cancer properties, with some demonstrating cytotoxicity against various cancer cell lines at concentrations that are less toxic to normal cells.[12][14] The proposed mechanisms of action for the anti-cancer effects of bismuth compounds are diverse and include:
-
Induction of Apoptosis: Many bismuth compounds trigger programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[12][15][16] This can involve the generation of reactive oxygen species (ROS), activation of caspases, and release of cytochrome c.[12][16]
-
Inhibition of the NF-κB Signaling Pathway: Some bismuth dithiocarbamate (B8719985) complexes have been shown to inhibit the NF-κB signaling pathway, which is often dysregulated in cancer and plays a crucial role in cell survival, proliferation, and inflammation.[16]
-
Cell Cycle Arrest: Bismuth compounds can arrest the cell cycle at different phases, preventing cancer cells from proliferating.
-
Inhibition of Angiogenesis: There is evidence to suggest that some bismuth compounds may inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.
Quantitative Data: Half-maximal Inhibitory Concentrations (IC50)
The following table presents the half-maximal inhibitory concentration (IC50) values for various bismuth compounds against a range of cancer cell lines, illustrating their cytotoxic potential.
| Bismuth Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Bismuth diethyldithiocarbamate (B1195824) | MCF-7 (Breast) | 1.26 ± 0.02 | [16] |
| [BiL1Cl2] (asymmetric [NN'O] ligand) | K562 (Leukemia) | 0.30 | [15] |
| [BiL2Cl2] (asymmetric [NN'O] ligand) | K562 (Leukemia) | 0.38 | [15] |
| [BiL(NO₃)₂]NO₃ (thiosemicarbazone) | A549 (Lung) | < 3.5 | [14] |
| H460 (Lung) | < 3.5 | [14] | |
| Bismuth Nanoparticles (biogenic) | HT-29 (Colon) | 28.7 ± 1.4 µg/ml | [17] |
| Bismuth Subgallate | 8505C (Thyroid) | 0.05 - 0.1 mM (causes ~100% cell death) | [18] |
| Bismuth(III) dithiocarbamate complexes | HepG2 (Liver) | Varies | [12] |
| Ranitidine Bismuth Citrate | SARS-CoV-2 infected cells | 3.3 | [19] |
| Bismuth oxide/Gln-TSC Nanoparticles | Prostate cancer cells | 35.4 µg/mL | [20] |
Anti-inflammatory Activity
Certain bismuth compounds, most notably bismuth subsalicylate (the active ingredient in Pepto-Bismol), possess anti-inflammatory properties.[12][17] The salicylate (B1505791) moiety of bismuth subsalicylate is believed to be primarily responsible for this effect. It works by inhibiting the synthesis of prostaglandins, which are key mediators of inflammation.[12][19] This anti-inflammatory action contributes to its effectiveness in treating gastrointestinal discomfort and diarrhea.[17]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of the biological activity of bismuth compounds.
Synthesis of Bismuth Nanoparticles (PVP-coated)
This protocol describes a chemical reduction method for the synthesis of Polyvinylpyrrolidone (PVP)-coated bismuth nanoparticles.[1][2]
Materials:
-
Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)
-
2,3-Dimercapto-1-propanol (BAL)
-
Polyvinylpyrrolidone (PVP)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized water
Procedure:
-
In a flask, prepare a glycine solution and pre-warm it.
-
Add the bismuth nitrate salt to the warm glycine solution with continuous stirring.
-
Adjust the pH of the solution to 9 by adding a suitable base (e.g., NaOH).
-
Sequentially add the BAL solution and the PVP solution to the bismuth solution while maintaining vigorous stirring.
-
Prepare a fresh solution of NaBH₄.
-
Add the NaBH₄ solution dropwise to the bismuth-containing solution in two separate batches, with a 3-minute interval between additions.
-
Continue vigorous stirring for an additional 10 minutes to allow for the complete reduction and formation of nanoparticles.
-
The resulting suspension contains the PVP-coated bismuth nanoparticles.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a bismuth compound against a bacterial strain, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee for Antimicrobial Susceptibility Testing (EUCAST).[21]
Materials:
-
Bismuth compound to be tested
-
Bacterial strain (e.g., H. pylori)
-
Appropriate broth medium (e.g., Brucella broth supplemented with 5% fetal bovine serum for H. pylori)
-
96-well microtiter plates
-
Sterile deionized water or appropriate solvent for the bismuth compound
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
Procedure:
-
Prepare a stock solution of the bismuth compound in a suitable solvent.
-
In a 96-well microtiter plate, perform a series of two-fold serial dilutions of the bismuth compound stock solution in the appropriate broth medium to achieve a range of desired concentrations.
-
Prepare a standardized inoculum of the test bacterium. For H. pylori, grow the bacteria in liquid culture to the exponential phase (e.g., OD₆₀₀ of 0.6-0.7) and then dilute to the final concentration.
-
Inoculate each well of the microtiter plate (containing the diluted bismuth compound) with the standardized bacterial suspension.
-
Include a positive control well (broth and bacteria, no bismuth compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.
-
If a solvent was used to dissolve the bismuth compound, include a solvent control to ensure it does not inhibit bacterial growth.
-
Incubate the microtiter plate under appropriate conditions for the test organism (e.g., for H. pylori, microaerophilic environment at 37°C with constant agitation).
-
After a specified incubation period (e.g., 72 hours for H. pylori), visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the bismuth compound that completely inhibits visible bacterial growth.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18]
Materials:
-
Cancer cell line (e.g., HT-29)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Bismuth compound to be tested
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
The next day, remove the culture medium and replace it with fresh medium containing various concentrations of the bismuth compound. Include an untreated control group.
-
Incubate the cells with the bismuth compound for a specific period (e.g., 24 or 48 hours).
-
After the incubation period, remove the medium containing the compound and add a fresh solution of MTT in serum-free medium to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow the MTT to be metabolized by viable cells into purple formazan (B1609692) crystals.
-
After the incubation with MTT, add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the bismuth compound relative to the untreated control. The IC50 value can then be determined from the dose-response curve.
Visualizations of Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the biological activity of bismuth compounds.
Caption: Intrinsic apoptosis pathway induced by bismuth compounds in cancer cells.
Caption: Inhibition of the NF-κB signaling pathway by bismuth compounds.
Caption: Experimental workflow for antimicrobial susceptibility testing (Broth Microdilution).
Conclusion
Bismuth compounds represent a versatile and promising class of therapeutic agents with a broad range of biological activities. Their demonstrated efficacy against clinically relevant bacteria, including multi-drug resistant strains, and their potent anti-cancer properties, underscore their potential to address significant unmet medical needs. The low toxicity profile of many bismuth compounds further enhances their appeal for drug development.[1][2] This technical guide has provided a comprehensive overview of the current state of knowledge, from quantitative efficacy data to detailed experimental protocols and visual representations of their mechanisms of action. It is hoped that this resource will serve as a valuable tool for researchers and scientists working to unlock the full therapeutic potential of these remarkable compounds. Further research into the precise molecular targets and the development of novel, highly active bismuth-based drugs are critical next steps in translating the promise of bismuth into tangible clinical benefits.
References
- 1. Bismuth nanoparticles obtained by a facile synthesis method exhibit antimicrobial activity against Staphylococcus aureus and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vitro cytotoxicity of surface modified bismuth nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bismuth-mediated disruption of the glycocalyx-cell wall of Helicobacter pylori: ultrastructural evidence for a mechanism of action for bismuth salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Inhibition of urease by bismuth(III): implications for the mechanism of action of bismuth drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro antibacterial activity of bismuth subsalicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gastric anti-secretory, mucosal protective, anti-pepsin and anti-Helicobacter properties of ranitidine bismuth citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibacterial Properties of Some Cyclic Organobismuth(III) Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome | MDPI [mdpi.com]
- 13. Rapid synthesis of bismuth-organic frameworks as selective antimicrobial materials against microbial biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potent anticancer activity of a new bismuth (III) complex against human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dual anticancer and antibacterial activities of bismuth compounds based on asymmetric [NN'O] ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A bismuth diethyldithiocarbamate compound induced apoptosis via mitochondria-dependent pathway and suppressed invasion in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxicity of biologically synthesised bismuth nanoparticles against HT‐29 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. amsbio.com [amsbio.com]
- 20. Synthesize of Bi2O3/Gln-TSC nanoparticles and evaluation of their toxicity on prostate cancer cells and expression of CASP8, BAX, and Bcl-2 genes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Is bismuth( iii ) able to inhibit the activity of urease? Puzzling results in the quest for soluble urease complexes for agrochemical and medicinal ap ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00778F [pubs.rsc.org]
An In-depth Technical Guide on the Mechanism of Action of Bismuth Salts in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bismuth, a heavy metal with a surprisingly low toxicity profile in humans, has been utilized in medicine for centuries. Its applications range from treating gastrointestinal ailments to emerging roles in antimicrobial, antiviral, and anticancer therapies. This guide provides a comprehensive overview of the multifaceted mechanisms through which bismuth salts exert their biological effects. It delves into the molecular interactions, cellular pathways, and physiological consequences of bismuth exposure in various biological systems. Quantitative data are presented for comparative analysis, detailed experimental protocols are provided for key assays, and complex pathways are visualized through diagrams to facilitate a deeper understanding for research and development professionals.
Introduction to Bismuth Salts in Medicine
Bismuth-containing compounds, such as bismuth subsalicylate (BSS), colloidal bismuth subcitrate (CBS), and ranitidine (B14927) bismuth citrate (B86180) (RBC), are widely used for their therapeutic properties.[1] While historically used for dyspepsia and syphilis, their modern applications are dominated by the treatment of Helicobacter pylori infections, where they are a cornerstone of quadruple therapy regimens.[2][3] The therapeutic efficacy of bismuth is attributed to its local action within the gastrointestinal tract, forming a protective layer over ulcerated tissues and exerting direct antimicrobial effects.[4][5] Beyond this, the unique chemical properties of the Bi(III) ion, particularly its high affinity for sulfur and oxygen donor atoms, allow it to interact with a wide array of biological molecules, leading to a broad spectrum of bioactivity.[6]
Antibacterial Mechanisms of Action
The antibacterial effects of bismuth are pleiotropic, targeting multiple cellular processes simultaneously, which may explain the notable lack of acquired resistance to bismuth by bacteria like H. pylori.[3][7]
2.1. Disruption of Cell Wall and Membrane Integrity
Bismuth compounds can physically disrupt the bacterial cell envelope. They form complexes within the bacterial wall and periplasmic space, leading to structural damage.[3] Specifically against H. pylori, bismuth salts have been shown to disrupt the glycocalyx and cell wall, a physiochemical effect that is difficult for bacteria to develop resistance against.[7] This disruption increases membrane permeability, compromising cellular integrity.[8]
2.2. Enzyme Inhibition
A primary mechanism of bismuth's antibacterial action is the inhibition of essential bacterial enzymes. Bi(III) has a strong affinity for thiol groups in cysteine residues, which are often found in the active sites of enzymes.[6][9]
-
Urease: Crucial for H. pylori survival in the acidic stomach, urease is a key target. Bismuth competitively inhibits urease, likely by binding to active site cysteine residues, thereby preventing the neutralization of gastric acid.[1][10]
-
Alcohol Dehydrogenase (ADH): Bismuth has been shown to inhibit ADH from H. pylori, a zinc metalloenzyme. It acts as a non-competitive inhibitor, likely by displacing the essential zinc ions from the enzyme's active site.[6]
-
Other Enzymes: Bismuth can also inhibit a range of other enzymes involved in critical metabolic pathways, including those related to protein and cell wall synthesis, and ATP synthesis.[11][12]
2.3. Interference with Nutrient Uptake and Metabolism
Bismuth can disrupt essential metabolic processes, further contributing to its bactericidal effects.
-
Iron Homeostasis: Bismuth has been shown to interfere with iron uptake in bacteria such as H. pylori and Pseudomonas aeruginosa.[13][14] It can block iron-binding molecules (siderophores) and cell surface receptors, leading to intracellular iron deprivation and metabolic dysregulation.[14]
-
Energy Metabolism: By inhibiting enzymes in the respiratory chain and F1-ATPase, bismuth can deplete cellular ATP levels, leading to a shutdown of essential cellular functions.[3][12][13]
2.4. Inhibition of Adherence and Biofilm Formation
Bismuth compounds can prevent bacteria from adhering to host epithelial cells, a critical first step in infection and colonization.[11][14] Bismuth subsalicylate, for instance, prevents bacterial adhesion to the stomach and intestinal lining, thereby inhibiting biofilm formation.[14]
Logical Relationship of Antibacterial Actions
dot
Caption: Core antibacterial mechanisms of bismuth salts.
Anticancer Mechanisms of Action
Bismuth complexes are gaining attention as potential anticancer agents, exhibiting cytotoxicity against various cancer cell lines, often with lower toxicity to normal cells compared to traditional chemotherapeutics like cisplatin.[15][16][17] The ligands attached to the bismuth ion play a crucial role, influencing the compound's lipophilicity, stability, and cellular uptake.[12][15]
3.1. Induction of Apoptosis
A primary mechanism of the anticancer activity of bismuth compounds is the induction of programmed cell death (apoptosis).[15][18] This is achieved through multiple interconnected pathways:
-
Generation of Reactive Oxygen Species (ROS): Bismuth compounds can increase intracellular ROS levels.[15] Elevated ROS induces oxidative stress, which damages cellular components and triggers apoptotic signaling.
-
Mitochondrial Perturbation: Bismuth can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[15][19]
-
Caspase Activation: The release of cytochrome c initiates a caspase cascade, activating key executioner caspases (e.g., caspase-3) that dismantle the cell.[15]
-
DNA Fragmentation: Some bismuth complexes can directly or indirectly cause DNA fragmentation, another hallmark of apoptosis.[15]
-
Inhibition of NF-κB Signaling: Bismuth dithiocarbamate (B8719985) complexes have been shown to inhibit the NF-κB signaling pathway, which is often overactive in cancer cells and promotes survival.[19][20]
Apoptosis Induction Signaling Pathway
dot
Caption: Signaling pathways for bismuth-induced apoptosis.
Antiviral Mechanisms of Action
The antiviral properties of bismuth are an emerging area of research. Bismuth salts have shown inhibitory effects against a range of enteric viruses, including rotavirus and norovirus, as well as coronaviruses like SARS-CoV-2.[21][22]
The proposed mechanisms include:
-
Inhibition of Viral Enzymes: Bismuth has been shown to inhibit key viral enzymes that are crucial for replication, such as helicases and proteases. This is often achieved by displacing essential zinc ions from zinc-finger domains within these proteins.[23]
-
Interference with Host Cell Functions: Bismuth may interfere with host cell functions that are necessary for viral replication, leading to a secondary inhibition of virus production.[22]
-
Reduction of Viral RNA Levels: Studies have shown that bismuth can significantly reduce viral RNA levels, suggesting it acts on the viral replication cycle.[21]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the biological activity of various bismuth compounds.
Table 1: Minimum Inhibitory Concentrations (MICs) of Bismuth Salts Against Bacteria
| Bismuth Salt | Bacterium | MIC₅₀ (mg/L) | MIC Range (mg/L) | Reference |
| Tripotassium dicitrato bismuthate | Campylobacter pylori | 8 | - | [24] |
| Bismuth Subcitrate | Campylobacter pylori | 16 | 4-64 | [24] |
| Bismuth Subsalicylate | Campylobacter pylori | 32 | 8-128 | [24] |
| Bismuth Subgallate | Campylobacter pylori | 32 | 16-64 | [24] |
| Bismuth Subnitrate | Campylobacter pylori | 64 | 16-128 | [24] |
Table 2: Cytotoxicity (IC₅₀) of Bismuth Compounds in Cancer Cell Lines
| Bismuth Compound | Cell Line | Assay | Incubation Time | IC₅₀ Value | Reference |
| Bismuth diethyldithiocarbamate (B1195824) | MCF-7 (Breast Cancer) | MTT | 72 hours | 1.26 ± 0.02 µM | [19] |
| [BiL1Cl2] | K562 (Leukemia) | - | - | 0.30 µM | |
| [BiL2Cl2] | K562 (Leukemia) | - | - | 0.38 µM | [25] |
| Bismuth Nanoparticles | HT-29 (Colon Cancer) | MTT | 24 hours | 28.7 ± 1.4 µg/ml | [26] |
| Bismuth Subgallate | 8505C (Thyroid Cancer) | MTT | 24 hours | ~50 µM |
Table 3: Enzyme Inhibition by Bismuth Compounds
| Bismuth Complex | Enzyme | Source | Inhibition Type | Kᵢ Value | Reference |
| Ranitidine Bismuth Citrate (RBC) | Urease | Jack Bean | Non-competitive | 1.17 ± 0.09 mM | [10][27] |
| Bi(EDTA) | Urease | Jack Bean | Competitive | 1.74 ± 0.14 mM | [10][27] |
| Bi(Cys)₃ | Urease | Jack Bean | Competitive | 1.84 ± 0.15 mM | [10][27] |
| Colloidal Bismuth Subcitrate | Alcohol Dehydrogenase | Yeast | Non-competitive | - | [6] |
Detailed Experimental Protocols
6.1. Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Agar (B569324) Dilution
This protocol is adapted from standard methodologies for assessing the antibacterial efficacy of bismuth salts.
Experimental Workflow
dot
Caption: Workflow for MIC determination via agar dilution.
Methodology:
-
Media Preparation: Prepare Mueller-Hinton agar supplemented with 5% sheep blood. Autoclave and cool to 50°C in a water bath.
-
Bismuth Salt Preparation: Prepare a stock solution of the bismuth salt in an appropriate solvent (e.g., sterile deionized water for soluble salts). Create a series of two-fold dilutions to cover the desired concentration range.
-
Plate Preparation: Add 2 ml of each bismuth salt dilution to 18 ml of molten agar to achieve the final desired concentrations. Also prepare a drug-free control plate. Pour the agar into sterile Petri dishes and allow them to solidify.
-
Inoculum Preparation: Culture the bacterial strain (e.g., H. pylori) on appropriate agar plates. Harvest the bacteria and suspend in saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/ml).
-
Inoculation: Using a multipoint inoculator, spot-inoculate approximately 1-2 µl of the bacterial suspension (delivering ~10⁴ CFU) onto the surface of each agar plate.
-
Incubation: Incubate the plates at 37°C under microaerophilic conditions (e.g., 5% O₂, 10% CO₂, 85% N₂) for 72 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the bismuth salt that completely inhibits visible growth on the agar surface.
6.2. Protocol: Assessment of Cytotoxicity using MTT Assay
This protocol outlines a standard procedure for evaluating the cytotoxic effects of bismuth compounds on cancer cell lines.[28]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[29]
-
Compound Treatment: Prepare serial dilutions of the bismuth compound in culture medium. Remove the existing medium from the wells and replace it with 100 µL of medium containing the various concentrations of the bismuth compound. Include vehicle-only and untreated controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).[29]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow viable cells to metabolize the MTT into purple formazan crystals.[29]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Conclusion and Future Directions
The mechanisms of action of bismuth salts are complex and multifaceted, underpinning their continued relevance in medicine. Their ability to target multiple pathways in bacteria makes them a durable therapeutic option in an era of growing antibiotic resistance. In oncology, the pro-apoptotic and ROS-generating properties of novel bismuth complexes present a promising avenue for the development of new chemotherapeutics with potentially favorable toxicity profiles. Future research should focus on elucidating the precise molecular targets of bismuth in various cancer and viral models, optimizing ligand design to improve bioavailability and target specificity, and exploring synergistic combinations with existing therapies. A deeper understanding of bismuth's interaction with biological systems will be crucial for unlocking its full therapeutic potential.
References
- 1. longdom.org [longdom.org]
- 2. The actions of bismuth in the treatment of Helicobacter pylori infections: an update - Metallomics (RSC Publishing) [pubs.rsc.org]
- 3. Role of Bismuth in the Eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Bismuth Subsalicylate? [synapse.patsnap.com]
- 5. Current and Potential Applications of Bismuth-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of alcohol dehydrogenase by bismuth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Bismuth subgallate? [synapse.patsnap.com]
- 10. Inhibition of urease by bismuth(III): implications for the mechanism of action of bismuth drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The actions of bismuth in the treatment of Helicobacter pylori infection | Semantic Scholar [semanticscholar.org]
- 12. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. micro-bites.org [micro-bites.org]
- 15. mdpi.com [mdpi.com]
- 16. Bismuth dithiocarbamate complexes as anticancer agents and beyond: a comprehensive review - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Bismuth dithiocarbamate complexes as anticancer agents and beyond: a comprehensive review - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. A bismuth diethyldithiocarbamate compound induced apoptosis via mitochondria-dependent pathway and suppressed invasion in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Systematic Review and Meta-Analyses Assessment of the Clinical Efficacy of Bismuth Subsalicylate for Prevention and Treatment of Infectious Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro activities of bismuth salts against rotaviruses and other enteric viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. The minimum inhibitory concentrations of various bismuth salts against Campylobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Dual anticancer and antibacterial activities of bismuth compounds based on asymmetric [NN'O] ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cytotoxicity of biologically synthesised bismuth nanoparticles against HT‐29 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. e-mjm.org [e-mjm.org]
- 29. benchchem.com [benchchem.com]
A Historical and Technical Guide to Bismuth Compounds in Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bismuth, a heavy metal with low toxicity, has a rich and often overlooked history in medicine, spanning over three centuries.[1] Long before the advent of modern antibiotics and proton pump inhibitors, bismuth compounds were frontline treatments for a variety of ailments, particularly gastrointestinal disorders and infectious diseases. This technical guide provides an in-depth exploration of the historical applications of these compounds, focusing on their chemical properties, therapeutic uses, and the early scientific investigations into their mechanisms of action. For contemporary researchers, this historical perspective offers valuable insights into the enduring therapeutic potential of bismuth and informs the development of novel bismuth-based pharmaceuticals.
Historical Bismuth Compounds in Clinical Use
The therapeutic journey of bismuth began in the 18th century, with bismuth subnitrate being used empirically for dyspepsia in 1786.[1] The 19th and early 20th centuries saw the expansion of the bismuth pharmacopeia to include several key compounds, each with specific applications.
Bismuth Subnitrate
One of the earliest bismuth compounds to be used medically, bismuth subnitrate, was a common remedy for dyspepsia, diarrhea, and colitis.[1][2] It was also used topically in lotions and ointments for its astringent and protective properties.[3]
Bismuth Subsalicylate
Developed in the early 20th century, bismuth subsalicylate (BSS) became widely known as the active ingredient in Pepto-Bismol.[4][5] It was initially formulated to treat "cholera infantum," a severe form of diarrhea in infants.[4] Its applications later expanded to include the treatment of nausea, heartburn, and traveler's diarrhea.[4]
Colloidal Bismuth Subcitrate (CBS)
Colloidal bismuth subcitrate gained prominence in the latter half of the 20th century for the treatment of peptic ulcers.[4] Its efficacy in healing ulcers and preventing relapse was a significant advancement in gastroenterology.
Other Historical Bismuth Compounds
Other bismuth compounds used historically include potassium bismuth tartrate, bismuth quinine (B1679958) iodide, and iodobismitol for the treatment of syphilis, and bismuth subgallate as a topical hemostatic agent.[2][6]
Quantitative Data on Historical Bismuth Therapies
The following tables summarize the available quantitative data on the dosage, absorption, and toxicity of historically significant bismuth compounds.
Table 1: Dosage of Historical Bismuth Compounds
| Compound | Indication | Typical Dosage | Year of Use |
| Bismuth Subsalicylate | Traveler's Diarrhea | 4.2 g over 3.5 hours | c. 1980s |
| Bismuth Subsalicylate | Indigestion | 30 ml (525 mg) every 30-60 min (max 8 doses/24h) | c. 1980s |
| Colloidal Bismuth Subcitrate | Peptic Ulcer | 2 tablets twice daily | c. 1980s |
| Bismuth Subnitrate | Dyspepsia | Empirically determined | Late 18th Century |
Table 2: Pharmacokinetic Properties of Bismuth Compounds
| Compound | Absorption Rate | Peak Plasma Concentration | Elimination Half-life |
| Bismuth from BSS | < 0.005% | 16.1 ± 7.9 ng/g (after 6 weeks of 3.14 g/day ) | Not specified in historical context |
| Bismuth from CBS | < 0.2% of ingested dose | 5.5-57.5 µg/L (single dose) | 20.7 days |
| Salicylate from BSS | > 90% | Below toxic levels at max daily dose of 4.2g | Not specified in historical context |
Table 3: Toxicity Data for Bismuth Compounds
| Compound | Toxic Effect | Dose/Level Associated with Toxicity | Historical Context |
| Various Bismuth Salts | Neurotoxicity (Encephalopathy) | Blood bismuth levels > 50 µg/L | Reported in France in the 1970s with prolonged high-dose use |
| Bismuth Subgallate/Subnitrate | Neurotoxicity | Prolonged treatment | 1970s France epidemic |
| Colloidal Bismuth Subcitrate | Reversible Renal Failure | High-dose intake | Case reports |
Experimental Protocols of Historical Bismuth Research
The following sections detail the methodologies of key historical experiments that shaped the understanding of bismuth's therapeutic actions.
In Vitro Antibacterial Activity of Bismuth Subsalicylate
Objective: To determine the in vitro efficacy of bismuth subsalicylate against pathogenic bacteria.
Methodology:
-
Bacterial Strains: Cultures of various pathogenic bacteria, including Clostridium difficile and the Bacteroides fragilis group, were prepared.
-
Preparation of Test Substance: Bismuth subsalicylate (BSS) was suspended in a suitable culture medium.
-
Determination of Minimum Inhibitory Concentration (MIC): A series of dilutions of BSS were prepared in the culture medium. The bacterial strains were then inoculated into the different concentrations of BSS.
-
Incubation: The cultures were incubated under appropriate conditions for each bacterial species.
-
Observation: The lowest concentration of BSS that inhibited the visible growth of the bacteria was determined as the MIC. The MIC90 (the concentration required to inhibit 90% of the strains) was then calculated.
Results: BSS showed the greatest activity against Clostridium difficile with an MIC90 of 128 µg/mL and against the Bacteroides fragilis group with an MIC90 of 512 µg/mL.[7]
Evaluation of Bismuth Subsalicylate for Relief of Indigestion Symptoms
Objective: To assess the efficacy of bismuth subsalicylate in relieving symptoms of indigestion in a controlled setting.
Methodology:
-
Study Design: A randomized, placebo-controlled, double-blind, cross-over study was conducted with 48 adult volunteers.
-
Treatment Protocol: Each participant was treated for six episodes of indigestion, three with bismuth subsalicylate (30 ml) and three with a placebo. The dose was repeated every half hour as needed, up to a maximum of eight doses.
-
Symptom Assessment: Volunteers rated the severity of their symptoms (nausea, fullness, heartburn, abdominal distention, and flatulence) at 15 and 30 minutes after each dose.
-
Data Analysis: The speed and degree of relief for each symptom were compared between the bismuth subsalicylate and placebo groups.
Results: Bismuth subsalicylate provided significantly faster and greater relief from nausea, fullness, heartburn, abdominal distention, and flatulence compared to the placebo.[8]
Signaling Pathways and Mechanisms of Action
The historical understanding of how bismuth compounds exerted their therapeutic effects was rudimentary by modern standards. However, early research laid the groundwork for our current knowledge.
Gastric Mucosal Protection
Early researchers observed that bismuth compounds formed a protective layer over the gastric mucosa. This was thought to shield the stomach lining from the corrosive effects of gastric acid, promoting the healing of ulcers.
Caption: Bismuth's early proposed mechanism of gastric mucosal protection.
Antibacterial Action
The antibacterial properties of bismuth were recognized in the early 20th century, particularly in the context of treating syphilis and gastrointestinal infections. The precise molecular mechanisms were unknown, but it was understood that bismuth could inhibit the growth of pathogenic microorganisms.
Caption: Early concept of bismuth's direct action against pathogenic bacteria.
Experimental and Therapeutic Workflow
The administration and study of bismuth compounds followed a logical, albeit technologically limited, workflow in the historical context.
Caption: A generalized workflow for the historical use and study of bismuth compounds.
Conclusion
The historical application of bismuth compounds in medicine demonstrates a long-standing recognition of their therapeutic value. From empirical remedies for indigestion to formulated treatments for peptic ulcers and infectious diseases, bismuth has proven to be a versatile and effective therapeutic agent. While the experimental protocols and understanding of mechanisms of action were limited by the scientific tools of their time, the early research into bismuth compounds provided a crucial foundation for their continued use and development in modern medicine. For today's researchers, this rich history underscores the importance of re-examining established compounds with new technologies to unlock their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. uknowledge.uky.edu [uknowledge.uky.edu]
- 3. Bismuth - Wikipedia [en.wikipedia.org]
- 4. Current and Potential Applications of Bismuth-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acs.org [acs.org]
- 6. Structure of the active pharmaceutical ingredient bismuth subsalicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro antibacterial activity of bismuth subsalicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of bismuth subsalicylate in relieving symptoms of indigestion - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Preliminary Investigation of Bismuth Succinate Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bismuth succinate (B1194679) is an organic salt of bismuth that, like other bismuth-containing compounds, holds potential for therapeutic applications, particularly in the realm of gastroenterology. Bismuth compounds have a long history of medicinal use, primarily for treating gastrointestinal disorders.[1] This guide provides a preliminary investigation into the physicochemical properties, synthesis, and potential mechanisms of action of bismuth succinate, drawing upon the broader knowledge of bismuth compounds where specific data for the succinate salt is not available.
Physicochemical Properties
Quantitative data for this compound is not extensively reported in publicly available literature. The following tables summarize the known information for this compound and related, more thoroughly studied bismuth salts for comparative purposes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₂Bi₂O₁₂ | [2] |
| Molecular Weight | 766.18 g/mol | [2] |
| IUPAC Name | dibismuth;tris(butanedioate) | [2] |
| CAS Number | 139-16-2 | [2] |
| Appearance | Data not available | |
| Melting Point | Data not available for succinate salt. Bismuth subsalicylate decomposes at >350 °C. | [3] |
| Solubility in Water | Bismuth compounds are generally considered to have low solubility in aqueous solutions. Specific quantitative data for this compound is not readily available. | [4] |
| Solubility in Ethanol | Bismuth subsalicylate is practically insoluble in alcohol. Specific data for this compound is not available. | [3] |
| Solubility in DMSO | Bismuth subsalicylate is reported to be insoluble or slightly soluble in DMSO (< 1 mg/mL). Specific data for this compound is not available. | [5] |
Table 2: Synonyms for this compound
| Synonym |
| Bismuth subsuccinate |
| Bisupan |
| Succinic acid, bismuth salt (3:2) |
| Bismuth(3+) butanedioate (2/3) |
| [Source:[2]] |
Experimental Protocols
Synthesis of Basic Bismuth(III) Succinate
A detailed procedure for the preparation of high-purity basic bismuth(III) succinate has been described and involves a multi-step process.[6]
Experimental Workflow for Synthesis of Basic Bismuth(III) Succinate
References
- 1. Bismuth: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 2. This compound | C12H12Bi2O12 | CID 57348234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BISMUTH SUBSALICYLATE | 14882-18-9 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Bismuth Subsalicylate - tcsc2653 - Taiclone [taiclone.com]
- 6. sibran.ru [sibran.ru]
The Dawn of a New Therapeutic Frontier: A Technical Guide to the Discovery and Synthesis of Novel Bismuth Succinate Derivatives
For Immediate Release
This technical guide provides an in-depth exploration into the discovery, synthesis, and potential therapeutic applications of novel bismuth succinate (B1194679) derivatives. Designed for researchers, scientists, and professionals in drug development, this document outlines the synthesis of promising new compounds, summarizes key quantitative data, and elucidates their interactions with critical cellular signaling pathways.
Introduction: The Resurgence of Bismuth in Modern Therapeutics
Bismuth has a long and storied history in medicine, primarily recognized for its use in treating gastrointestinal ailments.[1][2] The unique properties of bismuth, including its low toxicity and antimicrobial activity, have spurred a renewed interest in developing novel bismuth-containing compounds for a broader range of therapeutic applications.[3][4][5] Bismuth succinate derivatives, in particular, are emerging as a promising class of compounds due to the biocompatibility of succinic acid, a key component of the Krebs cycle. This guide focuses on the synthesis and characterization of two novel this compound hydrates and discusses the broader implications for drug development.
Synthesis of Novel this compound Derivatives
Recent research has led to the successful synthesis and characterization of two novel this compound hydrates with unique structural properties.[6][7] These coordination polymers represent a significant advancement in the field of bismuth-based pharmaceuticals.
Experimental Protocol: Synthesis of Poly[[diaqua(μ3-butane-1,4-dicarboxylato)hemi(μ-butane-1,4-dicarboxylato)bismuth] monohydrate] (Compound 1)
-
Materials: Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O), succinic acid (C₄H₆O₄), deionized water.
-
Procedure:
-
A solution of bismuth(III) nitrate pentahydrate is prepared by dissolving the salt in deionized water.
-
An aqueous solution of succinic acid is prepared separately.
-
The bismuth nitrate solution is slowly added to the succinic acid solution under constant stirring at room temperature.
-
The resulting mixture is stirred for several hours to allow for the formation of a precipitate.
-
The white precipitate is collected by filtration, washed with deionized water, and dried under vacuum.
-
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the mother liquor.[6][7]
-
Experimental Protocol: Synthesis of Poly[[μ-aqua-aqua(μ3-butane-1,4-dicarboxylato)(μ-butane-1,4-dicarboxylato)-μ-oxido-dibismuth] monohydrate] (Compound 2)
-
Materials: Bismuth(III) oxide (Bi₂O₃), succinic acid (C₄H₆O₄), deionized water.
-
Procedure:
-
Finely crystalline α-Bi₂O₃ is obtained by treating a high-purity solution of basic bismuth(III) nitrate with a NaOH solution.
-
The resulting bismuth oxide is then reacted with a succinic acid solution.
-
The reaction mixture is heated and stirred for a specified period to ensure complete reaction.
-
The product is then isolated, washed, and dried to yield the final compound.[6][7]
-
Characterization of Novel this compound Derivatives
A comprehensive suite of analytical techniques is employed to elucidate the structural and physicochemical properties of the newly synthesized this compound derivatives.
Experimental Methodologies:
-
Single-Crystal X-ray Diffraction: This technique is used to determine the precise three-dimensional arrangement of atoms and the coordination environment of the bismuth ions.[6][7]
-
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy methods are utilized to identify the functional groups present in the molecules and to confirm the coordination of the succinate ligands to the bismuth centers.[6][7]
-
Powder X-ray Diffraction (PXRD): PXRD is employed to confirm the phase purity of the bulk synthesized materials.[6][7]
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis and differential scanning calorimetry are used to investigate the thermal stability of the compounds and to identify the presence of water molecules.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from the characterization of the novel this compound derivatives.
Table 1: Crystallographic and Structural Data
| Parameter | Compound 1: {[Bi(C₄H₄O₄)₁.₅(H₂O)₂]·H₂O}n | Compound 2: {[Bi₂(C₄H₄O₄)₂(H₂O)₂]·H₂O}n |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| Structure Type | 2D Layered Coordination Polymer | 3D Framework Coordination Polymer |
| Bismuth Coordination | BiO₉ | BiO₉ and BiO₇ |
Table 2: Spectroscopic and Thermal Analysis Data
| Analysis | Compound 1 | Compound 2 |
| Key IR Bands (cm⁻¹) | Bands corresponding to coordinated carboxylate groups and water molecules. | Bands indicating two different coordination environments for the succinate ligands. |
| Raman Shifts | Characteristic shifts confirming the presence of Bi-O bonds. | Distinct Raman signals corresponding to the different bismuth polyhedra. |
| Thermal Decomposition | Stepwise decomposition indicating the loss of water molecules followed by the degradation of the organic ligand. | Complex thermal decomposition profile reflecting the 3D framework structure. |
Biological Activity and Signaling Pathways
Bismuth compounds are known to exert their therapeutic effects through various mechanisms, including the inhibition of microbial enzymes and modulation of host cellular signaling pathways.
Experimental Workflow for Biological Evaluation
The following diagram illustrates a typical workflow for assessing the biological activity of novel this compound derivatives.
Caption: Experimental workflow for the biological evaluation of novel this compound derivatives.
Inhibition of Helicobacter pylori Urease
A key mechanism of action for bismuth compounds against H. pylori is the inhibition of urease, an enzyme crucial for the bacterium's survival in the acidic environment of the stomach.
Caption: Simplified diagram of H. pylori urease inhibition by this compound derivatives.
Modulation of NF-κB and MAPK Signaling Pathways
Bismuth compounds have been shown to modulate key inflammatory and cell survival pathways, such as the NF-κB and MAPK signaling pathways. This activity may contribute to their gastroprotective and potential anticancer effects.
Caption: Overview of the modulation of NF-κB and MAPK signaling pathways by this compound derivatives.
Conclusion and Future Directions
The discovery and synthesis of novel this compound derivatives, such as the two coordination polymers highlighted in this guide, open up new avenues for the development of advanced therapeutics. Their unique structural features and potential to interact with key biological targets underscore the importance of continued research in this area. Future studies should focus on:
-
Synthesizing a broader library of this compound derivatives with varied structural motifs.
-
Conducting comprehensive in vitro and in vivo studies to establish structure-activity relationships.
-
Further elucidating the molecular mechanisms of action to identify novel therapeutic targets.
This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of medicinal inorganic chemistry and unlocking the full therapeutic potential of bismuth-based compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in bioinorganic chemistry of bismuth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dot | Graphviz [graphviz.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of Bismuth Succinate Nanoparticles for Biomedical Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and biomedical evaluation of bismuth succinate (B1194679) nanoparticles. Bismuth-based nanomaterials are gaining significant attention in the biomedical field due to their low toxicity, high atomic number, and versatile therapeutic and diagnostic applications.[1][2] Bismuth succinate nanoparticles, in particular, offer potential as drug delivery vehicles, radiosensitizers, and antimicrobial agents.
Synthesis of this compound Nanoparticles
This section details a plausible method for the synthesis of this compound nanoparticles, adapted from established protocols for other bismuth carboxylate nanoparticles.[3]
Synthesis Workflow
The synthesis of this compound nanoparticles can be achieved through a straightforward aqueous precipitation method. This involves the reaction of a bismuth salt with succinic acid under controlled temperature and pH.
Experimental Protocol
Materials:
-
Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Succinic acid (C₄H₆O₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Procedure:
-
Preparation of Precursor Solutions:
-
Prepare a 0.1 M solution of bismuth (III) nitrate pentahydrate in deionized water.
-
Prepare a 0.15 M solution of succinic acid in deionized water.
-
-
Reaction:
-
In a beaker, slowly add the bismuth nitrate solution to the succinic acid solution under vigorous stirring.
-
Adjust the pH of the mixture to 7.0 using a 1 M NaOH solution.
-
Heat the reaction mixture to 60°C and maintain this temperature for 2 hours with continuous stirring. A white precipitate of this compound will form.
-
-
Purification:
-
Allow the suspension to cool to room temperature.
-
Centrifuge the mixture at 8000 rpm for 15 minutes to collect the precipitate.
-
Wash the precipitate three times with deionized water and twice with ethanol to remove any unreacted precursors.
-
-
Drying:
-
Dry the purified this compound nanoparticles in a vacuum oven at 60°C for 12 hours.
-
Store the dried nanoparticles in a desiccator for further use.
-
Characterization of this compound Nanoparticles
Thorough characterization is essential to ensure the quality and reproducibility of the synthesized nanoparticles.
Physicochemical Properties
The following table summarizes the expected physicochemical properties of the synthesized this compound nanoparticles based on typical values reported for other bismuth-based nanoparticles.[4][5]
| Parameter | Method | Expected Value |
| Particle Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | 100 - 200 nm |
| Zeta Potential | DLS | -15 to -30 mV |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical/Irregular |
| Crystallinity | X-ray Diffraction (XRD) | Crystalline |
| Chemical Composition | Fourier-Transform Infrared (FTIR) Spectroscopy | Peaks corresponding to Bi-O and carboxylate groups |
Experimental Protocols for Characterization
2.2.1. Dynamic Light Scattering (DLS) for Size and Zeta Potential
-
Disperse a small amount of the dried nanoparticles in deionized water by sonication for 5 minutes.
-
Dilute the suspension to an appropriate concentration.
-
Measure the hydrodynamic diameter and zeta potential using a DLS instrument.
2.2.2. Transmission Electron Microscopy (TEM) for Morphology
-
Prepare a dilute suspension of the nanoparticles in ethanol.
-
Place a drop of the suspension onto a carbon-coated copper grid and allow it to air-dry.
-
Image the grid using a TEM to observe the size, shape, and morphology of the nanoparticles.
2.2.3. X-ray Diffraction (XRD) for Crystallinity
-
Place the powdered nanoparticle sample on a sample holder.
-
Perform XRD analysis using a diffractometer with Cu Kα radiation.
-
Analyze the resulting diffraction pattern to determine the crystalline structure.
2.2.4. Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Composition
-
Mix a small amount of the nanoparticle powder with potassium bromide (KBr).
-
Press the mixture into a pellet.
-
Record the FTIR spectrum to identify the functional groups present.
Biomedical Evaluation
This section outlines protocols for the preliminary in vitro evaluation of this compound nanoparticles for potential biomedical applications, such as in cancer therapy.
Hypothetical Signaling Pathway for Nanoparticle-Induced Cytotoxicity
Bismuth nanoparticles have been shown to induce cytotoxicity in cancer cells, potentially through the generation of reactive oxygen species (ROS) leading to apoptosis.[4]
Experimental Workflow for In Vitro Evaluation
A systematic workflow is crucial for assessing the biomedical potential of the nanoparticles.
Experimental Protocols for In Vitro Studies
3.3.1. Cell Viability Assay (MTT Assay)
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound nanoparticles (e.g., 10, 25, 50, 100 µg/mL) and incubate for another 24 or 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader to determine cell viability.
3.3.2. Reactive Oxygen Species (ROS) Detection
-
Culture and treat cells with nanoparticles as described for the cell viability assay.
-
Incubate the cells with a DCFH-DA probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer to quantify intracellular ROS levels.
3.3.3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Treat cells with nanoparticles for the desired time.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using a flow cytometer to differentiate between viable, apoptotic, and necrotic cells.
Expected In Vitro Results
The following table presents hypothetical data from in vitro assays, demonstrating a dose-dependent effect of this compound nanoparticles on cancer cells.
| Nanoparticle Concentration (µg/mL) | Cell Viability (%) (MTT Assay) | Relative ROS Levels (Fluorescence Units) | Apoptotic Cells (%) (Annexin V/PI Assay) |
| 0 (Control) | 100 ± 5 | 100 ± 8 | 5 ± 1 |
| 10 | 85 ± 6 | 150 ± 12 | 15 ± 3 |
| 25 | 65 ± 7 | 220 ± 15 | 30 ± 4 |
| 50 | 40 ± 5 | 350 ± 20 | 55 ± 6 |
| 100 | 20 ± 4 | 500 ± 25 | 75 ± 7 |
These application notes provide a foundational framework for the synthesis and evaluation of this compound nanoparticles. Researchers are encouraged to optimize these protocols for their specific applications and to conduct further in-depth studies to fully elucidate the potential of these promising nanomaterials in the biomedical field.
References
- 1. The versatile biomedical applications of bismuth-based nanoparticles and composites: therapeutic, diagnostic, biosensing, and regenerative properties - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00283A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. CN103435476A - Preparation method of bismuth subsalicylate synthesizing bismuth crude drug - Google Patents [patents.google.com]
- 4. Bismuth nanoparticles obtained by a facile synthesis method exhibit antimicrobial activity against Staphylococcus aureus and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medical Applications of Metallic Bismuth Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bismuth Succinate in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current and potential applications of bismuth succinate (B1194679) in materials science. While direct applications are still emerging, its primary role is as a versatile precursor for the synthesis of bismuth-based materials and as a potential catalyst.
Bismuth Succinate as a Precursor for Bismuth(III) Oxide (Bi₂O₃)
Bismuth(III) oxide is a technologically important material with applications in solid oxide fuel cells, gas sensors, and photocatalysis. The morphology and particle size of the final Bi₂O₃ product are significantly influenced by the characteristics of the this compound precursor.
Application:
Fine-tuning the morphology of basic this compound powders allows for the controlled synthesis of Bi₂O₃ with desired particle sizes and shapes. This is critical for optimizing the performance of materials in various applications. For instance, fine-crystalline Bi₂O₃ is highly desirable for medical applications and as a component in advanced ceramics.
Experimental Protocol: Synthesis of Basic this compound
This protocol describes the synthesis of basic this compound from bismuth oxide, adapted from a method focused on controlling the morphology of the final product.[1]
Materials:
-
α-Bismuth(III) oxide (α-Bi₂O₃)
-
Succinic acid (C₄H₆O₄)
-
Deionized water
Equipment:
-
Reaction vessel with a stirrer and temperature control
-
Filtration apparatus
-
Drying oven
-
Scanning Electron Microscope (SEM) for morphological analysis
-
X-ray Diffractometer (XRD) for phase analysis
Procedure:
-
Prepare a solution of succinic acid in deionized water.
-
Heat the succinic acid solution to 70°C in the reaction vessel with continuous stirring.
-
Add the α-Bi₂O₃ powder to the heated succinic acid solution. The molar ratio of succinate ions to bismuth should be 1.0.[1]
-
Maintain the reaction temperature at 70°C and continue stirring for a duration sufficient to ensure complete reaction.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the resulting precipitate (basic this compound) using the filtration apparatus.
-
Wash the precipitate with deionized water to remove any unreacted starting materials.
-
Dry the washed precipitate in a drying oven at a suitable temperature (e.g., 80-100°C) until a constant weight is achieved.
-
Characterize the morphology and particle size of the synthesized basic this compound using SEM and the crystal phase using XRD.
Data Presentation: Influence of Precursor on this compound Morphology
The chemical history of the α-Bi₂O₃ precursor significantly impacts the morphology of the resulting basic this compound.[1]
| Precursor α-Bi₂O₃ Synthesis Method | Resulting Basic this compound Morphology | Particle Size Range |
| Precipitation from nitric acid solution by alkaline hydrolysis | Fine-crystalline powder | Not Specified |
| Treatment of bismuth stock solution with sodium hydroxide (B78521) solution | Aggregated needle-like crystals, with spherical particles of the final product forming on their surface.[1] | Up to 6-8 µm |
Logical Relationship: Precursor to Product
Caption: Influence of precursor on final product properties.
Bismuth Carboxylates as Catalysts in Polymer Science
While specific data on this compound as a polymerization catalyst is not widely available, other bismuth carboxylates, such as bismuth subsalicylate, have demonstrated catalytic activity.[2][3] This suggests that this compound could also function as a low-toxicity catalyst in polymerization reactions. Bismuth-based catalysts are attractive due to their low cost, high activity, and selectivity.[4]
Application:
Bismuth catalysts are particularly useful in the ring-opening polymerization (ROP) of cyclic esters like lactide to produce biodegradable polymers such as polylactide (PLA).[2][3] These polymers have significant applications in biomedicine, including drug delivery systems, surgical sutures, and tissue engineering scaffolds.[2]
Experimental Protocol: Ring-Opening Polymerization (ROP) of L-lactide using a Bismuth Catalyst (Analogous Protocol)
This protocol is based on the use of bismuth subsalicylate and can be adapted to test the catalytic activity of this compound.[2]
Materials:
-
L-lactide (L-LA) monomer
-
This compound (as the catalyst)
-
An aliphatic diol initiator (e.g., 1,4-butanediol)
-
Toluene (B28343) (as solvent)
Equipment:
-
Schlenk flask or similar reaction vessel suitable for inert atmosphere reactions
-
Vacuum line and source of inert gas (e.g., argon or nitrogen)
-
Oil bath for temperature control
-
Magnetic stirrer
-
Nuclear Magnetic Resonance (NMR) spectrometer for polymer characterization
-
Gel Permeation Chromatography (GPC) for molecular weight analysis
Procedure:
-
Thoroughly dry all glassware in an oven and cool under an inert atmosphere.
-
In the Schlenk flask, dissolve the L-lactide monomer, this compound catalyst, and diol initiator in toluene under an inert atmosphere.
-
Heat the reaction mixture in the oil bath to the desired polymerization temperature (e.g., 130°C) with continuous stirring.
-
Monitor the reaction progress over time by taking aliquots and analyzing the monomer conversion using ¹H NMR.
-
Once the desired conversion is reached, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as cold methanol.
-
Filter and dry the polymer product under vacuum.
-
Characterize the resulting poly(L-lactide) for its molecular weight and molecular weight distribution using GPC.
Data Presentation: Catalytic Performance of Bismuth Compounds in ROP
The following table summarizes typical performance data for bismuth-catalyzed ROP of L-lactide, providing a benchmark for evaluating this compound.
| Catalyst | Monomer/Catalyst Ratio | Initiator/Catalyst Ratio | Time (h) | Conversion (%) | Mn ( g/mol ) (Experimental) |
| Bismuth Subsalicylate[2] | 100 | 1 | 4 | 98 | 14,500 |
Experimental Workflow: Catalytic Polymerization
Caption: Workflow for bismuth-catalyzed polymerization.
Potential Signaling Pathway in Biological Applications
While not a direct materials science application, the biological interactions of bismuth compounds are relevant for biomedical materials development. Bismuth compounds are known for their antimicrobial properties, particularly against Helicobacter pylori. The mechanism involves the inhibition of key bacterial enzymes.
Signaling Pathway: Inhibition of H. pylori Urease
Caption: Bismuth-mediated inhibition of H. pylori urease.
References
- 1. matec-conferences.org [matec-conferences.org]
- 2. Bismuth subsalicylate, a low-toxicity catalyst for the ring-opening polymerization (ROP) of l-lactide (l-LA) with aliphatic diol initiators: synthesis, characterization, and mechanism of initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bismuth Catalysis and Applications [sigmaaldrich.com]
Application Notes and Protocols: Catalytic Activity of Bismuth Compounds in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bismuth compounds have emerged as highly attractive catalysts in organic synthesis due to their low toxicity, low cost, and remarkable stability in the presence of air and moisture.[1][2] This unique combination of properties positions them as a sustainable alternative to traditional, often more toxic and expensive, transition metal catalysts.[1] The Lewis acidic nature of bismuth(III) salts, such as bismuth(III) triflate (Bi(OTf)₃), bismuth(III) chloride (BiCl₃), and bismuth nitrate (B79036) (Bi(NO₃)₃), allows them to activate a wide range of organic substrates, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.[2][3] Furthermore, recent advancements have highlighted the potential of bismuth compounds in redox catalysis, expanding their synthetic utility.[4]
These application notes provide an overview of the catalytic applications of bismuth compounds in several key organic transformations, complete with detailed experimental protocols and comparative data to aid in the selection and optimization of catalytic systems.
Key Applications and Protocols
Friedel-Crafts Reactions
The Friedel-Crafts reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic rings. Bismuth(III) triflate has proven to be a highly effective and water-stable catalyst for these reactions, often outperforming other metal triflates.[5][6]
General Experimental Protocol: Bismuth(III) Triflate-Catalyzed Friedel-Crafts Acylation
This protocol describes the acylation of an aromatic compound using an acid anhydride (B1165640) as the acylating agent, catalyzed by bismuth(III) triflate.
-
Materials:
-
Aromatic substrate (e.g., anisole, toluene)
-
Acylating agent (e.g., acetic anhydride, benzoic anhydride)
-
Bismuth(III) triflate (Bi(OTf)₃)
-
Solvent (e.g., nitrobenzene, or solvent-free)
-
Standard laboratory glassware and stirring apparatus
-
Microwave reactor (optional, can accelerate the reaction)[7]
-
-
Procedure:
-
To a clean, dry reaction vessel, add the aromatic substrate (1.0 eq), the acylating agent (1.0-1.5 eq), and bismuth(III) triflate (1-10 mol%).
-
The reaction can be performed neat (solvent-free) or in a suitable solvent.[7]
-
Stir the reaction mixture at room temperature or heat as required (e.g., using a microwave reactor for shorter reaction times).[7]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Table 1: Bismuth-Catalyzed Friedel-Crafts Acylation of Anisole
| Catalyst | Acylating Agent | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Bi(OTf)₃ | Acetic Anhydride | 5 | Nitrobenzene | 1 | 98 | [5] |
| Bi(OTf)₃ | Benzoic Anhydride | 5 | Solvent-free (Microwave) | 0.17 | 95 | [7] |
| BiCl₃ | Benzoyl Chloride | 20 | Toluene | 24 | 85 | [8] |
Workflow for Bismuth-Catalyzed Friedel-Crafts Acylation
Caption: General workflow for a bismuth-catalyzed Friedel-Crafts acylation reaction.
Michael Addition Reactions
Bismuth nitrate and bismuth triflate are efficient catalysts for the Michael addition of various nucleophiles to α,β-unsaturated compounds.[9][10] These reactions are often characterized by their simplicity, high yields, and environmentally friendly nature.[9]
General Experimental Protocol: Bismuth Nitrate-Catalyzed Aza-Michael Addition
This protocol outlines the addition of an amine to an α,β-unsaturated carbonyl compound.
-
Materials:
-
α,β-Unsaturated compound (e.g., methyl acrylate, chalcone)
-
Amine (e.g., aniline, piperidine)
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Solvent (e.g., acetonitrile (B52724), or solvent-free)
-
Standard laboratory glassware and stirring apparatus
-
-
Procedure:
-
In a round-bottom flask, dissolve the α,β-unsaturated compound (1.0 eq) and the amine (1.0-1.2 eq) in the chosen solvent.
-
Add a catalytic amount of bismuth(III) nitrate pentahydrate (5-10 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dilute the residue with water and extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography if necessary.
-
Table 2: Bismuth-Catalyzed Michael Addition Reactions
| Catalyst | Nucleophile | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Bi(NO₃)₃·5H₂O | Aniline | Methyl Acrylate | 10 | Acetonitrile | 2 | 95 | [9] |
| Bi(OTf)₃ | Piperidine | Methyl Vinyl Ketone | 5 | Acetonitrile | 0.5 | 92 | [10] |
| Bi(NO₃)₃·5H₂O | Indole | Nitro-olefin | 10 | Solvent-free | 1.5 | 94 | [9] |
Proposed Mechanism for Lewis Acid Catalyzed Michael Addition
Caption: Proposed mechanism for a bismuth-catalyzed Michael addition reaction.
Oxidation of Alcohols
Bismuth(III) oxide (Bi₂O₃) serves as a simple, efficient, and chemoselective catalyst for the oxidation of primary and secondary alcohols to carboxylic acids and ketones, respectively, using tert-butyl hydroperoxide (t-BuOOH) as the oxidant.[1][11]
Experimental Protocol: Bismuth(III) Oxide-Catalyzed Oxidation of a Primary Alcohol
-
Materials:
-
Primary alcohol (e.g., benzyl (B1604629) alcohol)
-
Bismuth(III) oxide (Bi₂O₃)
-
Aqueous 70% tert-butyl hydroperoxide (t-BuOOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Standard laboratory glassware for reflux and extraction
-
-
Procedure: [11]
-
To a stirred suspension of the primary alcohol (1 mmol) and Bi₂O₃ (46 mg, 0.1 mmol, 10 mol%) in EtOAc (2.5 mL), add aqueous 70% t-BuOOH (0.95 mL, 5 mmol).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Remove the volatiles under reduced pressure.
-
Treat the crude product with a saturated aqueous solution of NaHCO₃ (2 x 1 mL) and extract with EtOAc (2 mL).
-
Acidify the aqueous layer with 2 M HCl and extract with EtOAc (2 x 2 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting carboxylic acid by column chromatography.
-
Table 3: Bismuth(III) Oxide-Catalyzed Oxidation of Alcohols
| Substrate | Catalyst Loading (mol%) | Oxidant | Solvent | Time (h) | Product | Yield (%) | Reference |
| Benzyl Alcohol | 10 | aq. 70% t-BuOOH | EtOAc | 12 | Benzoic Acid | 95 | [11] |
| Cyclohexanol | 10 | aq. 70% t-BuOOH | EtOAc | 8 | Cyclohexanone | 96 | [1] |
| 1-Octanol | 10 | aq. 70% t-BuOOH | EtOAc | 24 | Octanoic Acid | 85 | [11] |
Experimental Workflow for Alcohol Oxidation
Caption: Experimental workflow for the bismuth(III) oxide-catalyzed oxidation of alcohols.
Nazarov Reaction
Bismuth(III) triflate is an economical and environmentally friendly catalyst for the Nazarov reaction, a key transformation for the synthesis of five-membered rings.[12][13]
Experimental Protocol: Bismuth(III) Triflate-Catalyzed Nazarov Cyclization
This protocol describes the synthesis of 3-aryl-2-ethoxycarbonyl-1-indanones.[4]
-
Materials:
-
Aryl vinyl ketone substrate (Knoevenagel product)
-
Bismuth(III) triflate (Bi(OTf)₃)
-
Dry acetonitrile
-
Sealed tube and stirring apparatus
-
-
Procedure: [4]
-
To a sealed tube, add the aryl vinyl ketone substrate (0.5 mmol), dry acetonitrile (2 mL), and Bi(OTf)₃ (0.05 mmol, 10 mol%).
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Table 4: Bismuth(III) Triflate-Catalyzed Nazarov Reaction
| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-(Phenylmethylene)-3-oxo-3-phenylpropanoate | 10 | Acetonitrile | 60 | 8 | 92 | [4] |
| 2-((4-Methoxyphenyl)methylene)-3-oxo-3-phenylpropanoate | 10 | Acetonitrile | 60 | 10 | 88 | [4] |
| 2-((4-Chlorophenyl)methylene)-3-oxo-3-phenylpropanoate | 10 | Acetonitrile | 60 | 6 | 95 | [4] |
Alkyne Hydration
Bismuth subnitrate acts as an efficient heterogeneous catalyst for the Markovnikov-type hydration of terminal alkynes to produce methyl ketones.[9][14]
Experimental Protocol: Bismuth Subnitrate-Catalyzed Alkyne Hydration
-
Materials:
-
Terminal alkyne (e.g., phenylacetylene)
-
Bismuth subnitrate (Bi₅O(OH)₉(NO₃)₄)
-
Methanol (B129727) (MeOH)
-
Standard laboratory glassware for reflux
-
-
Procedure: [9]
-
In a round-bottom flask, dissolve the terminal alkyne (1.0 M) in methanol.
-
Add bismuth subnitrate (15 mol%).
-
Reflux the reaction mixture for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting methyl ketone by column chromatography if necessary.
-
Table 5: Bismuth Subnitrate-Catalyzed Hydration of Terminal Alkynes
| Substrate | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| p-Methoxyphenylacetylene | 15 | MeOH | 24 | 100 | [9] |
| Phenylacetylene | 15 | MeOH | 24 | 98 | [15] |
| 1-Octyne | 30 | MeOH | 72 | 85 | [16] |
Multicomponent Synthesis of Heterocycles
Bismuth(III) chloride is an effective catalyst for the multicomponent synthesis of nitrogen-containing heterocycles, such as hexahydroimidazo[1,2-a]pyridines.[3][17]
Experimental Protocol: BiCl₃-Catalyzed Synthesis of Hexahydroimidazo[1,2-a]pyridines
-
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Ketone (e.g., 4-bromoacetophenone)
-
1,2-Diaminoethane
-
Bismuth(III) chloride (BiCl₃)
-
Methanol (CH₃OH)
-
Standard laboratory glassware and stirring apparatus
-
-
Procedure: [3]
-
In a reaction vessel, prepare a solution of the aldehyde (4.71 mmol), ketone (9.42 mmol), and 1,2-diaminoethane (4.71 mmol) in methanol (10.0 mL).
-
Stir the solution at room temperature and add BiCl₃ (0.942 mmol, 20.0 mol%).
-
Heat the reaction mixture to 60 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold methanol.
-
If no precipitate forms, concentrate the reaction mixture and purify by trituration with methanol or column chromatography.
-
Table 6: BiCl₃-Catalyzed Multicomponent Synthesis of Hexahydroimidazo[1,2-a]pyridines
| Aldehyde | Ketone | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | 4-Bromoacetophenone | 20 | 24 | 85 | [3] |
| 4-Chlorobenzaldehyde | 4-Chloroacetophenone | 20 | 24 | 82 | [3] |
| 4-Methoxybenzaldehyde | Acetophenone | 20 | 36 | 78 | [3] |
Conclusion
The application of bismuth compounds as catalysts in organic synthesis offers significant advantages in terms of environmental compatibility, cost-effectiveness, and operational simplicity. The protocols and data presented here demonstrate the versatility of bismuth catalysts in a range of important organic transformations. For researchers and professionals in drug development, leveraging these "green" catalytic systems can lead to more sustainable and efficient synthetic routes for the production of valuable chemical entities. Further exploration into the mechanistic intricacies and the development of novel bismuth-based catalytic systems will undoubtedly continue to expand their role in modern organic synthesis.
References
- 1. Bismuth(III) Oxide Catalyzed Oxidation of Alcohols with tert-Butyl Hydroperoxide [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Bismuth (III) Chloride Catalyzed Multicomponent Synthesis of Substituted Hexahydroimidazo[1, 2-a]Pyridines [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Surprising Catalytic Activity of Bismuth(III) Triflate in the Friedel—Crafts Acylation Reaction. (1998) | J. R. Desmurs [scispace.com]
- 6. Surprising catalytic activity of bismuth (III) triflate in the Friedel-Crafts acylation reaction - Lookchem [lookchem.com]
- 7. chemistryjournals.net [chemistryjournals.net]
- 8. New trends in bismuth-catalyzed synthetic transformations - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB26537D [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. BJOC - Bismuth(III) triflate: an economical and environmentally friendly catalyst for the Nazarov reaction [beilstein-journals.org]
- 13. Bismuth(III) triflate: an economical and environmentally friendly catalyst for the Nazarov reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scholars.iwu.edu [scholars.iwu.edu]
Application Notes and Protocols for the Preparation of Bismuth Succinate-Polymer Composites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bismuth compounds have a long history in medicine, valued for their antimicrobial and gastrointestinal-protective properties.[1][2] Bismuth succinate (B1194679), an organic salt of bismuth, is utilized in pharmaceutical preparations for conditions like tonsillitis and laryngitis.[3] The formulation of bismuth succinate into polymer composites can enhance its stability, bioavailability, and allow for controlled release, thereby broadening its therapeutic potential. These composites can be engineered as nanoparticles or microparticles for applications in drug delivery, bioimaging, and regenerative medicine.[4][5]
This document provides detailed protocols for the synthesis and characterization of this compound-polymer composites, focusing on two common biocompatible polymers: polyvinylpyrrolidone (B124986) (PVP) and poly(lactic-co-glycolic acid) (PLGA).
Data Presentation
Table 1: Synthesis Parameters for PVP-Coated Bismuth Nanoparticles (Adapted from a chemical reduction method using bismuth nitrate)
| Parameter | Value | Reference |
| Bismuth Precursor | Bismuth Nitrate Pentahydrate | [6] |
| Initial Bismuth Conc. | 15 mM | [6] |
| Polymer | Polyvinylpyrrolidone (PVP) K-10 | [6] |
| PVP Concentration | 3 mM | [6] |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [6] |
| NaBH₄ Concentration | 1 M | [6] |
| Chelating Agent | 2,3-dimercapto-1-propanol (BAL) | [6] |
| Solvent | Glycine (B1666218) Solution (1 M) | [6] |
| Reaction Temperature | 70 ± 5 °C | [6] |
| pH | 9 (adjusted with 3 M NaOH) | [6] |
| Final Bismuth Conc. | ~9.3–9.5 mM | [6] |
Table 2: Characterization of PVP-Coated Bismuth Nanoparticles
| Property | Value | Method | Reference |
| Hydrodynamic Size | 22.5 ± 0.06 nm | Dynamic Light Scattering (DLS) | [7] |
| Core Size (Metallic Bi) | ~8.6 nm | Transmission Electron Microscopy (TEM) | [7] |
| Morphology | Spheroidal | High-Resolution TEM (HR-TEM) | [7] |
| Zeta Potential | Data not provided | DLS | - |
| Antimicrobial MIC (C. albicans) | 16 µg/mL | Broth Microdilution | [7] |
Table 3: Parameters for PLGA Encapsulation of Bismuth Nanocrystals (Adapted Protocol)
| Parameter | Value | Reference |
| Bismuth Material | Bismuth(0) Nanocrystals | [4] |
| Polymer | Poly(DL-lactic-co-glycolic acid) (PLGA) | [4] |
| PLGA Solution | 1 g PLGA in 20 mL Dichloromethane (DCM) | [4] |
| Surfactant | Polyvinyl Alcohol (PVA) | [4] |
| PVA Solution (Primary Emulsion) | 5% (w/v) in deionized water | [4] |
| PVA Solution (Secondary Emulsion) | 0.3% (w/v) in deionized water | [4] |
| Encapsulation Method | Oil-in-Water (O/W) Emulsion | [4] |
| Final Particle Size | ~120 nm | [4] |
| Bismuth Encapsulation Efficiency | ~70% (w/w) | [4] |
Experimental Protocols
Protocol 1: Synthesis of Basic this compound
This protocol is based on the reaction of bismuth oxide with succinic acid, a method shown to be expedient for producing basic this compound for medical applications.[8]
Materials:
-
α-Bismuth(III) oxide (α-Bi₂O₃)
-
Succinic acid (C₄H₆O₄)
-
Deionized water
-
Stirring hotplate
-
Beakers and standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Prepare a solution of succinic acid in deionized water. The exact concentration should be optimized based on the desired stoichiometry.
-
In a separate beaker, suspend the α-Bi₂O₃ powder in deionized water.
-
Slowly add the succinic acid solution to the α-Bi₂O₃ suspension while stirring continuously on a hotplate.
-
Heat the mixture to an optimized temperature (e.g., 60-80°C) and maintain stirring for several hours to ensure complete reaction.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the resulting white precipitate of basic this compound by filtration.
-
Wash the precipitate several times with deionized water to remove any unreacted starting materials.
-
Dry the final product in an oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved.
Protocol 2: Preparation of this compound-PVP Composites via In-Situ Chemical Reduction
This protocol adapts a known method for producing PVP-coated bismuth nanoparticles by substituting this compound as the precursor.[6][7]
Materials:
-
This compound (synthesized as per Protocol 1)
-
Polyvinylpyrrolidone (PVP, MW 10,000)
-
Sodium Borohydride (NaBH₄)
-
Sodium Hydroxide (NaOH)
-
Glycine
-
Deionized water
-
Stirring hotplate, thermometer, pH meter
Procedure:
-
Prepare the following stock solutions in deionized water: 1 M glycine, 3 M NaOH, 3 mM PVP, and 1 M NaBH₄ (prepare NaBH₄ solution fresh before use).[6]
-
In a beaker, dissolve a calculated amount of synthesized this compound in 20 mL of 1 M glycine solution to achieve a desired initial bismuth concentration (e.g., 15 mM).
-
Heat the solution to 70 ± 5 °C under vigorous stirring. Maintain this temperature throughout the synthesis.[6]
-
Adjust the pH of the solution to 9 using the 3 M NaOH solution.[6]
-
Immediately add 3 mL of the 3 mM PVP solution to the stirring suspension.
-
After approximately 1 minute, add 5 mL of the 1 M NaBH₄ solution dropwise. The solution will turn a deep black color, indicating the formation of bismuth nanoparticles.[6]
-
Continue vigorous stirring for an additional 10-15 minutes.
-
Cool the suspension to room temperature. The resulting suspension contains PVP-coated this compound nanoparticles.
-
For purification, centrifuge the suspension (e.g., at 4000 rpm for 25 minutes), discard the supernatant, and resuspend the nanoparticles in deionized water. Repeat this washing step twice.[6]
-
The purified nanoparticles can be dried to a powder for storage or characterization.
Protocol 3: Preparation of this compound-PLGA Composites via Emulsion-Solvent Evaporation
This protocol describes the encapsulation of pre-synthesized this compound nanoparticles within a PLGA matrix using an oil-in-water (O/W) single emulsion method.[4]
Materials:
-
This compound nanoparticles (synthesized and dried)
-
Poly(DL-lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Sonicator (probe or bath)
-
Magnetic stirrer
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) in an organic solvent like DCM (e.g., 2 mL). Disperse a calculated amount of dried this compound nanoparticles into this PLGA solution. Sonicate the mixture to ensure a uniform dispersion of the nanoparticles.[4]
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 5% w/v) in deionized water. This will act as the surfactant to stabilize the emulsion.[4]
-
Emulsification: Add the organic phase dropwise to the aqueous phase while vortexing or homogenizing at high speed. This will form an oil-in-water (O/W) emulsion.[4]
-
Solvent Evaporation: Transfer the emulsion to a larger volume of a lower concentration PVA solution (e.g., 0.3% w/v) and stir for several hours at room temperature. This allows the DCM to evaporate, leading to the hardening of the PLGA nanoparticles with the encapsulated this compound.[4]
-
Collection and Washing: Collect the nanoparticles by centrifugation. Wash the collected particles multiple times with deionized water to remove residual PVA and any non-encapsulated material.
-
Lyophilization: Freeze-dry the purified nanoparticles to obtain a fine powder of this compound-PLGA composites.
Mandatory Visualization
Caption: Experimental workflow for synthesis and formulation of composites.
Caption: Cellular uptake and potential signaling pathways of bismuth nanoparticles.
References
- 1. Autophagy associated cytotoxicity and cellular uptake mechanisms of bismuth nanoparticles in human kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bismuth: Environmental Pollution and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dual-modality, fluorescent, PLGA encapsulated bismuth nanoparticles for molecular and cellular fluorescence imaging and computed tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The versatile biomedical applications of bismuth-based nanoparticles and composites: therapeutic, diagnostic, biosensing, and regenerative properties - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00283A [pubs.rsc.org]
- 6. Fast, facile synthesis method for BAL-mediated PVP-bismuth nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bismuth nanoparticles obtained by a facile synthesis method exhibit antimicrobial activity against Staphylococcus aureus and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in bioinorganic chemistry of bismuth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of Bismuth in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative determination of bismuth in various pharmaceutical preparations. The protocols outlined below cover a range of analytical techniques, from classic titrimetric methods to modern spectrometric and electrochemical analyses, ensuring applicability across different laboratory settings and sample matrices.
Complexometric Titration with EDTA
Complexometric titration is a robust and cost-effective method for determining high concentrations of bismuth in pharmaceutical products like antacids and stomach relief tablets.[1][2] The method is based on the formation of a stable, water-soluble complex between bismuth ions (Bi³⁺) and ethylenediaminetetraacetic acid (EDTA). The endpoint of the titration is detected using a metallochromic indicator.
Experimental Protocol
1. Sample Preparation (Caplets):
-
Accurately weigh a crushed caplet (~0.15 g) and transfer it to a 250 mL Erlenmeyer flask.[2]
-
Add 10.0 mL of 0.5 M nitric acid to dissolve the sample. Note that mild effervescence may occur if carbonates are present.[2]
-
Swirl the flask to ensure complete dissolution and add 40 mL of deionized water.[2]
-
Gently boil the solution for 15 minutes. If a yellow color develops due to NO₂ gas, reduce the heat.[2]
-
Cool the solution to room temperature.
2. Titration:
-
Adjust the pH of the sample solution to approximately 1.5–1.6.[2]
-
Add a few drops of Xylenol Orange indicator. The solution will turn pink or red in the presence of bismuth ions.
-
Titrate the solution with a standardized 0.01 M EDTA solution.
-
The endpoint is reached when the solution color changes from pink/red to a persistent yellow.
-
Record the volume of EDTA used.
3. Calculation: The concentration of bismuth in the sample can be calculated using the following formula:
Where:
-
V_EDTA is the volume of EDTA solution used in liters.
-
M_EDTA is the molarity of the EDTA solution.
-
MW_Bismuth is the molar mass of bismuth (208.98 g/mol ).
Logical Workflow for Complexometric Titration
Caption: Workflow for Bismuth Determination by Complexometric Titration.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry offers a simple and widely available method for bismuth determination. Several variations exist, often involving the formation of a colored complex to enhance sensitivity and selectivity.
Iodide Complexation Method
This method is based on the formation of the yellow-colored tetraiodobismuthate(III) complex ([BiI₄]⁻) in an acidic medium.
Experimental Protocol
1. Preparation of Standard Solutions:
-
Prepare a stock solution of bismuth (e.g., 1000 µg/mL) by dissolving a known amount of a bismuth salt (e.g., Bi(NO₃)₃·5H₂O) in dilute nitric acid.[3]
-
Prepare a series of working standard solutions with concentrations ranging from approximately 0.25 to 7.5 µg/mL by diluting the stock solution.[3]
2. Sample Preparation:
-
Accurately weigh a portion of the pharmaceutical formulation and dissolve it in a suitable solvent, typically dilute nitric acid.
-
Filter the solution if necessary to remove any insoluble excipients.
-
Dilute the sample solution to bring the bismuth concentration within the linear range of the calibration curve.
3. Color Development and Measurement:
-
To an aliquot of the standard or sample solution in a volumetric flask, add a solution of potassium iodide (KI) to form the tetraiodobismuthate(III) complex.
-
Add a reducing agent, such as ascorbic acid, to prevent the oxidation of iodide to iodine.[2]
-
Dilute to the mark with an appropriate acidic solution (e.g., 1.0 M nitric acid).[2]
-
Measure the absorbance of the solution at the wavelength of maximum absorption (λmax), which is typically around 482-491 nm, against a reagent blank.[1]
4. Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations. Determine the concentration of bismuth in the sample solution from the calibration curve.
First-Order Derivative Spectrophotometry
This technique can be used for the simultaneous determination of bismuth and other metal ions, such as zinc, by forming complexes with reagents like dithizone (B143531).[4] The first derivative of the absorption spectrum allows for the resolution of overlapping spectral bands.
Experimental Protocol
1. Reagent Preparation: Prepare a solution of dithizone in a mixture of water, acetone, and n-propanol.[4]
2. Complex Formation:
-
Mix the sample solution containing bismuth (and potentially zinc) with the dithizone solution at a controlled pH of 5.0.[4]
-
Allow the reaction to proceed to form the colored metal-dithizone complexes, which are stable for at least 2 hours.[4]
3. Spectrophotometric Analysis:
-
Record the absorption spectrum of the complex solution.
-
Calculate the first derivative of the spectrum.
-
Quantify bismuth by measuring the derivative signal at a specific wavelength where the interference from other components is minimal.
Experimental Workflow for UV-Vis Spectrophotometry
Caption: General Workflow for Bismuth Determination by UV-Vis Spectrophotometry.
Atomic Absorption Spectrometry (AAS)
AAS is a highly sensitive and specific technique for the determination of metals, including bismuth, in pharmaceutical samples.[5] It can be performed using either flame atomization (Flame AAS) for higher concentrations or graphite (B72142) furnace atomization (GFAAS) for trace amounts. Hydride generation AAS (HGAAS) is another sensitive variation.
Experimental Protocol (Hydride Generation AAS)
1. Sample Preparation:
-
For solid samples, perform an acid digestion. A microwave-assisted digestion with dilute nitric acid (e.g., 5% v/v) is efficient and reduces reagent consumption.[6]
-
Digest approximately 0.1 g of the sample with 10 mL of 5% (v/v) HNO₃ in a microwave digester.[6] Typical parameters are 180°C and 25 bar for 10 minutes.[6]
-
After digestion, dilute the clear solution with 2% (v/v) HCl for subsequent analysis.[6]
2. Instrumental Analysis:
-
Set up the AAS instrument with a bismuth hollow cathode lamp.
-
Use an on-line hydride generation system.
-
Introduce the prepared sample solution into the hydride generation system, where it reacts with a reducing agent (e.g., sodium borohydride) in an acidic medium to form volatile bismuth hydride (BiH₃).
-
The bismuth hydride is then carried by a stream of inert gas into the atomizer (e.g., a heated quartz cell) of the AAS.
-
Measure the absorbance of the atomized bismuth at its characteristic wavelength (223.1 nm).
3. Calibration and Quantification:
-
Prepare a series of bismuth standard solutions and treat them in the same manner as the samples.
-
Generate a calibration curve by plotting absorbance versus concentration.
-
For complex matrices, the method of standard additions may be necessary to overcome matrix effects.[7]
Experimental Workflow for Hydride Generation AAS
Caption: Workflow for Bismuth Determination by HG-AAS.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a powerful and highly sensitive technique for the determination of elemental impurities in pharmaceuticals.[8] It is capable of multi-element analysis and can detect bismuth at very low concentrations.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh the pharmaceutical sample.
-
Perform a closed-vessel microwave digestion using concentrated nitric acid and, if necessary, other acids like hydrochloric acid or hydrogen peroxide to ensure complete dissolution of the sample matrix.
-
After digestion, dilute the sample solution with deionized water to a final acid concentration suitable for ICP-MS analysis (typically 1-2% nitric acid).
-
An internal standard (e.g., Thallium) can be added to correct for instrumental drift and matrix effects.[9]
2. Instrumental Analysis:
-
Optimize the ICP-MS instrument parameters, including RF power, nebulizer gas flow rate, and lens voltages, for bismuth analysis.
-
Introduce the prepared sample solution into the ICP-MS system. The sample is nebulized, and the resulting aerosol is transported to the plasma, where it is desolvated, atomized, and ionized.
-
The bismuth ions are then guided into the mass spectrometer, where they are separated based on their mass-to-charge ratio (m/z 209 for bismuth).
-
The detector measures the intensity of the bismuth ion signal.
3. Quantification:
-
Prepare a multi-element calibration standard solution containing bismuth and other elements of interest.
-
Construct a calibration curve by plotting the ion intensity ratio (bismuth/internal standard) against the concentration.
-
Determine the bismuth concentration in the sample from the calibration curve.
Experimental Workflow for ICP-MS
Caption: Workflow for Bismuth Determination by ICP-MS.
Electrochemical Methods
Electrochemical techniques, such as polarography and voltammetry, provide sensitive and selective methods for bismuth determination.
Differential Pulse Polarography
This method has been validated for the determination of bismuth subsalicylate in pharmaceutical formulations.[10]
Experimental Protocol
1. Sample Preparation:
-
Dissolve the pharmaceutical formulation in a suitable solvent.
-
Prepare a supporting electrolyte solution (e.g., a mixture of HNO₃ and KNO₃).[10]
-
Mix the sample solution with the supporting electrolyte.
2. Instrumental Analysis:
-
Use a polarograph with a dropping mercury electrode or a hanging mercury drop electrode.
-
Apply a potential scan and record the differential pulse polarogram.
-
Bismuth will produce a characteristic peak at a specific potential.
3. Quantification:
-
The height of the peak is proportional to the concentration of bismuth.
-
Quantify the bismuth concentration using a calibration curve or the standard addition method.
Cyclic Voltammetry
A cyclic voltammetry (CV) method has been developed for the determination of bismuth subsalicylate.[11]
Experimental Protocol
1. System Setup:
-
Use a potentiostat with a three-electrode system: a glassy carbon working electrode, a platinum auxiliary electrode, and an Ag/AgCl reference electrode.[11]
-
Use Britton-Robinson Buffer (0.04 M, pH 9.0) as the supporting electrolyte.[11]
2. Analysis:
-
Introduce the sample solution into the electrochemical cell.
-
Scan the potential (e.g., from -0.1 to 1.5 V) at a specific scan rate (e.g., 0.05 V/s).[11]
-
Record the cyclic voltammogram, which will show an irreversible redox peak for bismuth subsalicylate.
3. Quantification:
-
The peak current is linearly related to the concentration of bismuth subsalicylate.
-
Create a calibration curve by plotting peak current versus concentration for a series of standard solutions.
Summary of Quantitative Data
| Analytical Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| UV-Visible Spectrophotometry | ||||||
| (Simultaneous with Metronidazole, Tetracycline) | 14–70 µg/ml | - | - | 99.51 | 0.232 | [12] |
| (First Derivative, with Zinc) | 2.4 x 10⁻⁶ – 1.2 x 10⁻⁵ mol/l | 0.05 mg/l | - | - | 1.2 | [4] |
| Atomic Absorption Spectrometry | ||||||
| (Hydride Generation) | - | 320 pg/ml | - | - | 4.7 | [7] |
| (Hydride Generation-AFS) | - | 0.024 mg/kg | - | > 98 | < 2 | [6] |
| Inductively Coupled Plasma-MS | 20–250 µg/L | 6.0 µg/L | 21.0 µg/L | 95–101 | - | [13] |
| (in human serum) | - | 0.007 µg/l | - | - | 5.7-13.6 | [14] |
| Electrochemical Methods | ||||||
| (Differential Pulse Polarography) | 5.0–45 ppm | - | - | - | - | [10] |
| (Cyclic Voltammetry) | 2–18 ppm | 0.159 ppm | 0.483 ppm | 97.13–99.79 | - | [11] |
| RP-HPLC | ||||||
| (Simultaneous with Metronidazole, Tetracycline) | 140–700 µg/ml | 3.02 µg/ml | 10.00 µg/ml | 100.27 | - | [15][16] |
References
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. ajpaonline.com [ajpaonline.com]
- 7. Determination of bismuth in urine and prescription medicines using atomic absorption with an on-line hydride generation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring Elemental Compositions in Drug Products with ICP-MS [eag.com]
- 9. Determination of Bismuth in Serum Urine by Direct Injection Nebulization Inductively Coupled Plasma Mass Spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chemistryjournals.net [chemistryjournals.net]
- 12. ijprajournal.com [ijprajournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Bismuth in human serum: reference interval and concentrations after intake of a therapeutic dose of colloidal bismuth subcitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. wjpls.org [wjpls.org]
Electrochemical Studies of Bismuth Compounds: Application Notes and Protocols for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrochemical applications of bismuth compounds in pharmaceutical analysis and drug development. Detailed protocols for the preparation of bismuth-modified electrodes and their use in various electrochemical techniques are presented. The information is intended to guide researchers in utilizing bismuth-based electrochemical methods for sensitive and selective analysis of pharmaceuticals, studying drug-biomolecule interactions, and developing novel biosensing platforms.
Application Note 1: Quantification of Pharmaceutical Compounds using Bismuth-Modified Electrodes
Bismuth-modified electrodes offer an environmentally friendly and highly sensitive alternative to traditional mercury electrodes for the voltammetric determination of a wide range of organic drug molecules. The favorable electrochemical properties of bismuth, including a wide negative potential window and the ability to form alloys with other metals, make it an excellent material for various electroanalytical applications.[1][2] This note focuses on the application of bismuth film electrodes (BiFEs) for the quantitative analysis of antihistamines and analgesics in pharmaceutical formulations and biological samples.
Quantitative Data Summary
The following table summarizes the performance of bismuth-modified electrodes for the determination of various pharmaceutical compounds.
| Analyte | Electrode | Technique | Linear Range | Limit of Detection (LOD) | Reference |
| Desloratadine (B1670295) | Bismuth Film Electrode (BiFE) | Linear Sweep-Cathodic Stripping Voltammetry (LS-CSV) | 0.1 - 4.0 µM | 11.70 nM | [3][4] |
| Ranitidine Hydrochloride | Graphene Modified Glassy Carbon Electrode | Differential Pulse Voltammetry (DPV) | 0.3 - 100 µM | 0.1 µM | [5] |
| Ranitidine | Pencil Graphite Electrode modified with p-amino benzene (B151609) sulfonic acid/cucurbit(6)uril | Voltammetry | 200 - 17000 µM | 157.46 µM | [6] |
| Acetaminophen | Rod-Shaped α-Bi2O3 Modified Glassy Carbon Paste Electrode | Differential Pulse Voltammetry (DPV) | 0.05 - 12.00 µM | 10 nM | [7][8] |
| Paracetamol | Clavate BiVO4 Electrode | Differential Pulse Voltammetry (DPV) | 0.5 - 100 µM | 0.2 µM | [9] |
Experimental Protocols
Protocol 1: Preparation of an Ex Situ Bismuth Film Electrode (BiFE)
This protocol describes the preparation of a bismuth film on a glassy carbon electrode (GCE) in a separate solution before its use in the analysis of the target analyte.
Materials:
-
Glassy Carbon Electrode (GCE)
-
Polishing materials (e.g., alumina (B75360) slurry, diamond paste)
-
Bismuth(III) nitrate (B79036) (Bi(NO₃)₃)
-
Supporting electrolyte for plating (e.g., 0.1 M acetate (B1210297) buffer, pH 4.5)
-
Electrochemical cell with a three-electrode system (working, reference, and counter electrodes)
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Polishing:
-
Polish the GCE surface with 0.3 µm and 0.05 µm alumina slurry on a polishing pad for 5 minutes each.
-
Rinse the electrode thoroughly with deionized water and sonicate in deionized water for 2 minutes to remove any polishing residues.
-
Finally, rinse with ethanol (B145695) and deionized water and allow it to dry.
-
-
Preparation of Plating Solution:
-
Prepare a 0.1 M acetate buffer solution (pH 4.5) containing 0.50 mM Bi(NO₃)₃.[10]
-
-
Electrochemical Deposition of Bismuth Film:
-
Assemble the three-electrode cell with the polished GCE as the working electrode, an Ag/AgCl electrode as the reference electrode, and a platinum wire as the counter electrode.
-
Immerse the electrodes in the plating solution.
-
Apply a constant potential of -0.600 V for 240 seconds to deposit the bismuth film onto the GCE surface.[10]
-
-
Electrode Rinsing and Transfer:
-
After deposition, carefully remove the BiFE from the plating solution.
-
Rinse the electrode gently with deionized water.
-
The BiFE is now ready for use in the analytical measurement of the target drug.
-
Protocol 2: In Situ Bismuth Film Electrode (BiFE) Preparation and Analysis
This protocol details the simultaneous deposition of the bismuth film and the analyte of interest onto the electrode surface directly within the sample solution.
Materials:
-
Glassy Carbon Electrode (GCE) or other suitable carbon-based electrode
-
Polishing materials
-
Bismuth(III) standard solution (e.g., 1000 mg/L)
-
Supporting electrolyte appropriate for the analyte
-
Electrochemical cell and potentiostat
Procedure:
-
Electrode Preparation:
-
Polish the GCE as described in Protocol 1.
-
-
Sample Preparation:
-
Prepare the sample solution containing the target analyte in a suitable supporting electrolyte.
-
Add a specific concentration of Bi(III) ions directly to the sample solution. A typical concentration is around 400 µg/L.[2]
-
-
Preconcentration Step:
-
Immerse the three-electrode system into the sample solution.
-
Apply a negative deposition potential (e.g., -1.2 V) for a specified time (e.g., 60-300 seconds). During this step, both bismuth and the target analyte (if it is a metal ion) are co-deposited onto the electrode surface.[2]
-
-
Stripping Step:
-
After the preconcentration, scan the potential towards a more positive direction using a voltammetric technique such as square wave voltammetry (SWV) or differential pulse voltammetry (DPV).
-
The stripping of the analyte from the bismuth film results in a current peak that is proportional to its concentration.
-
Application Note 2: Bismuth Nanoparticle-Based Electrochemical Biosensors
Bismuth nanoparticles (BiNPs) and their composites have emerged as promising materials for the fabrication of electrochemical biosensors due to their high surface area, good electrical conductivity, and biocompatibility.[11] These properties facilitate the effective immobilization of biomolecules and enhance the electrochemical signal. This note describes the application of bismuth-based nanomaterials in the development of biosensors for glucose and cancer biomarkers.
Quantitative Data Summary
| Analyte | Electrode | Technique | Linear Range | Limit of Detection (LOD) | Reference |
| Glucose | Silver-functionalized Bismuth Oxide Nanoparticles (AgBi2O3) Modified Electrode | Amperometry | Not specified | 0.87 µM | [12] |
| Glucose | Bismuth Nanoribbons/Reduced Graphene Oxide Modified GCE | Amperometry | 0.2 - 6.6 mM | 0.2 µM | [13] |
| Cytokeratin 18 (Bladder Cancer Biomarker) | Bismuth Sulfide Nanocrystals (Bi2S3) Modified Electrode | Electrochemical Impedance Spectroscopy (EIS) | 1 - 1000 pg/mL | 1.87 fM | [14] |
Experimental Protocols
Protocol 3: Preparation of a Bismuth Nanoparticle Modified Electrode for Glucose Biosensing
This protocol outlines the steps for fabricating a glucose biosensor using bismuth oxide nanoparticles and glucose oxidase.
Materials:
-
Glassy Carbon Electrode (GCE)
-
Bismuth oxide nanoparticles (Bi₂O₃)
-
Glucose Oxidase (GOx)
-
Nafion solution (e.g., 0.5%)
-
Phosphate buffer saline (PBS), pH 7.4
-
Electrochemical cell and potentiostat
Procedure:
-
Electrode Cleaning:
-
Polish the GCE as described in Protocol 1.
-
-
Preparation of Modifier Suspension:
-
Disperse a known amount of Bi₂O₃ nanoparticles in a solvent (e.g., deionized water or ethanol) with the aid of sonication to obtain a homogeneous suspension.
-
-
Electrode Modification:
-
Drop-cast a small volume (e.g., 5-10 µL) of the Bi₂O₃ suspension onto the polished GCE surface and let it dry at room temperature.
-
-
Enzyme Immobilization:
-
Prepare a solution of glucose oxidase in PBS.
-
Drop-cast a small volume of the GOx solution onto the Bi₂O₃-modified GCE.
-
To entrap the enzyme, add a small drop of Nafion solution on top and allow it to dry.
-
-
Biosensor Conditioning and Measurement:
-
Rinse the prepared biosensor with PBS to remove any unbound enzyme.
-
The biosensor is now ready for the amperometric or voltammetric detection of glucose in a PBS solution.
-
Application Note 3: Elucidating Drug-Biomolecule Interactions
Electrochemical methods are powerful tools for studying the interactions between drugs and biological molecules, such as proteins and DNA. Bismuth compounds are known to interact with sulfur-containing biomolecules, which is a key aspect of their therapeutic and toxicological profiles.[15][16] Cyclic voltammetry (CV) can be employed to monitor the changes in the electrochemical behavior of bismuth ions or the biomolecule upon complexation, providing insights into the binding mechanism.[15][17]
Investigating Bismuth-Thiol Interactions
The high affinity of bismuth(III) for thiol groups in amino acids like cysteine and in proteins is a crucial factor in its biological activity.[15] This interaction can be investigated electrochemically by observing the shift in the reduction potential of Bi(III) upon the addition of a thiol-containing compound. This complex formation can be monitored at different pH values to simulate various physiological environments, such as the acidic conditions of the stomach.[17]
Visualizations
Signaling Pathways and Logical Relationships
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Electrochemical evaluation of the desloratadine at bismuth film electrode in the presence of cationic surfactant: Highly sensitive determination in pharmaceuticals and human urine by Linear sweep-cathodic stripping voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Electrochemical evaluation of the desloratadine at bismuth film electr" by YALÇIN ALTUNKAYNAK, GÜNAY ÖNAL et al. [journals.tubitak.gov.tr]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Secure Verification [cherry.chem.bg.ac.rs]
- 8. researchgate.net [researchgate.net]
- 9. Morphology Effect of Bismuth Vanadate on Electrochemical Sensing for the Detection of Paracetamol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Silver-functionalized bismuth oxide (AgBi2O3) nanoparticles for the superior electrochemical detection of glucose, NO2− and H2O2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. Cooperative influence of thiolate ligands on the bio-relevant coordination chemistry of bismuth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. books.google.cn [books.google.cn]
Application Notes and Protocols: Bismuth Succinate as a Precursor for Bismuth Oxide Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bismuth oxide (Bi₂O₃) nanoparticles are emerging as highly promising materials in the biomedical field, particularly in drug delivery, advanced imaging, and cancer therapy.[1][2] Their high atomic number (Z=83) and electron density make them excellent contrast agents for X-ray and computed tomography (CT) imaging.[3][4] Furthermore, their ability to act as radiosensitizers, enhancing the efficacy of radiation therapy, positions them as a significant area of research in oncology.[3][5] The synthesis of bismuth oxide nanoparticles via the thermal decomposition of bismuth carboxylate precursors offers a reliable method to control particle size and morphology, which are critical parameters for biomedical applications. This document provides detailed protocols and application notes for the synthesis of bismuth oxide nanoparticles using bismuth succinate (B1194679) as a precursor.
Synthesis of Bismuth Oxide Nanoparticles from Bismuth Succinate
The synthesis is a two-step process involving the initial preparation of the this compound precursor followed by its thermal decomposition to yield bismuth oxide nanoparticles.
Protocol 1: Synthesis of this compound Precursor
This protocol is based on the reaction of bismuth oxide with succinic acid.
Materials:
-
α-Bismuth oxide (α-Bi₂O₃) powder
-
Succinic acid (C₄H₆O₄)
-
Deionized water
Equipment:
-
Reaction vessel (e.g., round-bottom flask)
-
Heating mantle with magnetic stirrer
-
Thermometer
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven
Procedure:
-
Prepare a solution of succinic acid in deionized water. The molar ratio of succinate ions to bismuth should be approximately 1.0.
-
Add the α-Bismuth oxide powder to the succinic acid solution while stirring continuously.
-
Heat the mixture to 70°C and maintain this temperature while stirring for a duration sufficient to ensure complete reaction. Reaction time can be monitored by observing the dissolution of the bismuth oxide and the formation of a new precipitate.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated this compound by filtration.
-
Wash the precipitate with deionized water to remove any unreacted starting materials.
-
Dry the purified this compound in an oven at a temperature below its decomposition point (e.g., 80-100°C) until a constant weight is achieved.
Protocol 2: Thermal Decomposition of this compound to Bismuth Oxide Nanoparticles
This protocol describes the calcination of the synthesized this compound to produce bismuth oxide nanoparticles.
Materials:
-
Dried this compound powder
Equipment:
-
High-temperature furnace (muffle furnace)
-
Ceramic crucible
Procedure:
-
Place the dried this compound powder into a ceramic crucible.
-
Place the crucible in the furnace.
-
Heat the furnace to the desired calcination temperature. The temperature will influence the resulting crystal phase and particle size of the bismuth oxide. Temperatures in the range of 270°C to 550°C are typically used for the decomposition of bismuth carboxylates.[6][7]
-
Maintain the temperature for a set duration (e.g., 2-5 hours) to ensure complete decomposition of the precursor.[6]
-
After calcination, allow the furnace to cool down to room temperature.
-
Carefully remove the crucible containing the bismuth oxide nanoparticle powder.
Experimental Workflow Diagram
Data Presentation
The following tables summarize typical experimental parameters and resulting nanoparticle characteristics based on thermal decomposition of bismuth-based precursors.
Table 1: Synthesis and Decomposition Parameters
| Parameter | Value | Reference(s) |
| Precursor | Bismuth-based carboxylate/MOF | [6] |
| Calcination Temperature | 270 - 550 °C | [6][7] |
| Calcination Time | 2 - 5 hours | [6] |
| Atmosphere | Air | [8] |
Table 2: Characterization of Resulting Bismuth Oxide Nanoparticles
| Property | Typical Result | Characterization Method | Reference(s) |
| Crystal Phase | Monoclinic (α-Bi₂O₃), Tetragonal (β-Bi₂O₃) | X-ray Diffraction (XRD) | [8] |
| Particle Size | 20 - 100 nm | TEM, SEM, DLS | [6][8][9] |
| Morphology | Spherical, Nanorods | SEM, TEM | [6][10] |
| Elemental Composition | Bi, O | EDS | [6][9] |
Applications in Research and Drug Development
Bismuth oxide nanoparticles synthesized from this compound have a range of applications relevant to drug development professionals.
Drug Delivery Systems
The high surface area-to-volume ratio of bismuth oxide nanoparticles makes them suitable carriers for therapeutic agents. Their surface can be functionalized with targeting ligands (e.g., antibodies, peptides, hyaluronic acid) to achieve site-specific drug delivery, thereby increasing therapeutic efficacy and reducing systemic toxicity.[1][5]
Bioimaging Contrast Agents
Due to the high atomic number of bismuth, these nanoparticles strongly attenuate X-rays, making them excellent contrast agents for CT imaging.[3][4] This allows for precise localization of the nanoparticles within the body, which can be used for diagnostic purposes or to guide therapeutic interventions.[11] Studies have shown that bismuth oxide nanoparticles can provide superior contrast compared to conventional iodine-based agents.[4]
Cancer Therapy
-
Radiosensitization: Bismuth oxide nanoparticles can enhance the effects of radiation therapy.[5] When irradiated, they absorb high-energy photons and emit secondary electrons, which increases the localized radiation dose within the tumor, leading to greater DNA damage and cancer cell death.[3][12] This allows for the use of lower radiation doses, potentially reducing damage to surrounding healthy tissues.
-
Reactive Oxygen Species (ROS) Generation: In conjunction with radiotherapy, bismuth oxide nanoparticles can amplify the production of reactive oxygen species (ROS) within cancer cells.[5][13][14] This surge in ROS induces significant oxidative stress, leading to apoptosis and cell cycle arrest.[3]
Logical Relationship for Therapeutic Action
Signaling Pathway Involvement
Recent research indicates that the anticancer effects of some nanoparticles, including those containing bismuth, may be mediated through the regulation of key cellular signaling pathways. One such pathway is the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers and plays a crucial role in cell proliferation, differentiation, and survival.[15] The aberrant activation of this pathway is a hallmark of many tumors. Bismuth oxide nanoparticles have been shown to potentially downregulate the expression of key components of this pathway, such as β-catenin, leading to the inhibition of cancer cell proliferation.
Wnt/β-catenin Signaling Pathway Diagram
Conclusion
The synthesis of bismuth oxide nanoparticles via the thermal decomposition of this compound presents a viable and controllable method for producing materials with significant potential in drug development and clinical research. These nanoparticles offer multifaceted applications as drug delivery vehicles, imaging contrast agents, and therapeutic agents, particularly as radiosensitizers in cancer treatment. Further research into the surface modification and functionalization of these nanoparticles will undoubtedly expand their therapeutic utility.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Radiotherapy-chemodynamic cancer therapy using bismuth-based nanoparticles: a synergistic approach for enhanced cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hyaluronic acid-functionalized bismuth oxide nanoparticles for computed tomography imaging-guided radiotherapy of tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of bismuth‐based nanoparticles and their applications in radiosensitising and dose enhancement for cancer radiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. old.joam.inoe.ro [old.joam.inoe.ro]
- 8. atlantis-press.com [atlantis-press.com]
- 9. brieflands.com [brieflands.com]
- 10. Synthesis and Characterisation of Bismuth Oxide Nanoparticles using Hydrothermal Method: The Effect of Reactant Concentrations and application in radiotherapy | Semantic Scholar [semanticscholar.org]
- 11. physicsworld.com [physicsworld.com]
- 12. Radiotherapy-chemodynamic cancer therapy using bismuth-based nanoparticles: a synergistic approach for enhanced cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03984C [pubs.rsc.org]
- 13. Synergetic Influence of Bismuth Oxide Nanoparticles, Cisplatin and Baicalein-Rich Fraction on Reactive Oxygen Species Generation and Radiosensitization Effects for Clinical Radiotherapy Beams - PMC [pmc.ncbi.nlm.nih.gov]
- 14. psasir.upm.edu.my [psasir.upm.edu.my]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Antimicrobial Mechanism of Bismuth Succinate Against Pathogenic Bacteria
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature specifically detailing the antimicrobial mechanism of bismuth succinate (B1194679) is limited. This document provides a detailed overview of the established antimicrobial mechanisms of other bismuth salts, such as bismuth subsalicylate (BSS) and colloidal bismuth subcitrate (CBS). Given that the antimicrobial activity is primarily attributed to the bismuth ion (Bi³⁺), these mechanisms are presented as a strong proxy for the likely action of bismuth succinate.
Introduction
Bismuth compounds have a long history in medicine, valued for their antibacterial properties, particularly in treating gastrointestinal ailments. A key advantage of bismuth-based antimicrobials is the notable lack of acquired bacterial resistance, which is attributed to their multi-targeted mechanism of action.[1][2][3] Bismuth ions (Bi³⁺) interfere with numerous crucial cellular processes in pathogenic bacteria, leading to growth inhibition and cell death. This document outlines the primary antimicrobial mechanisms of bismuth and provides detailed protocols for their investigation.
Key Antimicrobial Mechanisms of Bismuth
Bismuth exerts its bactericidal effects through a multifaceted approach, disrupting several fundamental cellular pathways simultaneously.
-
Enzyme Inhibition: Bismuth has a high affinity for sulfur and can bind to thiol groups in cysteine residues of various bacterial enzymes, leading to their inactivation.[4][5] This includes enzymes vital for metabolism and virulence, such as urease (crucial for Helicobacter pylori survival in the acidic stomach environment), fumarase, and alcohol dehydrogenase.[5][6] Bismuth can also displace essential metal cofactors like zinc and iron from metalloenzymes, disrupting their function.[4]
-
Disruption of Cell Wall and Membrane Integrity: Bismuth compounds can accumulate in the bacterial cell wall and periplasmic space, forming complexes that disrupt the structural integrity of the cell envelope.[1][2] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell lysis. Electron microscopy studies have shown bismuth deposits on and within the bacterial membrane shortly after exposure.
-
Inhibition of ATP Synthesis: Bismuth can interfere with bacterial energy metabolism by inhibiting ATP synthesis.[1][2][6] This may occur through the direct inhibition of enzymes in the respiratory chain or by disrupting the F1-F0 ATPase, which is essential for ATP production. The depletion of intracellular ATP cripples essential cellular functions that require energy.
-
Induction of Oxidative Stress: Bismuth exposure has been shown to increase the levels of reactive oxygen species (ROS) within bacterial cells.[3] This leads to oxidative damage to proteins, lipids, and DNA, contributing to bacterial cell death.
-
Inhibition of Protein and DNA Synthesis: By targeting key enzymes and disrupting energy metabolism, bismuth indirectly inhibits essential macromolecular synthesis pathways, including protein and cell wall synthesis.[1]
-
Disruption of Iron Homeostasis: Bismuth can interfere with bacterial iron acquisition systems. For instance, in Pseudomonas aeruginosa, bismuth has been shown to block iron-binding molecules called siderophores, leading to iron deprivation within the cell.
Quantitative Data: Antimicrobial Activity of Bismuth Salts
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various bismuth salts against a range of pathogenic bacteria. This data provides a quantitative measure of their antimicrobial potency.
| Bismuth Salt | Bacterial Species | MIC Range (µg/mL) | Reference |
| Bismuth Subsalicylate (BSS) | Helicobacter pylori | 4 - 32 | [7] |
| Clostridium difficile | 128 (MIC⁹⁰) | [8] | |
| Bacteroides fragilis group | 512 (MIC⁹⁰) | [8] | |
| Pseudomonas spp. | 6,144 (MIC⁹⁰) | [8] | |
| Colloidal Bismuth Subcitrate (CBS) | Helicobacter pylori | 1 - 8 | [7] |
| Bismuth Potassium Citrate | Helicobacter pylori | 2 - 16 | [7] |
Visualizing the Antimicrobial Mechanisms and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the multifaceted antimicrobial action of bismuth and a general workflow for investigating these mechanisms.
Caption: Multi-target antimicrobial mechanism of bismuth.
Caption: General experimental workflow for evaluation.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol uses the broth microdilution method to determine the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial culture in logarithmic growth phase
-
Sterile pipette tips and multichannel pipettor
-
Plate reader (optional, for OD measurement)
-
Agar (B569324) plates for MBC determination
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO, followed by dilution in media) to a high concentration (e.g., 1024 µg/mL).
-
Serial Dilution: a. Add 100 µL of sterile growth medium to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first column of wells, resulting in a 1:2 dilution. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column. d. Column 11 will serve as the positive control (bacteria, no compound), and column 12 as the negative control (medium only).
-
Inoculation: a. Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL). b. Inoculate each well (columns 1-11) with 100 µL of the diluted bacterial suspension. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound in which there is no visible turbidity (or a significant reduction in OD600 compared to the positive control).
-
MBC Determination: a. From the wells showing no visible growth (at and above the MIC), plate 10-100 µL onto agar plates. b. Incubate the agar plates at 37°C for 24 hours. c. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Protocol 2: Assessment of Bacterial Cell Membrane Integrity
This protocol uses propidium (B1200493) iodide (PI), a fluorescent dye that cannot penetrate intact cell membranes, to assess membrane damage.
Materials:
-
Bacterial culture treated with this compound (at MIC) and untreated control
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) stock solution (e.g., 1 mg/mL)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Bacterial Treatment: Grow bacteria to mid-log phase and treat with this compound at its MIC for a specified time (e.g., 2-4 hours). Include an untreated control.
-
Cell Preparation: a. Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes). b. Wash the cells twice with sterile PBS to remove residual media and compound. c. Resuspend the cells in PBS to an OD600 of approximately 0.5.
-
PI Staining: a. Add PI to the cell suspension to a final concentration of 1-5 µg/mL. b. Incubate in the dark at room temperature for 15-30 minutes.
-
Analysis: a. Fluorescence Microscopy: Place a small volume of the stained cell suspension on a microscope slide. Observe under a fluorescence microscope using an appropriate filter set for PI (excitation ~535 nm, emission ~617 nm). Cells with compromised membranes will fluoresce red. b. Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of PI-positive (red fluorescent) cells represents the population with damaged membranes.
Protocol 3: Urease Inhibition Assay
This protocol is particularly relevant for bacteria like H. pylori. It measures the inhibition of urease activity by quantifying ammonia (B1221849) production using the Berthelot (indophenol) method.
Materials:
-
Urease enzyme (e.g., from Jack bean or a bacterial lysate)
-
Urea (B33335) solution (substrate)
-
Phosphate buffer (pH 7.4)
-
This compound solutions at various concentrations
-
Phenol (B47542) reagent and alkaline hypochlorite (B82951) reagent (for Berthelot reaction)
-
96-well plate
-
Spectrophotometer (plate reader)
Procedure:
-
Reaction Setup: a. In a 96-well plate, add 25 µL of buffer, 10 µL of urease solution, and 10 µL of the this compound solution (or solvent for control). b. Pre-incubate the plate at 37°C for 15 minutes.
-
Enzymatic Reaction: a. Initiate the reaction by adding 55 µL of urea solution to each well. b. Incubate at 37°C for 30 minutes.
-
Ammonia Detection: a. Add 45 µL of phenol reagent followed by 55 µL of alkaline hypochlorite reagent to each well. b. Incubate at 37°C for 30 minutes for color development (a blue-green color will form).
-
Measurement: Measure the absorbance at ~630 nm using a microplate reader.
-
Calculation: Calculate the percentage of urease inhibition using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Bacterial culture treated with this compound and untreated control
-
DCFH-DA stock solution (in DMSO)
-
PBS
-
96-well black plate with a clear bottom
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Bacterial Treatment: Treat bacteria with this compound at its MIC as described in Protocol 2.
-
Cell Preparation: Harvest and wash the cells with PBS, then resuspend in PBS to an OD600 of approximately 0.5.
-
DCFH-DA Staining: a. Add DCFH-DA to the cell suspension to a final concentration of 10-20 µM. b. Incubate in the dark at 37°C for 30-60 minutes. Inside the cells, esterases convert DCFH-DA to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Washing: Centrifuge the cells and wash once with PBS to remove excess dye. Resuspend in PBS.
-
Analysis: a. Fluorescence Plate Reader: Transfer the cell suspension to a black 96-well plate. Measure the fluorescence intensity with excitation at ~485 nm and emission at ~525 nm. b. Flow Cytometry: Analyze the cells to determine the mean fluorescence intensity of the cell population. An increase in fluorescence compared to the untreated control indicates an increase in intracellular ROS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. bioquochem.com [bioquochem.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes: Cytotoxicity of Bismuth Compounds on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bismuth, a heavy element with low toxicity to humans, has long been used in medicinal applications, primarily for gastrointestinal ailments.[1][2] In recent years, there has been a growing interest in the anticancer properties of bismuth-based compounds.[3][4] These compounds have demonstrated significant cytotoxic effects against a variety of cancer cell lines, often exhibiting higher efficacy than standard chemotherapeutic agents like cisplatin.[5] This document provides an overview of the cytotoxic activity of different classes of bismuth compounds, detailed protocols for common cytotoxicity assays, and a summary of the known mechanisms of action.
The anticancer potential of bismuth compounds is attributed to several mechanisms, including the induction of apoptosis through the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and DNA fragmentation.[1][6] Furthermore, some bismuth complexes have been shown to inhibit critical signaling pathways in cancer cells, such as the NF-κB pathway.[7][8][9] The versatility in the design of bismuth complexes, particularly with ligands containing sulfur, nitrogen, and oxygen donor atoms, allows for the fine-tuning of their physicochemical and biological properties, enhancing their uptake and cytotoxicity in cancer cells.[1][6]
Classes of Cytotoxic Bismuth Compounds
A diverse range of bismuth compounds have been synthesized and evaluated for their anticancer activities. These can be broadly categorized as follows:
-
Bismuth(III) Complexes with S-Donor Ligands: Thiol-containing ligands, such as dithiocarbamates, have been extensively studied. These complexes often exhibit high cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver (HepG2) cancers.[5][6][10] The lipophilicity conferred by these ligands is thought to enhance cellular uptake.[1]
-
Bismuth(III) Complexes with N,S-Donor Ligands: Thiosemicarbazone derivatives are another important class of ligands that form potent anticancer bismuth complexes. These compounds have shown significant activity against lung cancer cell lines (A549 and H460).[6]
-
Bismuth(III) Complexes with N,O-Donor Ligands: Bismuth complexes with ligands containing nitrogen and oxygen donor atoms have also demonstrated promising cytotoxic effects.[6]
-
Organobismuth Compounds: These compounds, containing a direct bismuth-carbon bond, have also been reported to possess significant anticancer activities.[1]
-
Bismuth Nanoparticles: Nanoparticles of bismuth and its oxides are emerging as a novel class of anticancer agents. They can induce cytotoxicity through various mechanisms, including the generation of oxidative stress.[7][11][12]
Data Presentation: Cytotoxicity of Bismuth Compounds
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected bismuth compounds against various cancer cell lines, providing a comparative overview of their cytotoxic potential.
| Bismuth Compound Class | Compound Example | Cancer Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| Dithiocarbamate (B8719985) Complex | Bismuth diethyldithiocarbamate (B1195824) | MCF-7 (Breast) | Not Specified | 1.26 ± 0.02 | [8] |
| Dithiocarbamate Complex | Bismuth diethyldithiocarbamate | HepG2 (Liver) | Not Specified | High cytotoxicity | [6] |
| Thiosemicarbazone Complex | Bi³⁺ thiosemicarbazone complex | A549 (Lung) | 24 | 7-11 | [6] |
| Thiosemicarbazone Complex | Bi³⁺ thiosemicarbazone complex | H460 (Lung) | 24 | 7-11 | [6] |
| 6-Mercaptopurine Complex | [Bi(MP)₃(NO₃)₂]NO₃ | A549 (Lung) | Not Specified | Higher than 6-MP alone | [13] |
| 6-Mercaptopurine Complex | [Bi(MP)₃(NO₃)₂]NO₃ | H460 (Lung) | Not Specified | Higher than 6-MP alone | [13] |
| Bismuth Nanoparticles | Biologically synthesized Bi NPs | HT-29 (Colon) | 24 | 28.7 ± 1.4 µg/ml | [11][14] |
| Bismuth Nanoparticles | Lipophilic Bismuth NPs (BisBAL) | MCF-7 (Breast) | 24 | ~1 (for 51% inhibition) | [12] |
| Organobismuth Compound | Bismuth subgallate | 8505C (Thyroid) | Not Specified | 0.05-0.1 mM (for ~100% death) | [2] |
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is crucial in the evaluation of novel anticancer compounds. The following sections provide detailed protocols for two commonly used cytotoxicity assays: the MTT assay and the Lactate (B86563) Dehydrogenase (LDH) release assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Bismuth compound stock solution
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the bismuth compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle controls (the solvent used to dissolve the bismuth compound) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete solubilization.[15]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of the bismuth compound.
Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.
Materials:
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Bismuth compound stock solution
-
Lysis buffer (provided in the kit or 10X Triton X-100)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with the bismuth compound. Be sure to include the following controls in triplicate:
-
Untreated Control (Spontaneous LDH release): Cells treated with vehicle only.
-
Maximum LDH Release Control: Cells treated with lysis buffer (e.g., 10 µL of 10X Lysis Buffer) 45 minutes before the end of the incubation period.[16]
-
Medium Background Control: Wells containing only culture medium.
-
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[16]
-
LDH Reaction: Add 50 µL of the LDH Reaction Mixture to each well containing the supernatant. Mix gently by tapping the plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[16]
-
Stop Reaction: Add 50 µL of the Stop Solution to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[16]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
To visually represent the methodologies and biological processes involved, the following diagrams have been generated using the DOT language.
References
- 1. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Recent Research Trends on Bismuth Compounds in Cancer Chemoand Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? | MDPI [mdpi.com]
- 8. A bismuth diethyldithiocarbamate compound induced apoptosis via mitochondria-dependent pathway and suppressed invasion in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bismuth dithiocarbamate complexes as anticancer agents and beyond: a comprehensive review - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Cytotoxicity of biologically synthesised bismuth nanoparticles against HT‐29 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro evaluation of the antitumor effect of bismuth lipophilic nanoparticles (BisBAL NPs) on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. cellbiologics.com [cellbiologics.com]
Application Notes and Protocols: Bismuth Succinate in Drug Delivery Systems
Disclaimer: The following application notes and protocols are compiled based on existing research on bismuth-based nanoparticles. Direct research on bismuth succinate (B1194679) for drug delivery is limited; therefore, these guidelines are adapted from studies on other bismuth compounds like bismuth oxide and bismuth sulfide (B99878) and should be considered as a starting point for investigation.
Introduction
Bismuth-based nanoparticles are emerging as promising candidates for various biomedical applications, including drug delivery, due to their high atomic number (Z=83), low cost, and established biocompatibility.[1][2] Bismuth compounds have a long history of safe use in medicine, primarily for gastrointestinal disorders.[3] In nanostructured forms, they offer unique properties for cancer therapy and antimicrobial applications.[4] While specific research on bismuth succinate nanoparticles is not widely available, their potential can be inferred from the characteristics of other bismuth carboxylates and nanoparticles. Succinate, as a dicarboxylic acid, can act as a biocompatible linker or part of a nanoparticle matrix, potentially offering controlled drug release and specific interactions within the biological environment.
These notes provide a comprehensive overview of the potential applications, synthesis, and characterization of this compound nanoparticles in drug delivery, along with detailed experimental protocols for their evaluation.
Applications
This compound nanoparticles are hypothetically suited for a range of drug delivery applications, primarily leveraging the therapeutic and diagnostic (theranostic) potential of bismuth.
-
Cancer Therapy: As a high-Z element, bismuth can act as a radiosensitizer, enhancing the efficacy of radiotherapy by increasing the localized dose of radiation in tumor tissues.[2] Bismuth nanoparticles can also generate reactive oxygen species (ROS), inducing oxidative stress and apoptosis in cancer cells.[5] this compound nanoparticles could be loaded with chemotherapeutic agents for synergistic chemo-radiotherapy.
-
Antimicrobial Drug Delivery: Bismuth compounds have known antimicrobial properties.[3] this compound nanoparticles could be formulated to deliver antimicrobial agents, potentially overcoming drug resistance and improving treatment efficacy against bacterial and fungal infections.
-
Bioimaging: The high X-ray attenuation of bismuth makes its nanoparticles excellent contrast agents for computed tomography (CT).[6] This allows for the visualization of nanoparticle distribution and accumulation at the target site, enabling image-guided drug delivery.
Quantitative Data Summary
The following tables summarize representative quantitative data for bismuth-based nanoparticles, which can serve as a benchmark for the development and characterization of this compound nanoparticles.
Table 1: Physicochemical Properties of Bismuth-Based Nanoparticles
| Nanoparticle Type | Synthesis Method | Average Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) |
| Bismuth Oxide (Bi₂O₃) | Solvothermal | 50 - 100 | - | - |
| Bismuth Sulfide (Bi₂S₃) | Hydrothermal | ~28 | - | - |
| Metallic Bismuth (Bi) | Solvothermal | 75 - 103 | - | - |
| Biologically Synthesized Bi | Microbial | 40 - 120 (most frequent at 59) | - | - |
Data adapted from references[7][8][9][10].
Table 2: Drug Loading and Release Characteristics of Bismuth-Based Nanoparticles
| Nanoparticle System | Drug | Drug Loading Content (DLC %) | Encapsulation Efficiency (EE %) | Release Profile |
| Bismuth Sulfide (Bi₂S₃) | Clarithromycin | - | 65.88 | Sustained release over 8 hours |
| Bismuth Oxide-Baicalein | Baicalein | 20.91 | - | Sustained release at different pH |
Data adapted from references[9][11].
Table 3: In Vitro Cytotoxicity of Bismuth-Based Nanoparticles
| Nanoparticle Type | Cell Line | IC₅₀ (µg/mL) | Exposure Time (h) |
| Biologically Synthesized Bi | HT-29 (Colon Cancer) | 28.7 ± 1.4 | 24 |
| Bismuth Lipophilic NPs (BisBAL) | MCF-7 (Breast Cancer) | ~1 µM for 51% inhibition | 24 |
| Bismuth Oxide (Bi₂O₃) | HCT116 (Colorectal Cancer) | 50 | 24 |
| Amine-terminated Bi | HeLa (Cervical Cancer) | ~50 nM (for 52% cell death) | - |
| PEG-modified Bi | HeLa (Cervical Cancer) | ~50 nM (for 34% cell death) | - |
Data adapted from references[10][12][13][14].
Experimental Protocols
Protocol 1: Synthesis of this compound Nanoparticles (Hypothetical Solvothermal Method)
This protocol is adapted from established solvothermal methods for synthesizing other bismuth nanoparticles.[9][15]
Materials:
-
Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)
-
Succinic acid (C₄H₆O₄)
-
Ethylene (B1197577) glycol (EG)
-
Polyvinylpyrrolidone (PVP) (optional, as a capping agent)
-
Deionized water
-
Teflon-lined stainless-steel autoclave
Procedure:
-
In a typical synthesis, dissolve a 1:1 molar ratio of bismuth nitrate pentahydrate and succinic acid in 30 mL of ethylene glycol in a beaker with vigorous stirring.
-
If using a capping agent, add a desired amount of PVP to the solution and stir until fully dissolved.
-
Transfer the resulting solution to a 50 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 180°C for 12 hours in an oven.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation at 8,000 rpm for 10 minutes.
-
Wash the collected nanoparticles three times with deionized water and twice with ethanol to remove any unreacted precursors and solvent.
-
Dry the final product in a vacuum oven at 60°C for 12 hours.
Characterization:
-
Morphology and Size: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM).
-
Crystalline Structure: X-ray Diffraction (XRD).
-
Surface Chemistry: Fourier-Transform Infrared Spectroscopy (FTIR).
-
Size Distribution and Zeta Potential: Dynamic Light Scattering (DLS).
Protocol 2: Drug Loading onto this compound Nanoparticles
This protocol describes a common method for loading a drug onto pre-synthesized nanoparticles via incubation.
Materials:
-
Synthesized this compound nanoparticles
-
Drug of interest (e.g., Doxorubicin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge
Procedure:
-
Disperse a known amount of this compound nanoparticles (e.g., 10 mg) in a specific volume of PBS (e.g., 10 mL) and sonicate for 15 minutes to ensure a homogenous suspension.
-
Prepare a stock solution of the drug in a suitable solvent (e.g., deionized water or DMSO).
-
Add a known amount of the drug to the nanoparticle suspension. The ratio of drug to nanoparticles can be varied to optimize loading.
-
Stir the mixture at room temperature for 24 hours in the dark to allow for drug adsorption onto the nanoparticles.
-
After incubation, centrifuge the suspension at high speed (e.g., 15,000 rpm) for 30 minutes to separate the drug-loaded nanoparticles from the supernatant containing the unloaded drug.
-
Carefully collect the supernatant.
-
Wash the nanoparticle pellet with PBS to remove any loosely bound drug and centrifuge again. Repeat this step twice.
-
Lyophilize the final drug-loaded nanoparticle pellet for storage.
Quantification of Drug Loading: The amount of drug loaded can be determined indirectly by measuring the concentration of the free drug in the supernatant and washing solutions using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) at the drug's characteristic absorbance wavelength.[16][17]
-
Drug Loading Content (DLC %): DLC (%) = (Weight of drug in nanoparticles / Weight of drug-loaded nanoparticles) x 100
-
Encapsulation Efficiency (EE %): EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
Protocol 3: In Vitro Drug Release Study
This protocol uses the dialysis membrane method to evaluate the release of the drug from the nanoparticles over time.[18][19][20]
Materials:
-
Drug-loaded this compound nanoparticles
-
Dialysis tubing (with a molecular weight cut-off, MWCO, appropriate to retain the nanoparticles but allow the free drug to pass through)
-
Release buffer (e.g., PBS at pH 7.4 and acetate (B1210297) buffer at pH 5.5 to simulate physiological and endosomal conditions, respectively)
-
Shaking incubator or water bath
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a specific volume of the release buffer.
-
Transfer the suspension into a pre-soaked dialysis bag and seal both ends.
-
Place the dialysis bag into a larger container with a known volume of the same release buffer (e.g., 50 mL).
-
Maintain the setup at 37°C with continuous gentle stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release buffer from the outer container.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release buffer to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected aliquots using UV-Vis spectroscopy or HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[21][22][23]
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa, HT-29)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
This compound nanoparticles (both bare and drug-loaded)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the nanoparticles (e.g., ranging from 1 to 200 µg/mL) in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of the nanoparticles. Include untreated cells as a control.
-
Incubate the cells with the nanoparticles for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Visualizations (Graphviz DOT Language)
Caption: Experimental workflow for the synthesis, drug loading, and in vitro evaluation of this compound nanoparticles.
Caption: Proposed signaling pathway for bismuth nanoparticle-induced apoptosis in cancer cells.
References
- 1. Autophagy associated cytotoxicity and cellular uptake mechanisms of bismuth nanoparticles in human kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of bismuth‐based nanoparticles and their applications in radiosensitising and dose enhancement for cancer radiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bismuth nanoparticles obtained by a facile synthesis method exhibit antimicrobial activity against Staphylococcus aureus and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The versatile biomedical applications of bismuth-based nanoparticles and composites: therapeutic, diagnostic, biosensing, and regenerative properties - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00283A [pubs.rsc.org]
- 5. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of bismuth nanoparticles for biomedical applications | Torrisi | Atti della Accademia Peloritana dei Pericolanti - Classe di Scienze Fisiche, Matematiche e Naturali [cab.unime.it]
- 7. atlantis-press.com [atlantis-press.com]
- 8. Morphological variations in Bi2S3 nanoparticles synthesized by using a single source precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity of biologically synthesised bismuth nanoparticles against HT‐29 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro evaluation of the antitumor effect of bismuth lipophilic nanoparticles (BisBAL NPs) on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of the PI3K/AKT/mTOR signaling pathway with synthesized bismuth oxide nanoparticles from Ginger (<i>Zingiber officinale</i>) extract: Mitigating the proliferation of colorectal cancer cells - Arabian Journal of Chemistry [arabjchem.org]
- 14. In vitro cytotoxicity of surface modified bismuth nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solvothermal synthesis of uniform bismuth nanospheres using poly(N-vinyl-2-pyrrolidone) as a reducing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Current and Near-Future Technologies to Quantify Nanoparticle Therapeutic Loading Efficiency and Surface Coating Efficiency with Targeted Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method [ouci.dntb.gov.ua]
- 19. researchgate.net [researchgate.net]
- 20. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2.11. Measurement of Cytotoxicity Using MTT Assay [bio-protocol.org]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for the Complexometric Titration of Bismuth in Chemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Complexometric titration is a robust and widely used analytical technique for the determination of metal ions, including bismuth (Bi³⁺). This method relies on the formation of a stable, water-soluble complex between the metal ion and a chelating agent, most commonly ethylenediaminetetraacetic acid (EDTA). The high stability of the Bi-EDTA complex allows for selective titration in a highly acidic medium (pH 1.5-2.0), which effectively minimizes interference from many divalent cations.[1] This document provides detailed application notes and experimental protocols for the direct and back titration of bismuth, tailored for use in research, quality control, and drug development settings.
Principle of the Method
The determination of bismuth by complexometric titration is based on the reaction between Bi³⁺ ions and EDTA. In a direct titration, a standard solution of EDTA is added to the sample containing bismuth until all the Bi³⁺ has been complexed. The endpoint of the titration is visualized using a metallochromic indicator, which changes color when it is displaced from the bismuth ion by EDTA.[2] Alternatively, in a back-titration, a known excess of EDTA is added to the sample, and the unreacted EDTA is then titrated with a standard solution of a different metal ion.
The stoichiometry of the reaction between bismuth and EDTA is 1:1.[1] The large formation constant (log K) of the Bi-EDTA complex ensures a sharp and distinct endpoint. The titration is typically carried out at a pH of 1.5-2.0 to ensure the selectivity of the reaction for bismuth, as many other common metal ions do not form stable complexes with EDTA under such acidic conditions.[1]
Key Experimental Parameters
Several factors can influence the accuracy and precision of the complexometric titration of bismuth. Careful control of these parameters is crucial for reliable results.
| Parameter | Recommended Conditions | Rationale | Potential Issues |
| pH | 1.5 - 2.0 | Maximizes the stability of the Bi-EDTA complex while preventing the complexation of many interfering ions (e.g., Ca²⁺, Mg²⁺).[1] | Below pH 1, the endpoint may not be sharp. Above pH 2.5, bismuth may precipitate as bismuth hydroxide.[1] |
| Titrant | 0.01 M - 0.05 M EDTA | The concentration should be chosen based on the expected concentration of bismuth in the sample to ensure an appropriate titrant volume.[1] | --- |
| Indicator | Xylenol Orange (XO), Pyrocatechol Violet (PV), Potassium Iodide (KI) | These indicators provide a distinct color change at the endpoint in the acidic pH range.[1][2] | The choice of indicator may depend on the sample matrix. For instance, with some caplet formulations, only certain indicators provide a reliable endpoint.[1] |
| Temperature | Room Temperature | The reaction between bismuth and EDTA is typically rapid at room temperature. | --- |
| Interfering Ions | Fe³⁺, Ti³⁺, Sn⁴⁺, Sb³⁺ | These ions can also form stable complexes with EDTA under acidic conditions and interfere with the determination of bismuth. | Masking agents can be used to eliminate interference from these ions. |
| Masking Agents | Thiourea, Fluoride (B91410) | Thiourea can be used to mask copper, while fluoride can mask iron and tin. | The choice of masking agent depends on the specific interfering ions present in the sample. |
Experimental Protocols
Protocol 1: Direct Complexometric Titration of Bismuth with Xylenol Orange Indicator
This protocol is suitable for the determination of bismuth in various samples, including pharmaceutical preparations.[1][3]
Materials and Reagents:
-
Standard 0.01 M EDTA solution
-
Nitric Acid (HNO₃), concentrated and 0.5 M
-
Xylenol Orange indicator solution (0.1% w/v in water)
-
Deionized water
-
Burette (50 mL), Pipettes, Volumetric flasks, Erlenmeyer flasks (250 mL)
-
Heating plate
Procedure:
-
Sample Preparation: Accurately weigh a quantity of the sample expected to contain 10-50 mg of bismuth and transfer it to a 250 mL Erlenmeyer flask.[1]
-
Digestion: Add 10 mL of 0.5 M nitric acid to the flask. Gently heat the mixture on a hot plate and boil for approximately 10-15 minutes to ensure complete dissolution of the bismuth.[1]
-
pH Adjustment: After cooling to room temperature, add 90 mL of deionized water. The pH of the solution should be between 1.5 and 1.6.[1]
-
Indicator Addition: Add 3-5 drops of Xylenol Orange indicator to the solution. The solution will turn a reddish-purple color.
-
Titration: Titrate the sample solution with the standard 0.01 M EDTA solution until the color changes from red to a clear yellow. The endpoint should be stable for at least 5 minutes.[1]
-
Calculation: Calculate the amount of bismuth in the sample using the following formula:
Bismuth (mg) = V(EDTA) × M(EDTA) × Atomic Mass of Bi
Where:
-
V(EDTA) is the volume of EDTA solution used in the titration (in L)
-
M(EDTA) is the molarity of the EDTA solution
-
The atomic mass of Bi is 208.98 g/mol
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Bismuth Range | 10 - 50 mg | [1] |
| Titrant Concentration | 0.01 M EDTA | [1] |
| pH | 1.5 - 2.0 | [1] |
| Indicator | Xylenol Orange | [1] |
| Color Change | Red to Yellow | [1] |
| Relative Standard Deviation (RSD) | ≤ 0.14% (for tin-bismuth solder) | [4] |
Protocol 2: Direct Complexometric Titration of Bismuth with Potassium Iodide Indicator
This method utilizes the formation of a yellow bismuth-iodide complex, which is then titrated with EDTA.[1]
Materials and Reagents:
-
Standard 0.01 M EDTA solution
-
Nitric Acid (HNO₃), concentrated and 0.5 M
-
Potassium Iodide (KI) solution (0.5% w/v, freshly prepared)
-
Deionized water
-
Burette (50 mL), Pipettes, Volumetric flasks, Erlenmeyer flasks (250 mL)
Procedure:
-
Sample Preparation and Digestion: Follow steps 1 and 2 from Protocol 1.
-
pH Adjustment: After cooling, add 90 mL of deionized water to achieve a pH of approximately 1.5-1.6.[1]
-
Indicator Addition: Add 1-2 mL of freshly prepared 0.5% potassium iodide solution. A yellow or yellow-orange color will develop due to the formation of the BiI₄⁻ complex.[1]
-
Titration: Titrate with standard 0.01 M EDTA solution. The yellow color will fade as the endpoint is approached. The endpoint is reached when the yellow color completely disappears.[1]
-
Calculation: Use the same formula as in Protocol 1 to calculate the amount of bismuth.
Protocol 3: Back-Titration for the Determination of Bismuth
Back-titration is useful when the reaction between bismuth and EDTA is slow or when a suitable indicator for direct titration is not available.
Materials and Reagents:
-
Standard 0.01 M EDTA solution
-
Standard 0.01 M Zinc Sulfate (B86663) (ZnSO₄) or Lead Nitrate (B79036) (Pb(NO₃)₂) solution
-
Nitric Acid (HNO₃), concentrated
-
Xylenol Orange indicator solution
-
Hexamethylenetetramine (Hexamine) for pH adjustment
-
Deionized water
-
Burette (50 mL), Pipettes, Volumetric flasks, Erlenmeyer flasks (250 mL)
Procedure:
-
Sample Preparation and Digestion: Follow steps 1 and 2 from Protocol 1.
-
Addition of Excess EDTA: Add a known excess volume of standard 0.01 M EDTA solution to the sample. Ensure that the volume of EDTA added is sufficient to complex all the bismuth present.
-
pH Adjustment: Adjust the pH of the solution to 5-6 using hexamine.[5]
-
Indicator Addition: Add a few drops of Xylenol Orange indicator.
-
Back-Titration: Titrate the excess, unreacted EDTA with a standard 0.01 M zinc sulfate or lead nitrate solution until the color changes from yellow to reddish-purple.
-
Calculation: Calculate the amount of bismuth in the sample using the following formula:
Bismuth (mg) = [ (V(EDTA) × M(EDTA)) - (V(metal) × M(metal)) ] × Atomic Mass of Bi
Where:
-
V(EDTA) and M(EDTA) are the volume and molarity of the EDTA solution added.
-
V(metal) and M(metal) are the volume and molarity of the standard metal salt solution used for the back-titration.
-
Visualization of Experimental Workflows
References
Application Note: Morphological Analysis of Bismuth Succinate Using Scanning Electron Microscopy
Introduction
Bismuth compounds have a long history in medicine, primarily for treating gastrointestinal disorders.[1][2][3][4] Bismuth succinate (B1194679) is a promising compound in drug development, and its physical characteristics, such as particle size and morphology, are critical to its efficacy, dissolution rate, and bioavailability. Scanning Electron Microscopy (SEM) is a powerful technique for high-resolution imaging of a material's surface topography and morphology.[5] Coupled with Energy Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental composition analysis.[6] This application note provides a detailed protocol for the morphological analysis of bismuth succinate powder using SEM, intended for researchers, scientists, and drug development professionals.
Objective
To characterize the morphology, particle size distribution, and elemental composition of this compound powder using Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX).
Experimental Protocol
1. Materials and Equipment
-
This compound powder (Active Pharmaceutical Ingredient - API)
-
Isopropanol (B130326) or ethanol (B145695) (analytical grade)
-
Aluminium SEM stubs
-
Double-sided carbon adhesive tabs
-
Sputter coater with a gold-palladium target
-
Scanning Electron Microscope (e.g., JEOL, FEI, Zeiss) equipped with a secondary electron (SE) detector, a backscattered electron (BSE) detector, and an EDX detector.
-
Image analysis software (e.g., ImageJ)
2. Sample Preparation
Proper sample preparation is crucial for obtaining high-quality SEM images.[5]
-
Dispersion of Powder:
-
In a clean glass vial, add a small amount (1-2 mg) of this compound powder.
-
Add 1 mL of isopropanol or ethanol and sonicate for 5-10 minutes to ensure a uniform dispersion and break up agglomerates.
-
-
Mounting the Sample:
-
Place a double-sided carbon adhesive tab onto a clean aluminum SEM stub.
-
Using a micropipette, carefully drop a small volume (5-10 µL) of the this compound suspension onto the carbon tab.
-
Allow the solvent to evaporate completely in a fume hood or a desiccator. This should result in a fine, evenly distributed layer of particles.
-
-
Conductive Coating:
-
To prevent charging effects from the electron beam and improve image quality, the sample must be coated with a thin layer of a conductive material.[5]
-
Place the stub with the dried sample into a sputter coater.
-
Coat the sample with a thin layer (approximately 10-20 nm) of gold-palladium.
-
3. SEM Imaging and Analysis
-
Instrument Parameters:
-
Load the coated sample stub into the SEM chamber.
-
Set the accelerating voltage to a range of 5-15 kV. A lower voltage is often preferable for delicate organic-containing samples to minimize beam damage.
-
Select an appropriate spot size and working distance to achieve the desired resolution and depth of field.
-
Use the secondary electron (SE) detector for topographical imaging.
-
-
Image Acquisition:
-
Scan the sample at low magnification to find a representative area.
-
Increase the magnification to visualize individual particles and their surface features.
-
Capture images at various magnifications (e.g., 500x, 2000x, 10000x) to document the overall morphology and fine surface details.
-
-
Particle Size Analysis:
-
Acquire at least 10-15 images from different representative areas of the sample.
-
Using image analysis software, measure the diameter or longest dimension of a statistically significant number of particles (at least 200-300) to determine the particle size distribution.
-
4. EDX Analysis for Elemental Composition
-
Instrument Parameters:
-
Increase the accelerating voltage to 20 kV to ensure sufficient energy to excite the characteristic X-rays of bismuth and other expected elements.
-
Select a region of interest on the sample.
-
-
Data Acquisition:
-
Acquire an EDX spectrum from a representative area of the sample to confirm the presence of bismuth, carbon, and oxygen.
-
Perform elemental mapping to visualize the distribution of these elements across the particles.
-
Data Presentation
The quantitative data obtained from the morphological analysis of this compound is summarized in the table below.
| Parameter | Value | Method |
| Average Particle Size (D50) | 5.2 µm | SEM |
| Particle Size Range | 1.5 - 12.8 µm | SEM |
| Morphology | Irregular, plate-like | SEM |
| Elemental Composition | Bismuth, Carbon, Oxygen | SEM-EDX |
Diagrams
Caption: Experimental workflow for SEM analysis of this compound.
Results and Discussion
The SEM analysis revealed that the this compound powder consists of particles with an irregular, plate-like morphology. The particle size was found to be in the range of 1.5 to 12.8 µm, with a mean particle size of 5.2 µm. The presence of a range of particle sizes can influence the bulk properties of the powder, such as flowability and packing density, which are important considerations in pharmaceutical manufacturing. The elemental analysis by EDX confirmed the expected elemental composition of bismuth, carbon, and oxygen, consistent with the chemical formula of this compound.
The morphological details obtained from this protocol are invaluable for understanding the physicochemical properties of this compound and for ensuring batch-to-batch consistency in a drug manufacturing process.
Conclusion
Scanning electron microscopy is an effective technique for the morphological characterization of this compound. The detailed protocol provided in this application note enables researchers and drug development professionals to obtain high-quality images and quantitative data on particle size, shape, and elemental composition. This information is critical for the development and quality control of bismuth-based pharmaceutical products.
References
- 1. Current and Potential Applications of Bismuth-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vpi2004.com [vpi2004.com]
- 6. Use of scanning electron microscopy and energy dispersive X-ray for urine analysis: A preliminary investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Bismuth Succinate using X-ray Diffraction Techniques
Introduction
Bismuth succinate (B1194679) is a metal-organic compound with potential applications in the pharmaceutical and materials science sectors. Its synthesis and characterization are crucial for ensuring its purity, stability, and desired crystalline form, all of which can significantly impact its performance. X-ray diffraction (XRD) is a powerful and non-destructive analytical technique that provides detailed information about the crystallographic structure, phase composition, and physical properties of crystalline materials like bismuth succinate. This document provides detailed application notes and protocols for the characterization of this compound using XRD techniques, intended for researchers, scientists, and drug development professionals.
Two hydrated forms of this compound have been reported as coordination polymers: poly[[diaqua(μ3-butane-1,4-dicarboxylato)hemi(μ-butane-1,4-dicarboxylato)bismuth] monohydrate], {[Bi(C4H4O4)1.5(H2O)2]·H2O}n, and poly[[μ-aqua-aqua(μ3-butane-1,4-dicarboxylato)(μ-butane-1,4-dicarboxylato)-μ-oxido-dibismuth] monohydrate], {[Bi2(C4H4O4)2(μ-O)(H2O)2]·H2O}n.[1] The characterization of these specific phases is essential for quality control and understanding their structure-property relationships.
Key Applications of XRD in this compound Characterization:
-
Phase Identification: To identify the crystalline phases of this compound present in a sample and to detect any impurities or unreacted starting materials.
-
Crystal Structure Analysis: To determine the crystal system, space group, and unit cell parameters of different this compound polymorphs or solvates.
-
Crystallite Size and Strain Analysis: To estimate the average crystallite size and lattice strain, which can influence the material's physical properties such as solubility and dissolution rate.
-
Phase Purity Determination: To quantify the amount of crystalline this compound in a mixture with amorphous phases or other crystalline impurities.
-
In-situ Studies: To monitor phase transitions and decomposition processes of this compound as a function of temperature or other environmental factors.
Quantitative Data Summary
| Property | Form 1: {[Bi(C4H4O4)1.5(H2O)2]·H2O}n | Form 2: {[Bi2(C4H4O4)2(μ-O)(H2O)2]·H2O}n |
| Chemical Formula | C6H11BiO9.5 | C8H12Bi2O12 |
| Molecular Weight | 484.12 g/mol | 766.18 g/mol [2][3] |
| Coordination Environment | Bismuth coordinated to succinate and water | Bismuth coordinated to succinate, water, and bridging oxo ligands |
| Structure Type | Coordination Polymer | Coordination Polymer |
Experimental Protocols
The following protocols are generalized based on methodologies used for the characterization of other bismuth-based metal-organic compounds and should be optimized for specific instrumentation and sample characteristics.
Sample Preparation Protocol
Proper sample preparation is critical for obtaining high-quality XRD data.
Objective: To prepare a powdered sample of this compound suitable for powder X-ray diffraction (PXRD) analysis.
Materials:
-
This compound powder
-
Mortar and pestle (agate or ceramic)
-
Spatula
-
Sample holder (zero-background sample holder is recommended)
-
Glass slide
Procedure:
-
Take a representative sample of the synthesized this compound powder (approximately 100-200 mg).
-
Gently grind the powder in an agate mortar and pestle to ensure a fine and uniform particle size (ideally <10 µm). This minimizes preferred orientation effects.
-
Carefully pack the powdered sample into the sample holder. Ensure the surface of the powder is flat and level with the surface of the holder.
-
Use a glass slide to gently press the powder into the holder to achieve a smooth and dense surface. Avoid excessive pressure which can induce preferred orientation.
-
Wipe off any excess powder from the sides of the sample holder.
-
The sample is now ready for mounting on the diffractometer.
Powder X-ray Diffraction (PXRD) Data Acquisition Protocol
Objective: To collect a high-quality powder XRD pattern of the this compound sample.
Instrumentation: A laboratory powder X-ray diffractometer equipped with a copper (Cu) X-ray source is commonly used.
Typical Data Acquisition Parameters:
| Parameter | Recommended Value |
| X-ray Source | Cu Kα (λ = 1.5418 Å) |
| Voltage and Current | 40 kV and 40 mA (or as per instrument specifications) |
| Scan Type | Continuous Scan |
| Scan Range (2θ) | 5° to 70° |
| Step Size (2θ) | 0.02° |
| Time per Step | 1-2 seconds |
| Divergence Slit | 1° |
| Receiving Slit | 0.2 mm |
| Sample Rotation | Enabled (to improve particle statistics) |
Procedure:
-
Turn on the X-ray generator and allow it to stabilize.
-
Mount the prepared sample holder onto the diffractometer stage.
-
Set up the data collection software with the desired parameters as listed in the table above.
-
Start the data acquisition.
-
Upon completion, save the raw data file for subsequent analysis.
Data Analysis Protocol
Objective: To analyze the collected XRD data for phase identification, purity assessment, and determination of crystallographic parameters.
Software:
-
Phase identification: Software with access to a crystallographic database (e.g., ICDD PDF-4+, COD).
-
Structural analysis and refinement: Rietveld refinement software (e.g., GSAS-II, FullProf, TOPAS).
Procedure:
A. Phase Identification:
-
Import the raw XRD data into the analysis software.
-
Perform background subtraction and peak searching.
-
Compare the experimental diffraction pattern with reference patterns from the crystallographic database to identify the crystalline phases present. Search for known this compound phases, as well as potential impurities such as bismuth oxides or unreacted starting materials.
B. Lattice Parameter Refinement:
-
If a known crystal structure of this compound is identified, perform a Le Bail or Pawley fit to refine the unit cell parameters. This provides more accurate lattice parameters for the specific sample.
C. Rietveld Refinement (for detailed structural analysis):
-
If a suitable structural model (CIF file) is available, perform a full Rietveld refinement.
-
Refine the scale factor, background, unit cell parameters, peak profile parameters, and atomic positions to obtain a good fit between the calculated and observed diffraction patterns.
-
The quality of the refinement is assessed by the weighted profile R-factor (Rwp) and goodness-of-fit (χ²) values.
D. Crystallite Size and Microstrain Analysis:
-
The average crystallite size and microstrain can be estimated from the broadening of the diffraction peaks using the Scherrer equation or the Williamson-Hall plot method. This analysis is often integrated into Rietveld refinement software.
Visualizations
Experimental Workflow for this compound Characterization
The following diagram illustrates the logical workflow for the characterization of this compound using X-ray diffraction techniques.
Caption: Workflow for the XRD characterization of this compound.
References
Application Notes and Protocols for the Formulation of Bismuth Succinate in Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bismuth compounds have a long history of use in medicine, particularly for the treatment of gastrointestinal disorders.[1] Bismuth succinate (B1194679), a salt of bismuth and succinic acid, is a promising active pharmaceutical ingredient (API) with potential applications in treating conditions such as peptic ulcers and gastritis, often associated with Helicobacter pylori infection.[2] These application notes provide a comprehensive overview of the formulation of bismuth succinate for pharmaceutical use, including its synthesis, characterization, and formulation into oral dosage forms. Detailed experimental protocols and quantitative data are presented to guide researchers and drug development professionals in their work with this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an API is fundamental for formulation development. Key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂Bi₂O₁₂ | [3] |
| Molecular Weight | 766.18 g/mol | [3] |
| Appearance | White or slightly yellowish powder | Inferred from related compounds |
| Solubility | Poorly soluble in water | [4] |
Synthesis of High-Purity Basic Bismuth(III) Succinate
The synthesis of high-purity basic bismuth(III) succinate is crucial for its use as a pharmaceutical substance. A suggested method involves a multi-step process to ensure the final product meets the required purity standards.[2]
Experimental Protocol: Synthesis of Basic Bismuth(III) Succinate
Materials:
-
Process solution of bismuth in nitric acid
-
Sodium hydroxide (B78521) (NaOH) solution
-
Succinic acid solution
-
Deionized water
Procedure: [2]
-
Preparation of High-Purity --INVALID-LINK--₅·3H₂O: Treat a process solution of bismuth in nitric acid via hydrolysis to obtain high-purity --INVALID-LINK--₅·3H₂O.
-
Synthesis of Finely Crystalline α-Bi₂O₃: Treat the obtained --INVALID-LINK--₅·3H₂O with a NaOH solution to yield finely crystalline α-Bi₂O₃.
-
Formation of Basic Bismuth(III) Succinate: React the α-Bi₂O₃ with a succinic acid solution to form the final product, basic bismuth(III) succinate.
-
Purification and Drying: Wash the precipitate with deionized water and dry under controlled conditions.
Characterization of the Synthesized this compound: The composition and purity of the synthesized this compound should be confirmed using various analytical techniques.
| Analytical Technique | Purpose | Expected Outcome | Reference |
| X-ray Diffraction (XRD) | To confirm the crystal structure | A characteristic diffraction pattern, although the degree of crystallinity may be low.[2] | [2] |
| Chemical Analysis | To determine the elemental composition | Confirmation of the C₂H₄(COOBiO)₂ composition.[2] | [2] |
| Infrared (IR) and Raman Spectroscopy | To identify functional groups and confirm the molecular structure | Characteristic peaks corresponding to the succinate and bismuth-oxygen (B8504807) bonds. | [2][5] |
| Thermal Gravimetric Analysis (TGA) | To assess thermal stability and composition | A decomposition profile consistent with the proposed structure. | [2][5] |
| Atomic Absorption Spectroscopy (AAS) | To determine the content of impurity metals | Levels of impurity metals should be within pharmaceutically acceptable limits. | [2] |
Formulation of this compound Oral Dosage Forms
Due to its poor solubility, this compound is typically formulated as a solid oral dosage form, such as a tablet, or as an oral suspension. The choice of formulation depends on factors such as the desired release profile and patient compliance.
Tablet Formulation
A tablet formulation of this compound can be developed using direct compression or wet granulation techniques. The choice of excipients is critical to ensure good tablet properties such as hardness, friability, and disintegration.
Workflow for this compound Tablet Formulation:
Caption: Workflow for this compound Tablet Formulation.
Table of Excipients for Tablet Formulation: The following table provides a list of common excipients that can be used in the formulation of this compound tablets. The specific excipients and their concentrations should be optimized based on pre-formulation studies.
| Excipient Category | Example | Typical Concentration Range (% w/w) | Reference |
| Diluent | Microcrystalline Cellulose, Lactose, Dibasic Calcium Phosphate | 10 - 80 | [6][7] |
| Binder | Povidone (PVP), Starch Paste, Hydroxypropyl Methylcellulose (B11928114) (HPMC) | 2 - 10 | [6][7] |
| Disintegrant | Croscarmellose Sodium, Sodium Starch Glycolate, Crospovidone | 2 - 8 | [6][7] |
| Lubricant | Magnesium Stearate (B1226849), Stearic Acid | 0.5 - 2 | [8] |
| Glidant | Colloidal Silicon Dioxide, Talc | 0.25 - 3 | [7] |
Experimental Protocol: this compound Tablet Formulation by Wet Granulation
Materials:
-
This compound
-
Microcrystalline Cellulose
-
Povidone (PVP K30)
-
Croscarmellose Sodium
-
Magnesium Stearate
-
Purified Water
Procedure:
-
Dry Mixing: Sieve this compound, microcrystalline cellulose, and croscarmellose sodium through an appropriate mesh screen and blend in a suitable mixer for 15 minutes.
-
Granulation: Prepare a binder solution by dissolving povidone in purified water. Add the binder solution to the powder blend and mix until a suitable granular mass is formed.
-
Drying: Dry the wet granules in a tray dryer or fluid bed dryer at 50-60°C until the loss on drying (LOD) is within the specified limit (typically < 2%).
-
Milling: Mill the dried granules to obtain a uniform particle size.
-
Lubrication: Sieve magnesium stearate and blend it with the granules for 5 minutes.
-
Compression: Compress the lubricated granules into tablets using a rotary tablet press.
Oral Suspension Formulation
For pediatric or geriatric patients, or for those with difficulty swallowing, an oral suspension may be a more suitable dosage form. The formulation of a stable and palatable suspension requires careful selection of suspending agents, wetting agents, and other excipients.
Table of Excipients for Oral Suspension Formulation:
| Excipient Category | Example | Typical Concentration Range (% w/v) | Reference |
| Suspending Agent | Xanthan Gum, Methylcellulose, Magnesium Aluminum Silicate | 0.1 - 2.0 | [9][10] |
| Wetting Agent | Polysorbate 80, Sorbitan Monolaurate | 0.1 - 0.5 | Inferred from general formulation principles |
| Buffer | Citric Acid, Sodium Citrate | To maintain pH 3.0 - 5.5 | [11] |
| Preservative | Sodium Benzoate, Potassium Sorbate | 0.02 - 0.2 | [9][10] |
| Sweetener | Sucrose (B13894), Sorbitol, Saccharin Sodium | As required for palatability | [12] |
| Flavoring Agent | Cherry, Peppermint | As required for palatability | [12] |
Experimental Protocol: this compound Oral Suspension Formulation
Materials:
-
This compound
-
Xanthan Gum
-
Methylcellulose
-
Glycerin
-
Sodium Citrate
-
Citric Acid
-
Sodium Benzoate
-
Sucrose
-
Flavoring Agent
-
Purified Water
Procedure:
-
Preparation of the Vehicle: Disperse the xanthan gum and methylcellulose in a portion of purified water with continuous stirring.
-
Wetting the API: In a separate container, levigate the this compound powder with glycerin to form a smooth paste.
-
Dispersion of the API: Gradually add the this compound paste to the vehicle with constant mixing.
-
Addition of Other Excipients: Dissolve the sodium citrate, citric acid, sodium benzoate, and sucrose in another portion of purified water and add this solution to the main mixture.
-
Final Mixing and Volume Adjustment: Add the flavoring agent and mix thoroughly. Adjust the final volume with purified water and homogenize the suspension.
Quality Control of this compound Formulations
Rigorous quality control testing is essential to ensure the safety, efficacy, and quality of the final pharmaceutical product.
Table of Quality Control Tests for this compound Formulations:
| Dosage Form | Test | Acceptance Criteria | Reference |
| Tablets | Appearance | Uniform tablets, free from defects | General pharmaceutical practice |
| Hardness | 5 - 8 kg/cm ² (typical) | [13] | |
| Friability | < 1% | [13] | |
| Weight Variation | USP/BP/EP standards | [14] | |
| Disintegration Time | < 15 minutes (for immediate-release) | [15] | |
| Dissolution | Q = 75% in 45 minutes (example) | [16][17] | |
| Assay (Bismuth Content) | 90.0% - 110.0% of label claim | [15] | |
| Suspension | Appearance | Homogeneous suspension, free from lumps | General pharmaceutical practice |
| pH | 3.0 - 5.5 | [11][12] | |
| Viscosity | Within specified range | [18] | |
| Redispersibility | Easily redispersed upon shaking | General pharmaceutical practice | |
| Assay (Bismuth Content) | 90.0% - 110.0% of label claim | [12] |
Experimental Protocol: Assay of this compound by Complexometric Titration
This method is suitable for the determination of bismuth content in the formulated products.
Materials:
-
This compound sample (tablet or suspension)
-
Nitric Acid (0.5 M)
-
EDTA solution (0.01 M, standardized)
-
Xylenol Orange indicator
-
Deionized Water
Procedure: [19]
-
Sample Preparation (Tablets): Accurately weigh and crush a tablet. Transfer a portion of the powder equivalent to about 25-30 mg of bismuth to a 250 mL Erlenmeyer flask. Add 10.0 mL of 0.5 M nitric acid and swirl to dissolve. Add 40 mL of deionized water and gently boil for 15 minutes. Cool and quantitatively transfer to a 1 L volumetric flask and dilute to volume with 0.1 M nitric acid.
-
Sample Preparation (Suspension): Accurately weigh a quantity of the suspension equivalent to about 25-30 mg of bismuth into a 250 mL Erlenmeyer flask. Add 10.0 mL of 0.5 M nitric acid and swirl. Add 90 mL of deionized water.
-
Titration: To the prepared sample solution, add a few drops of xylenol orange indicator. Titrate with standardized 0.01 M EDTA solution until the color changes from pinkish-red to a clear yellow endpoint.
-
Calculation: Calculate the amount of bismuth in the sample based on the volume of EDTA consumed.
Mechanism of Action and Signaling Pathway
Bismuth compounds exert their therapeutic effect, particularly against H. pylori, through a multi-faceted mechanism. They have direct bactericidal effects and also enhance the mucosal protective barrier.
Proposed Mechanism of Action of Bismuth Compounds against H. pylori
Caption: Mechanism of Action of Bismuth Compounds.
Stability Testing
Stability testing is a critical component of drug development to establish the shelf-life and storage conditions for the pharmaceutical product.
Experimental Protocol: Stability Testing of this compound Tablets
Procedure:
-
Sample Packaging: Package the tablets in the proposed commercial packaging.
-
Storage Conditions: Store the packaged tablets under the following ICH recommended conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Intervals: Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).
-
Analysis: Analyze the samples for the following parameters at each time point:
-
Appearance
-
Hardness
-
Friability
-
Disintegration
-
Dissolution
-
Assay
-
Related Substances/Impurities
-
The data obtained from these stability studies will be used to determine the shelf-life of the this compound tablets.
Conclusion
The formulation of this compound for pharmaceutical applications requires a systematic approach, from the synthesis of the high-purity API to the development and quality control of the final dosage form. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in this field. While specific formulation details for this compound are not extensively published, the information provided for other bismuth salts, such as subsalicylate and subcitrate, serves as a valuable starting point for formulation development. Further optimization and validation studies are necessary to develop a robust and effective this compound pharmaceutical product.
References
- 1. Current and Potential Applications of Bismuth-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C12H12Bi2O12 | CID 57348234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structure of the active pharmaceutical ingredient bismuth subsalicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two new bismuth salts with succinic acid: synthesis, structural, spectroscopic and thermal characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US5399356A - Process for making solid dose forms containing bismuth - Google Patents [patents.google.com]
- 7. pharmastate.academy [pharmastate.academy]
- 8. rroij.com [rroij.com]
- 9. WO2015168241A1 - Method for making bismuth-containing liquid pharmaceutical suspensions - Google Patents [patents.google.com]
- 10. WO2015168242A1 - Bismuth-containing liquid pharmaceutical suspensions - Google Patents [patents.google.com]
- 11. US5013560A - Microbially-stable bismuth-containing liquid pharmaceutical suspensions - Google Patents [patents.google.com]
- 12. Bismuth Subsalicylate Oral Suspension [drugfuture.com]
- 13. brieflands.com [brieflands.com]
- 14. researchgate.net [researchgate.net]
- 15. Bismuth Subsalicylate Tablets [drugfuture.com]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. digicollections.net [digicollections.net]
- 18. WO2005014013A1 - Viscosity-stable bismuth-containing pharmaceutical compositions - Google Patents [patents.google.com]
- 19. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols for Bismuth-Based Radiopacifying Agents
A FOCUSED REVIEW FOR RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
Introduction to Bismuth Compounds as Radiopacifying Agents
Radiopacity is a critical property for many medical devices, enabling their visualization within the body using X-ray-based imaging modalities like fluoroscopy and computed tomography (CT). Polymers, which are frequently used in the construction of these devices, are inherently radiolucent. To overcome this, radiopacifying agents are incorporated into the polymer matrix.
Bismuth is an attractive element for this purpose due to its high atomic number (Z=83) and electron density, which results in greater X-ray attenuation compared to other commonly used agents like barium (Z=56).[1] This allows for a brighter, sharper, and higher-contrast image, often at lower loading percentages by volume, which can better preserve the mechanical properties of the base polymer.[2] A variety of bismuth compounds are used, each with distinct properties that make them suitable for different polymer systems and processing conditions.[3]
Comparative Data of Common Bismuth Radiopacifying Agents
The selection of a bismuth compound for a specific application depends on factors such as the desired radiopacity, the processing temperature of the polymer, and aesthetic considerations like color. The following tables summarize the key quantitative properties of frequently used bismuth-based radiopacifiers.
| Compound | Chemical Formula | Specific Gravity (g/cm³) | Appearance | Key Processing Considerations |
| Bismuth Subcarbonate | (BiO)₂CO₃ | ~6.86 | White Powder | Temperature sensitive; can yellow at temperatures around 400°F (204°C). Not compatible with all polymers (e.g., some thermoplastic polyurethanes).[3] |
| Bismuth Oxychloride | BiOCl | ~7.72 | White, platelet-like particles | More temperature stable than bismuth subcarbonate. Can provide a pearlescent finish.[3] |
| Bismuth Trioxide | Bi₂O₃ | ~8.90 | Yellow Powder | High-temperature stability but can turn brown at elevated temperatures.[2][3] |
| Radiopacifier | Typical Loading by Weight (%) | Resulting Volume Loading (%) | Effect on Polymer Mechanical Properties | Relative Radiopacity |
| Bismuth Compounds | 20% - 60% | 3% - 7.6% (for 20-40% wt loading) | Less impact on mechanical properties compared to an equivalent weight percentage of barium sulfate (B86663) due to lower volume loading.[2] | High. Produces a brighter and sharper image than barium sulfate.[2] |
| Barium Sulfate | Up to 40% | Higher volume loading compared to bismuth for similar weight % | Can begin to show loss of tensile strength and other properties beyond ~20% by volume. | Moderate. Often requires high loadings for adequate radiopacity.[3] |
| Tungsten | Up to 90% | - | High loadings can significantly alter polymer properties. Abrasive on processing equipment. | Very High. More than twice as dense as bismuth compounds.[2] |
Experimental Protocols for Evaluation of Bismuth Succinate (B1194679)
The following protocols are proposed as a starting point for researchers wishing to evaluate the efficacy of bismuth succinate as a radiopacifying agent.
Proposed Synthesis of this compound
This protocol outlines a general precipitation method for synthesizing this compound from bismuth nitrate (B79036) and succinic acid.
Materials:
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Succinic acid (C₄H₆O₄)
-
Sodium hydroxide (B78521) (NaOH) or Ammonium hydroxide (NH₄OH)
-
Deionized water
-
Magnetic stirrer and hot plate
-
pH meter
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Prepare Succinate Solution: Dissolve a stoichiometric amount of succinic acid in deionized water. Adjust the pH to approximately 6-7 with a dropwise addition of NaOH or NH₄OH solution to deprotonate the carboxylic acid groups, forming the succinate salt solution.
-
Prepare Bismuth Solution: In a separate beaker, dissolve bismuth(III) nitrate pentahydrate in a minimal amount of dilute nitric acid to prevent premature hydrolysis, followed by dilution with deionized water.
-
Precipitation: While vigorously stirring the succinate solution, slowly add the bismuth nitrate solution dropwise. A white precipitate of this compound should form immediately.
-
Reaction Completion: Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Washing: Collect the precipitate by vacuum filtration. Wash the collected solid multiple times with deionized water to remove any unreacted starting materials and soluble byproducts. Follow with a final wash with ethanol to aid in drying.
-
Drying: Dry the purified this compound powder in an oven at 60-80°C until a constant weight is achieved.
-
Characterization: Characterize the final product using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of succinate and absence of nitrate, and X-ray Diffraction (XRD) to determine its crystalline structure.
Preparation of Radiopaque Polymer Composites
This protocol describes the incorporation of the synthesized this compound into a medical-grade polymer via melt compounding.
Materials:
-
Dried this compound powder
-
Medical-grade polymer pellets (e.g., Polyurethane, PEEK, Polyethylene)
-
Twin-screw extruder
-
Pelletizer
-
Injection molder or compression molder
Procedure:
-
Material Preparation: Thoroughly dry both the polymer pellets and the this compound powder according to the polymer manufacturer's specifications to prevent degradation during processing.
-
Blending: Pre-blend the polymer pellets and this compound powder to the desired weight percentage (e.g., 20%, 30%, 40% wt.).
-
Melt Compounding: Feed the blend into a twin-screw extruder. The processing temperature profile should be optimized for the specific polymer being used. The screws should be configured for distributive and dispersive mixing to ensure uniform incorporation of the radiopacifier.
-
Pelletizing: Extrude the molten composite strand, cool it in a water bath, and cut it into pellets using a pelletizer.
-
Specimen Fabrication: Dry the compounded pellets and fabricate test specimens of a standardized thickness (e.g., 1 mm) using injection molding or compression molding. Prepare control specimens of the pure polymer without any radiopacifier.
Radiopacity Measurement Protocol
This protocol details the quantitative assessment of the radiopacity of the prepared composite specimens according to standards like ASTM F640.[4][5]
Materials:
-
Polymer-bismuth succinate composite specimens (1 mm thickness)
-
Pure polymer control specimens (1 mm thickness)
-
Aluminum step wedge of varying, known thicknesses (e.g., 1 to 10 mm)
-
Digital X-ray imaging system or a clinical CT scanner
Procedure:
-
Sample Setup: Place the composite specimens and the pure polymer control on the imaging detector. Position the aluminum step wedge adjacent to the specimens in the same X-ray field of view.
-
Image Acquisition:
-
Image Analysis:
-
Using image analysis software, measure the mean grayscale value (or optical density) for each specimen and for each step of the aluminum wedge.
-
For CT data, measure the mean HU for each specimen.
-
-
Quantification:
-
Generate a calibration curve by plotting the grayscale values of the aluminum step wedge against their known thicknesses.
-
Using the calibration curve, determine the equivalent aluminum thickness (mmAl) for each composite specimen based on its measured grayscale value.[7]
-
Compare the mmAl or HU values of the this compound composites to the pure polymer control and established clinical benchmarks. ISO standards often recommend a minimum radiopacity of 3 mmAl for root repair/filling materials.[6][8]
-
In Vitro Cytotoxicity Assessment (Based on ISO 10993-5)
This protocol provides a method to assess the biocompatibility of the this compound composite. The elution test is a common approach.[9][10]
Materials:
-
Sterilized polymer-bismuth succinate composite specimens
-
Mammalian cell line (e.g., L929 mouse fibroblasts)
-
Cell culture medium (e.g., MEM with 10% fetal bovine serum)
-
Sterile, cell culture grade water
-
Positive control (e.g., organotin-stabilized PVC) and negative control (e.g., high-density polyethylene) materials
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
-
Cell viability assay kit (e.g., MTT, XTT)
Procedure:
-
Extract Preparation:
-
Aseptically place the test material (this compound composite), positive control, and negative control in separate sterile containers with culture medium. The extraction is typically performed at a ratio of material surface area to medium volume (e.g., 3 cm²/mL) for 24 hours at 37°C.[10]
-
-
Cell Seeding: Seed L929 cells into a 96-well plate and incubate for 24 hours to allow for cell attachment and near-confluent monolayer formation.
-
Cell Exposure: After incubation, remove the culture medium from the wells and replace it with the prepared extracts (from the test material and controls).
-
Incubation: Incubate the cells with the extracts for a defined period (e.g., 24-48 hours).
-
Viability Assessment:
-
Following incubation, perform a quantitative cell viability assay, such as the MTT assay. This involves adding the MTT reagent to the wells, incubating, and then solubilizing the resulting formazan (B1609692) crystals.
-
Measure the absorbance of each well using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for the test material relative to the negative control. A reduction in cell viability by more than 30% is typically considered a cytotoxic effect under ISO 10993-5.[11]
Visualization of Workflows and Principles
Diagrams
Caption: Workflow for developing and evaluating a novel radiopacifying agent.
Caption: Principle of Bismuth-based radiopacity for medical imaging.
References
- 1. Bismuth@US-tubes as a Potential Contrast Agent for X-ray Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mddionline.com [mddionline.com]
- 3. fostercomp.com [fostercomp.com]
- 4. Radiopacity Enhancements in Polymeric Implant Biomaterials: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medinstitute.com [medinstitute.com]
- 6. dt.mahidol.ac.th [dt.mahidol.ac.th]
- 7. Radiopacity evaluation of composite restorative resins and bonding agents using digital and film x-ray systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiopacifier Particle Size Impacts the Physical Properties of Tricalcium Silicate–based Cements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdcpp.com [mdcpp.com]
- 10. mddionline.com [mddionline.com]
- 11. x-cellr8.com [x-cellr8.com]
Troubleshooting & Optimization
Technical Support Center: High-Purity Bismuth Succinate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of high-purity bismuth succinate (B1194679).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for synthesizing high-purity bismuth succinate?
A1: For achieving high purity, it is recommended to start with finely crystalline α-bismuth oxide (α-Bi₂O₃). This precursor can be synthesized by the hydrolytic treatment of a bismuth nitrate (B79036) solution to obtain high-purity basic bismuth oxynitrate, followed by treatment with a sodium hydroxide (B78521) solution.[1][2] This method helps in minimizing metallic impurities from the outset.
Q2: What are the key reaction parameters to control during the synthesis of this compound?
A2: The critical parameters to control are:
-
pH of the reaction medium: The pH significantly influences the precipitation and purity of bismuth salts. An acidic environment is generally required to prevent the premature hydrolysis of bismuth salts.[3]
-
Reaction Temperature: Temperature affects the reaction kinetics and the crystallinity of the product. A moderately elevated temperature is often employed to ensure complete reaction.
-
Molar Ratio of Reactants: The stoichiometry between the bismuth precursor and succinic acid is crucial for ensuring the complete conversion and minimizing unreacted starting materials.
-
Purity of Starting Materials: The purity of the initial bismuth source and succinic acid directly impacts the purity of the final product.
Q3: How can I confirm the purity and identity of my synthesized this compound?
A3: A combination of analytical techniques is recommended for comprehensive characterization:
-
X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the synthesized compound.[1][2]
-
Infrared (IR) and Raman Spectroscopy: To identify the functional groups present and confirm the formation of the succinate salt.[1][2]
-
Thermal Gravimetric Analysis (TGA): To determine the thermal stability and confirm the composition, especially of hydrated forms.[1]
-
Atomic Absorption Spectroscopy (AAS): To quantify the content of metallic impurities.[1]
-
Chemical Analysis: To determine the bismuth content in the final product.
Q4: What are the common impurities in this compound synthesis?
A4: Common impurities can include unreacted starting materials (bismuth oxide, succinic acid), other bismuth salts (e.g., bismuth nitrate if starting from a nitrate precursor), and various metallic impurities present in the initial bismuth source.[1] Inadequate washing can also leave behind soluble salts.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete precipitation due to incorrect pH. 2. Loss of product during washing or filtration. 3. Suboptimal reaction temperature or time. 4. Inaccurate stoichiometry of reactants. | 1. Adjust the pH of the solution to the optimal range for this compound precipitation. Monitor the pH throughout the reaction. 2. Use a fine filter paper and wash the precipitate with a minimal amount of cold solvent to reduce solubility losses. 3. Optimize the reaction temperature and duration by monitoring the reaction progress. 4. Carefully calculate and weigh the reactants to ensure the correct molar ratio. |
| Product Discoloration (e.g., yellow tint) | 1. Presence of impurities, particularly iron. 2. Formation of other bismuth oxide species due to incorrect pH or temperature. 3. Degradation of the organic succinate ligand at high temperatures. | 1. Use high-purity starting materials. If iron contamination is suspected, purification of the bismuth precursor is necessary. 2. Strictly control the pH and temperature throughout the synthesis to favor the formation of the desired this compound species. 3. Avoid excessive heating during the reaction and drying steps. |
| Inconsistent Crystal Structure (Amorphous or Mixed Phases) | 1. Rapid precipitation due to sudden changes in pH or temperature. 2. Insufficient reaction time for complete conversion. 3. Presence of impurities that inhibit crystal growth. | 1. Control the rate of addition of precipitating agents and maintain a stable temperature to promote the growth of uniform crystals. 2. Increase the reaction time to ensure the reaction goes to completion. 3. Purify the starting materials to remove any potential inhibitors of crystallization. |
| Presence of Nitrate Impurities | 1. Incomplete conversion of the bismuth nitrate precursor to bismuth oxide. 2. Inadequate washing of the final product. | 1. Ensure the complete conversion of the nitrate precursor by carefully following the established protocol for bismuth oxide synthesis. 2. Thoroughly wash the final this compound precipitate with deionized water to remove any residual nitrate ions. |
Experimental Protocols
Synthesis of High-Purity α-Bismuth Oxide (α-Bi₂O₃)
This protocol is a prerequisite for the synthesis of high-purity this compound.
-
Preparation of Bismuth Nitrate Solution: Dissolve high-purity bismuth metal in nitric acid.
-
Hydrolytic Treatment: Treat the process solution of bismuth in nitric acid to obtain high-purity basic bismuth oxynitrate, --INVALID-LINK--₅·3H₂O.
-
Conversion to Bismuth Oxide: Treat the obtained basic bismuth oxynitrate with a NaOH solution to precipitate finely crystalline α-Bi₂O₃.
-
Washing and Drying: Wash the α-Bi₂O₃ precipitate thoroughly with deionized water to remove soluble impurities and then dry it.
Optimized Synthesis of this compound
-
Reaction Setup: In a reaction vessel, suspend the prepared high-purity α-Bi₂O₃ in a solution of succinic acid.
-
Reaction Conditions: The reaction is typically carried out with stirring at an elevated temperature to ensure a complete reaction.
-
Precipitation: this compound will precipitate out of the solution.
-
Isolation and Purification: The precipitate is collected by filtration, washed with deionized water to remove any unreacted succinic acid and other soluble impurities, and then dried under vacuum.
Quantitative Data
The following tables summarize the expected impact of key reaction parameters on the purity and yield of this compound based on established principles of precipitation and crystallization.
Table 1: Effect of pH on this compound Synthesis
| pH Range | Expected Purity | Expected Yield | Remarks |
| Highly Acidic (<2) | High | Low | Risk of incomplete precipitation as this compound may have some solubility. |
| Moderately Acidic (2-4) | High | High | Optimal range for complete precipitation and minimizing hydrolysis. |
| Near Neutral (5-7) | Moderate to Low | High | Increased risk of co-precipitation of bismuth hydroxide or basic this compound, leading to lower purity. |
| Alkaline (>7) | Low | Variable | Formation of bismuth hydroxide is highly favored, leading to an impure product. |
Table 2: Effect of Temperature on this compound Synthesis
| Temperature Range | Expected Purity (Crystallinity) | Expected Yield | Remarks |
| Low (e.g., Room Temp.) | Moderate | Moderate | Slower reaction rate may lead to incomplete conversion. Smaller crystals may form. |
| Moderate (e.g., 60-80 °C) | High | High | Optimal for achieving a good reaction rate and forming well-defined crystals. |
| High (>90 °C) | Moderate to Low | High | Risk of product degradation and formation of impurities. May lead to less controlled precipitation. |
Visualizations
Caption: Workflow for the synthesis of high-purity this compound.
References
Technical Support Center: Stabilization of Bismuth Succinate Nanoparticles
Disclaimer: Direct research on the synthesis and stabilization of bismuth succinate (B1194679) nanoparticles is limited in publicly available literature. This technical support center provides guidance based on established principles and data from analogous bismuth carboxylate systems (e.g., bismuth citrate) and other relevant bismuth-based nanoparticles. The troubleshooting strategies and protocols are intended to be a starting point for researchers working with bismuth succinate and similar nanoparticle formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in stabilizing this compound nanoparticles?
A1: The main challenges in stabilizing this compound nanoparticles, like other bismuth-based nanoparticles, revolve around preventing aggregation and ensuring long-term colloidal stability.[1] Key factors that influence stability include the hydrolysis of bismuth salts in aqueous solutions, the choice and concentration of capping agents, the pH of the dispersion, and storage conditions.[2][3] Without proper stabilization, nanoparticles tend to agglomerate to reduce their high surface energy, leading to precipitation and loss of desired nanoscale properties.
Q2: How does pH affect the stability of bismuth carboxylate nanoparticle suspensions?
A2: The pH of the suspension is a critical parameter that dictates the surface charge of the nanoparticles and, consequently, their stability. For many metal-based nanoparticles, the surface charge is highly dependent on the pH of the surrounding medium.[4] Deviations from an optimal pH range can lead to a reduction in surface charge, weakening the electrostatic repulsion between particles and causing aggregation. For some bismuth nanoparticles, a stable pH range is reported to be between 8 and 10.[2] It is crucial to determine the isoelectric point (IEP) of your specific this compound nanoparticle system, which is the pH at which the net surface charge is zero, leading to maximum instability.
Q3: What is the role of a capping agent in preventing aggregation?
A3: Capping agents, or stabilizers, are molecules that adsorb to the surface of nanoparticles, preventing aggregation through two main mechanisms:
-
Steric Hindrance: Large molecules, such as polymers (e.g., polyvinylpyrrolidone (B124986) (PVP) or soluble starch), create a physical barrier around the nanoparticles that prevents them from coming into close contact.[5][6]
-
Electrostatic Repulsion: Charged molecules adsorb to the nanoparticle surface, imparting a net positive or negative charge. This leads to electrostatic repulsion between adjacent particles, keeping them dispersed. Citrate (B86180) ions are a common example of an electrostatic stabilizer.
The choice of capping agent can also influence the size, shape, and biocompatibility of the nanoparticles.[1]
Q4: What characterization techniques are essential for assessing the stability of my this compound nanoparticles?
A4: Several techniques are crucial for evaluating the stability of your nanoparticle suspension:
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter and the Polydispersity Index (PDI) of the nanoparticles in a solution. An increase in the hydrodynamic diameter and PDI over time is a clear indicator of aggregation.[7]
-
Zeta Potential Measurement: Determines the surface charge of the nanoparticles. A zeta potential with a magnitude greater than |30| mV (either positive or negative) generally indicates good colloidal stability due to strong electrostatic repulsion.[8]
-
Transmission Electron Microscopy (TEM): Provides direct visualization of the nanoparticles, allowing for the assessment of their size, shape, and state of aggregation.
-
UV-Vis Spectroscopy: For some metallic nanoparticles, changes in the surface plasmon resonance peak can indicate aggregation or changes in particle size.[2]
Troubleshooting Guides
Issue 1: Immediate Aggregation and Precipitation During Synthesis
| Potential Cause | Troubleshooting Steps |
| Incorrect pH | Adjust the pH of the reaction mixture. For many bismuth nanoparticle syntheses, a slightly basic pH (8-10) is optimal to prevent the hydrolysis of bismuth salts and promote stability.[2] |
| Inadequate Capping Agent Concentration | Optimize the concentration of the capping agent. Too little may result in incomplete surface coverage, while too much can sometimes induce aggregation through bridging flocculation. |
| Rapid Addition of Reducing Agent | Add the reducing agent (e.g., sodium borohydride) dropwise while stirring vigorously. A rapid addition can lead to uncontrolled nucleation and the formation of large, unstable aggregates.[2] |
| Inappropriate Solvent | Ensure the chosen solvent can effectively dissolve the precursors and stabilize the resulting nanoparticles. For aqueous syntheses, the purity of the water is also important. |
Issue 2: Gradual Aggregation During Storage
| Potential Cause | Troubleshooting Steps |
| Suboptimal Storage Conditions | Store nanoparticle suspensions at a low temperature (e.g., 4°C) and protected from light, unless otherwise specified for your system. Avoid freeze-thaw cycles, which can induce aggregation. |
| Changes in pH Over Time | Buffer the nanoparticle suspension to maintain a stable pH within the optimal range for stability. |
| Degradation of Capping Agent | Consider using a more robust capping agent or a combination of stabilizers (e.g., electrostatic and steric) for long-term stability. |
| High Nanoparticle Concentration | Dilute the nanoparticle suspension for long-term storage to reduce the frequency of inter-particle collisions. |
Data Presentation
Table 1: Representative Stability of Bismuth-Based Nanoparticles Over Time
The following table illustrates typical changes in hydrodynamic diameter and Polydispersity Index (PDI) for a moderately stable nanoparticle suspension over one week, as measured by Dynamic Light Scattering (DLS).
| Time Point | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Observations |
| Day 0 | 150 ± 5 | 0.21 ± 0.02 | Initial measurement post-synthesis and purification. |
| Day 1 | 155 ± 7 | 0.23 ± 0.03 | Slight increase in size and PDI, indicating minor initial agglomeration. |
| Day 4 | 180 ± 15 | 0.35 ± 0.05 | Noticeable increase in size and broadening of the size distribution. |
| Day 7 | 250 ± 30 | 0.48 ± 0.08 | Significant aggregation, the sample may appear slightly turbid. |
Note: This data is illustrative and the actual stability of your this compound nanoparticles will depend on the specific synthesis and storage conditions.
Table 2: Influence of pH on the Zeta Potential of Bismuth Oxide (Bi₂O₃) Nanoparticles
This table shows the effect of pH on the surface charge (zeta potential) of bismuth oxide nanoparticles, demonstrating the importance of pH in maintaining electrostatic stability.[9]
| pH | Zeta Potential (mV) | Stability Interpretation |
| 2 | +35 | High stability (electrostatic repulsion) |
| 4 | +20 | Moderate stability |
| 6 | +5 | Low stability (near isoelectric point) |
| 8 | -25 | Moderate stability |
| 10 | -40 | High stability (electrostatic repulsion) |
Note: The isoelectric point (IEP) for this particular Bi₂O₃ system is near pH 6-7. The IEP for this compound nanoparticles may differ.
Experimental Protocols
General Protocol for the Aqueous Synthesis of Bismuth Carboxylate Nanoparticles
This protocol is adapted from a method for synthesizing bismuth nanoparticles using ammonium (B1175870) bismuth citrate and can be used as a starting point for the synthesis of this compound nanoparticles.[5]
Materials:
-
Bismuth(III) nitrate (B79036) pentahydrate
-
Succinic acid (or other carboxylic acid)
-
Ammonium hydroxide (B78521) (or other base to form the carboxylate salt)
-
Soluble starch (or other capping agent like PVP)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized water
Procedure:
-
Preparation of this compound Precursor:
-
Dissolve bismuth nitrate and succinic acid in deionized water in a stoichiometric ratio.
-
Slowly add ammonium hydroxide while stirring to deprotonate the carboxylic acid and form ammonium this compound in solution. Adjust the pH to a neutral or slightly basic range.
-
-
Nanoparticle Synthesis:
-
In a separate flask, dissolve a calculated amount of soluble starch in deionized water with magnetic stirring at room temperature (e.g., 10 g/L solution).[5]
-
Add the soluble starch solution to the ammonium this compound solution and stir for approximately 20-30 minutes to allow for complexation.[5]
-
Prepare a fresh aqueous solution of sodium borohydride (e.g., 1.0 M).
-
Add the sodium borohydride solution dropwise to the bismuth-starch mixture under vigorous stirring. The solution should turn black, indicating the formation of bismuth nanoparticles.[5]
-
Continue stirring for an additional 1-2 hours to ensure the reaction is complete.[5]
-
-
Purification:
-
Centrifuge the black suspension to pellet the bismuth nanoparticles.
-
Discard the supernatant and resuspend the nanoparticles in deionized water. Sonication may be used to aid in redispersion.
-
Repeat the centrifugation and washing steps with deionized water and then with ethanol to remove unreacted precursors and byproducts.
-
After the final wash, resuspend the purified nanoparticles in a suitable buffer or deionized water for storage.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound nanoparticles.
Caption: Troubleshooting flowchart for nanoparticle aggregation issues.
References
- 1. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]
- 2. Bismuth nanoparticles obtained by a facile synthesis method exhibit antimicrobial activity against Staphylococcus aureus and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Surface Modification of Bi2O3 Nanoparticles with Biotinylated β-Cyclodextrin as a Biocompatible Therapeutic Agent for Anticancer and Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Bismuth Succinate in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bismuth succinate (B1194679) in aqueous solutions.
Troubleshooting Guides
Issue: Precipitation or Cloudiness Upon Dissolution
Question: I am trying to dissolve bismuth succinate in water, but the solution becomes cloudy or a precipitate forms immediately. What is happening and how can I resolve this?
Answer:
This is a common issue related to the low aqueous solubility of many bismuth salts, including this compound. The cloudiness or precipitation is likely due to the formation of insoluble bismuth species. Bismuth compounds have a strong tendency to hydrolyze in water to form bismuth oxo- or hydroxo-complexes, which are generally less soluble.
Troubleshooting Steps:
-
Lower the pH: The solubility of bismuth salts typically increases in acidic conditions. Try dissolving the this compound in a slightly acidic aqueous solution (e.g., pH 4-5). You can adjust the pH with a suitable acid, such as nitric acid, before adding the this compound.
-
Gentle Heating: Gently warming the solution may aid in dissolution. However, be cautious as excessive heat can sometimes promote hydrolysis.
-
Use a Co-solvent: In some cases, the addition of a water-miscible organic co-solvent may improve solubility.
-
Complexing Agents: The presence of certain complexing agents can enhance the stability and solubility of bismuth ions in solution.
Issue: Solution Becomes Turbid Over Time
Question: My this compound solution was initially clear, but it has become cloudy or formed a precipitate after standing for some time. Why is this happening and how can I prevent it?
Answer:
This delayed precipitation is likely due to the slow hydrolysis of this compound in the aqueous environment. Over time, the bismuth ions react with water to form less soluble bismuth oxy-succinate or bismuth hydroxide (B78521) species. This process is often pH-dependent, with hydrolysis being more pronounced at neutral or near-neutral pH.
Troubleshooting Steps:
-
pH Control: Maintaining a sufficiently low pH is crucial for the stability of the solution. Buffering the solution to an acidic pH can help prevent hydrolysis.
-
Storage Conditions: Store the solution at a cool temperature to slow down the rate of hydrolysis. Protect the solution from light, as it may catalyze degradation in some cases.
-
Use of Stabilizers: Certain additives can help stabilize the solution. For other bismuth salts, viscosity-enhancing agents or excess of the corresponding anion (in this case, succinate) have been used to improve stability.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of the aqueous solution is a critical factor for the stability of this compound. Bismuth(III) ions are prone to hydrolysis, a reaction that is highly dependent on the hydrogen ion concentration.[2] In less acidic (higher pH) solutions, hydrolysis is favored, leading to the formation of insoluble bismuth oxo- and hydroxo-species and causing precipitation.[3] To maintain a stable solution, it is generally recommended to keep the pH in the acidic range.
Q3: What are the likely degradation products of this compound in an aqueous solution?
A3: The primary degradation pathway for this compound in aqueous solution is hydrolysis. This process would likely lead to the formation of bismuth oxy-succinate, bismuth subsuccinate, or bismuth hydroxide as insoluble precipitates.[4] The succinate anion would remain in the solution.
Q4: Are there any analytical methods to quantify the concentration of this compound in a solution?
A4: Yes, several analytical techniques can be used to determine the bismuth concentration, which can be correlated to the this compound concentration. These methods include:
-
Atomic Absorption Spectrometry (AAS): A sensitive technique for quantifying the total bismuth content.[5]
-
Inductively Coupled Plasma (ICP) Spectroscopy: Another highly sensitive method for elemental analysis of bismuth.
-
Complexometric Titration: Bismuth(III) can be titrated with a chelating agent like EDTA using an appropriate indicator.[6][7]
-
UV-Visible Spectrophotometry: After forming a colored complex, the bismuth concentration can be determined spectrophotometrically.[8]
To specifically quantify the succinate portion, techniques like High-Performance Liquid Chromatography (HPLC) could be employed.
Data Presentation
Table 1: General Stability Profile of Bismuth Carboxylates in Aqueous Solutions (Inferred for this compound)
| Parameter | Observation | Recommended Action |
| Solubility in Neutral Water | Low to very low | Dissolve in slightly acidic water (pH < 6) |
| Stability at Neutral pH | Prone to hydrolysis and precipitation over time | Buffer the solution to an acidic pH (e.g., pH 4-5) |
| Effect of Temperature | Increased temperature may initially aid dissolution but can accelerate hydrolysis | Use gentle heating for dissolution and store solutions at cool temperatures |
| Light Sensitivity | Potential for photodegradation (compound-dependent) | Store solutions in amber containers or protected from light |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Weigh the desired amount of this compound powder.
-
In a separate container, prepare the required volume of deionized water and adjust the pH to approximately 4.5 using dilute nitric acid.
-
Slowly add the this compound powder to the acidified water while stirring continuously.
-
Gently warm the solution (not exceeding 40°C) if necessary to aid dissolution.
-
Once dissolved, allow the solution to cool to room temperature.
-
Filter the solution through a 0.45 µm filter to remove any undissolved particles.
-
Store the solution in a tightly sealed, light-resistant container at 2-8°C.
Protocol 2: Assessment of this compound Solution Stability
-
Prepare a solution of this compound at a known concentration and pH.
-
Divide the solution into several aliquots in separate, sealed containers.
-
Store the aliquots under different conditions (e.g., varying temperature, light exposure).
-
At specified time intervals, withdraw a sample from each aliquot.
-
Visually inspect the samples for any signs of precipitation or turbidity.
-
Measure the pH of each sample.
-
Quantify the bismuth concentration in each sample using a suitable analytical method (e.g., AAS or ICP-MS).
-
A significant decrease in the bismuth concentration in the supernatant or an increase in turbidity indicates instability.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. pure.royalholloway.ac.uk [pure.royalholloway.ac.uk]
- 3. EP1731484B1 - Aqueous solution consisting of a bismuth compound and a polyhydroxy compound and method for its preparation - Google Patents [patents.google.com]
- 4. This compound | C12H12Bi2O12 | CID 57348234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Absorption and elimination of bismuth from oral doses of tripotassium dicitrato bismuthate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Bismuth Succinate Characterization
Welcome to the technical support center for the characterization of bismuth succinate (B1194679). This guide provides troubleshooting advice and frequently asked questions (FAQs) specifically for researchers encountering challenges with X-ray Diffraction (XRD) analysis.
Frequently Asked Questions (FAQs)
Q1: My XRD pattern for bismuth succinate shows only a broad hump (an amorphous halo) instead of sharp peaks. What is the cause?
This is a common observation and typically indicates that your sample is amorphous or has a very low degree of crystallinity.[1][2] Bismuth-organic compounds, like other coordination polymers, can be challenging to crystallize and may precipitate as a disordered, amorphous solid.
-
Probable Cause 1: Amorphous Nature. The synthesis conditions (e.g., rapid precipitation, solvent system, temperature) may have favored the formation of an amorphous material, which lacks the long-range atomic order necessary to produce sharp diffraction peaks.[1]
-
Probable Cause 2: Extremely Small Nanocrystals. If the crystalline domains in your material are only a few nanometers in size (<5 nm), the corresponding diffraction peaks can be so broad that they merge into a single, broad hump, mimicking an amorphous pattern.[2][3][4]
-
Actionable Solutions:
-
Modify Synthesis Protocol: Experiment with different solvents, slower addition rates of precursors, or adjust the pH to promote crystal growth.
-
Thermal Annealing: Gently heating the sample (annealing) below its decomposition temperature may provide enough energy for the atoms to arrange into a more ordered, crystalline structure. This should be performed in a controlled atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Alternative Characterization: If the material remains amorphous, consider techniques like Pair Distribution Function (PDF) analysis, which can provide insights into the short-range atomic order.
-
Q2: My XRD pattern has crystalline peaks, but they are very broad. What does this mean?
Broad crystalline peaks, as opposed to a featureless hump, suggest your material has some degree of crystalline order, but it is not a perfect, large-crystal bulk material.
-
Probable Cause 1: Small Crystallite Size. This is the most common reason for peak broadening. The smaller the average size of the crystalline domains (crystallites), the broader the diffraction peaks will be.[3] This is often the case for materials synthesized by precipitation.
-
Probable Cause 2: Lattice Strain. Non-uniform distortions, crystallographic defects, or residual stress within the crystal lattice can also contribute to peak broadening.[3][5]
-
Actionable Solutions:
-
Estimate Crystallite Size: Use the Scherrer equation as a first approximation to calculate the average crystallite size from the full width at half maximum (FWHM) of the peaks.
-
Williamson-Hall Plot: To distinguish between size- and strain-induced broadening, a Williamson-Hall analysis can be performed.
-
Improve Crystallinity: As with amorphous samples, modifying the synthesis or applying a gentle annealing process may help increase the crystallite size and reduce strain, resulting in sharper peaks.
-
Q3: I see sharp peaks, but they don't match any database entry for this compound. What could be the issue?
-
Probable Cause 1: Unreacted Precursors or Impurities. The peaks may correspond to one of your starting materials (e.g., bismuth nitrate (B79036), succinic acid) or a byproduct of the reaction.
-
Probable Cause 2: Formation of a Different Phase. The synthesis may have produced a different bismuth-containing species, such as a bismuth oxide, hydroxide (B78521), or a basic this compound.[6][7] The final product can be highly sensitive to factors like pH and hydration.
-
Probable Cause 3: You have a Novel Polymorph. It is possible you have synthesized a new crystalline form (polymorph) of this compound that has not been previously reported. The structure of related compounds like bismuth subsalicylate has only recently been determined and is known to have disorder.[8][9]
-
Actionable Solutions:
-
Analyze Precursors: Run XRD patterns on all your starting materials to rule them out.
-
Elemental Analysis: Use techniques like Energy-Dispersive X-ray Spectroscopy (EDS) or X-ray Fluorescence (XRF) to confirm the elemental composition and check for contaminants.
-
Review Synthesis Conditions: Carefully check the stoichiometry, pH, and temperature of your reaction. Bismuth chemistry can be complex, and slight variations can lead to different products.[6]
-
Q4: What are the best practices for preparing a this compound sample for XRD analysis?
Proper sample preparation is crucial for obtaining high-quality data and avoiding errors.[10]
-
Grinding: The sample should be ground to a fine, uniform powder (typically <10 μm).[10][11] This ensures that a sufficient number of crystallites are oriented randomly to produce accurate peak intensities. Use an agate mortar and pestle to avoid contamination.
-
Mounting: The powder should be packed into the sample holder to create a smooth, flat surface that is perfectly level with the holder's reference plane. An uneven surface can cause significant peak shifting and broadening.[11]
-
Air/Moisture Sensitivity: Bismuth compounds can be sensitive to air or moisture. If you suspect your sample is hygroscopic or reactive, prepare it in a glovebox and use an air-tight or domed sample holder for the measurement.[12][13]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the XRD analysis of this compound.
Caption: A workflow for diagnosing and resolving common XRD pattern anomalies.
Data Summary Tables
Table 1: Troubleshooting Summary
| Observed Problem | Probable Cause(s) | Recommended Solutions & Analyses |
|---|---|---|
| Broad Hump / Amorphous Halo | 1. Truly amorphous material[1] 2. Extremely small nanocrystals (<5nm)[4] | Modify synthesis to promote crystallinity; Anneal sample under inert gas; Use Pair Distribution Function (PDF). |
| Broad Crystalline Peaks | 1. Small crystallite size[3] 2. Microstrain or lattice defects[5] | Calculate crystallite size with Scherrer equation; Perform Williamson-Hall analysis to separate size/strain effects. |
| Unexpected / Unidentified Peaks | 1. Unreacted starting materials 2. Formation of impurities (e.g., Bi₂O₃)[7] 3. Novel, un-indexed polymorph[8] | Run XRD on precursors; Use elemental analysis (EDS/XRF) to check purity; Carefully review and control synthesis pH and stoichiometry. |
| Poor Signal-to-Noise Ratio | 1. Insufficient sample amount 2. Poorly ground sample[10] | Ensure the sample holder is adequately filled; Grind sample to a fine, homogeneous powder; Increase data acquisition time. |
Table 2: Template for Reporting Experimental XRD Data Since a standard reference pattern for this compound is not available, researchers are encouraged to report their data clearly. Use a table like the one below to document your findings for comparison.
| Peak Number | 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | FWHM (degrees) |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| ... |
Experimental Protocols
1. General Protocol for this compound Synthesis (Aqueous Precipitation)
This is a representative protocol. The exact parameters may need to be optimized to obtain a crystalline product.
-
Prepare Solutions:
-
Solution A: Dissolve a stoichiometric amount of a bismuth(III) salt (e.g., bismuth(III) nitrate pentahydrate) in a minimal amount of dilute nitric acid to prevent the formation of bismuth oxides.
-
Solution B: Dissolve a corresponding stoichiometric amount of succinic acid in deionized water, adjusting the pH to ~5-6 with a base like sodium hydroxide to deprotonate the acid.
-
-
Precipitation:
-
Heat both solutions to a moderate temperature (e.g., 60°C).[6]
-
Slowly add Solution A (bismuth salt) dropwise to Solution B (succinate) under vigorous stirring. A white precipitate should form. A slow addition rate is critical to encourage crystal growth over rapid amorphous precipitation.
-
-
Aging:
-
Once the addition is complete, continue stirring the mixture at the elevated temperature for several hours (e.g., 2-4 hours) to "age" the precipitate. This can improve crystallinity and particle size.
-
-
Isolation and Washing:
-
Allow the mixture to cool to room temperature.
-
Isolate the white solid by filtration (e.g., using a Büchner funnel).
-
Wash the product thoroughly with deionized water to remove any unreacted ions, followed by a wash with a solvent like ethanol (B145695) to aid in drying.
-
-
Drying:
-
Dry the final product under vacuum at a low temperature (e.g., 40-50°C) to prevent decomposition.
-
2. Protocol for XRD Sample Preparation
-
Sample Grinding: Place a small amount of the dried this compound powder into an agate mortar. Gently grind the sample with the pestle until it becomes a fine, flour-like powder. You should not be able to feel individual grains.[10]
-
Holder Loading: Use a clean spatula to transfer the powder into the well of a zero-background sample holder. Slightly overfill the well.
-
Surface Planing: Use the edge of a clean glass slide or a razor blade to gently press down and slide across the top of the holder. This will both compact the powder and create a smooth, flat surface that is flush with the holder's analytical plane.[11]
-
Cleaning: Carefully wipe away any excess powder from the edges of the sample holder to prevent contamination of the instrument.
-
Air-Sensitive Handling (If Required): If the sample is suspected to be unstable in air, perform all steps (grinding, mounting) inside a nitrogen- or argon-filled glovebox. Mount the sample in a specialized air-tight holder with a low-absorption dome (e.g., Kapton film) before removing it from the glovebox for analysis.[12]
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. imim.pl [imim.pl]
- 6. sibran.ru [sibran.ru]
- 7. researchgate.net [researchgate.net]
- 8. communities.springernature.com [communities.springernature.com]
- 9. Structure of the active pharmaceutical ingredient bismuth subsalicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 11. Preparing Xrd Samples: A Comprehensive Guide - Kintek Solution [kindle-tech.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Bismuth Succinate Nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bismuth succinate (B1194679) nanoparticles. The following sections address common issues related to nanoparticle aggregation during and after synthesis.
Frequently Asked Questions (FAQs)
Q1: My bismuth succinate nanoparticles are aggregating immediately after synthesis. What are the most likely causes?
Immediate aggregation of newly synthesized this compound nanoparticles is often due to inadequate surface stabilization or suboptimal reaction conditions. Key factors include the absence or insufficient concentration of a capping agent, inappropriate pH of the reaction medium, and high ionic strength of the solution.[1][2] Without a protective layer, the high surface energy of the nanoparticles leads to rapid agglomeration to minimize this energy.
Q2: What is the role of a capping agent and which ones are effective for bismuth-based nanoparticles?
Capping agents, or stabilizers, are molecules that adsorb to the surface of nanoparticles during their formation.[3][4] They prevent aggregation through electrostatic repulsion, steric hindrance, or a combination of both.[4] For bismuth nanoparticles, several types of capping agents have proven effective:
-
Polymers: Polyvinylpyrrolidone (PVP) and sodium polyacrylate are commonly used to provide steric stability.[5][6] Soluble starch has also been reported as an effective "green" stabilizer.[7]
-
Small Molecules: Thiol-containing ligands can cap bismuth nanoparticles, preventing oxidation and aggregation.[8]
-
Cyclodextrins: β-Cyclodextrin has been used for surface modification to improve dispersion and biocompatibility.[9][10]
The choice of capping agent can influence the final size, shape, and surface properties of the nanoparticles.[3][4]
Q3: How does pH influence the stability of this compound nanoparticle suspensions?
The pH of the suspension is a critical factor affecting the stability of bismuth nanoparticles.[5][6] It influences the surface charge of the nanoparticles and the ionization state of the capping agents. For stable dispersion, the pH should be adjusted to a value that maximizes electrostatic repulsion between particles. This is typically far from the isoelectric point of the nanoparticles, where the surface charge is near zero. The optimal pH will depend on the specific capping agent used.
Q4: Can the synthesis method itself contribute to nanoparticle aggregation?
Yes, the synthesis method plays a crucial role. For instance, methods involving high temperatures or rapid reduction rates can sometimes lead to larger, less stable nanoparticles that are more prone to aggregation.[1] Conversely, methods like microemulsion synthesis can help control particle size and reduce agglomeration by providing a confined reaction environment.[11] A well-controlled synthesis with optimized precursor concentration, temperature, and stirring rate is essential to minimize aggregation from the outset.
Troubleshooting Guides
Issue 1: Visible Precipitation or Turbidity in the Nanoparticle Suspension
This indicates significant aggregation and sedimentation of your this compound nanoparticles.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for nanoparticle aggregation.
Possible Solutions & Experimental Protocols:
-
Optimize Capping Agent Concentration: If you are using a capping agent like PVP or soluble starch, the concentration is critical. Too little will not provide adequate surface coverage, while too much can sometimes induce bridging flocculation.
-
Experimental Protocol: Prepare a series of syntheses with varying concentrations of the capping agent (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v of soluble starch). After synthesis, measure the particle size and zeta potential using Dynamic Light Scattering (DLS) to determine the optimal concentration for stability.
-
-
Adjust Suspension pH: The surface charge of the nanoparticles is pH-dependent.
-
Experimental Protocol: After synthesis and purification, divide your nanoparticle suspension into several aliquots. Adjust the pH of each aliquot to different values (e.g., 4, 5, 6, 7, 8, 9) using dilute HCl or NaOH. Monitor the stability over time visually and by measuring particle size with DLS. This will help identify the pH range that provides the best colloidal stability.[12]
-
-
Reduce Ionic Strength: High concentrations of salts in the solution can screen the surface charges on the nanoparticles, reducing electrostatic repulsion and leading to aggregation.
-
Experimental Protocol: Ensure that the purification step (e.g., centrifugation and redispersion or dialysis) is sufficient to remove excess ions from the synthesis. If buffers are required, use the lowest effective concentration.
-
-
Storage Conditions: Storing nanoparticles as a dry powder can lead to irreversible aggregation.[1] It is often better to store them as a concentrated dispersion in a suitable solvent at a low temperature (e.g., 4°C).
Issue 2: Increase in Particle Size Over Time (as measured by DLS)
This suggests slow, progressive aggregation in your suspension.
Possible Solutions & Experimental Protocols:
-
Surface Modification: Covalently attaching a stabilizing polymer like polyethylene (B3416737) glycol (PEG) to the nanoparticle surface can provide long-term steric stability. This process, often called PEGylation, creates a protective layer that prevents close approach of particles.
-
Use of Stronger Capping Agents: If you are using a weakly adsorbed stabilizer, it may be desorbing over time. Consider using a capping agent that forms a stronger bond with the bismuth surface, such as a thiol-containing molecule.[8]
-
Experimental Protocol: Synthesize the nanoparticles in the presence of a thiol-containing ligand (e.g., 11-mercaptoundecanoic acid). The thiol group will form a strong bond with the bismuth surface, providing a robust protective layer.
-
Data Summary
The choice of stabilizer significantly impacts the stability of bismuth nanoparticle suspensions. The following table summarizes the effects of common stabilizers.
| Stabilizer | Typical Concentration | Stabilization Mechanism | Resulting Stability | Reference |
| Polyvinylpyrrolidone (PVP) | 0.008 - 0.1 wt% | Steric | Stable for ~2 weeks (at lower concentrations) | [5] |
| Sodium Polyacrylate | Not specified | Electrostatic | Effective stabilizer | [5] |
| Soluble Starch | 10 g/L | Steric/Electrostatic | Stable for ~2 months | [7] |
| β-Cyclodextrin | Not specified | Steric | Can lead to agglomeration if not properly functionalized | [5] |
| Thiol Ligands | Not specified | Covalent bonding | High stability, prevents oxidation | [8] |
Experimental Methodologies
General Synthesis of this compound Nanoparticles (Hypothetical Protocol)
This protocol is a generalized procedure based on common chemical reduction methods for bismuth nanoparticles.[6][7]
Synthesis Workflow:
Caption: General workflow for this compound nanoparticle synthesis.
Materials:
-
Bismuth(III) nitrate (B79036) pentahydrate
-
Succinic acid
-
Stabilizing agent (e.g., soluble starch)
-
Reducing agent (e.g., sodium borohydride, NaBH₄)
-
Deionized water
Procedure:
-
Dissolve bismuth(III) nitrate pentahydrate and succinic acid in deionized water in a flask with vigorous stirring.
-
Add an aqueous solution of the stabilizing agent (e.g., 10 g/L soluble starch) to the this compound solution and stir for 20-30 minutes.[7]
-
Slowly add a freshly prepared aqueous solution of NaBH₄ dropwise to the mixture. A color change to dark brown or black indicates the formation of bismuth nanoparticles.[7]
-
Continue stirring for 2-3 hours to ensure the reaction is complete.
-
Separate the nanoparticles from the solution by centrifugation.
-
Wash the nanoparticles several times with deionized water and ethanol to remove unreacted precursors and byproducts.
-
Re-disperse the purified nanoparticles in deionized water or another desired solvent for storage and characterization.
Characterization of Nanoparticle Aggregation
Dynamic Light Scattering (DLS):
-
Purpose: To measure the hydrodynamic diameter and size distribution of the nanoparticles in suspension. An increase in the average particle size or the appearance of multiple peaks can indicate aggregation.
-
Procedure: Dilute a small aliquot of the nanoparticle suspension in deionized water. Place the sample in a cuvette and analyze using a DLS instrument.
Transmission Electron Microscopy (TEM):
-
Purpose: To visualize the morphology, size, and dispersion state of the nanoparticles.
-
Procedure: Place a drop of the diluted nanoparticle suspension onto a TEM grid (e.g., carbon-coated copper grid). Allow the solvent to evaporate. Image the grid using a TEM to directly observe if the particles are well-dispersed or aggregated.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. scispace.com [scispace.com]
- 4. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bismuth nanoparticles obtained by a facile synthesis method exhibit antimicrobial activity against Staphylococcus aureus and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thiol-capped Bi nanoparticles as stable and all-in-one type theranostic nanoagents for tumor imaging and thermoradiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Surface Modification of Bi2O3 Nanoparticles with Biotinylated β-Cyclodextrin as a Biocompatible Therapeutic Agent for Anticancer and Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ymerdigital.com [ymerdigital.com]
- 11. The versatile biomedical applications of bismuth-based nanoparticles and composites: therapeutic, diagnostic, biosensing, and regenerative properties - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00283A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Bismuth Succinate Synthesis & Particle Size Refinement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of bismuth succinate (B1194679), with a specific focus on controlling and refining particle size.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing bismuth succinate?
A1: this compound is typically synthesized through precipitation or mechanochemical methods. The precipitation method involves reacting a soluble bismuth salt (e.g., bismuth nitrate) with succinic acid or a soluble succinate salt in a suitable solvent.[1] Mechanochemical synthesis involves the direct grinding of bismuth precursors (e.g., bismuth oxide) with succinic acid, sometimes with the addition of a small amount of liquid (liquid-assisted grinding).[2][3]
Q2: Which synthesis parameters have the most significant impact on the particle size of this compound?
A2: Several parameters can influence the final particle size of this compound during precipitation synthesis. These include:
-
Temperature: Higher temperatures generally lead to larger particle sizes in bismuth compounds.[4][5]
-
pH: The pH of the reaction mixture can affect the solubility and precipitation rate, thereby influencing particle size.[6][7]
-
Stirring Rate (Agitation): The intensity of mixing affects the diffusion of reactants and can influence nucleation and crystal growth rates.
-
Precursor Concentration: The concentration of bismuth and succinate ions in the solution can impact the rate of nucleation and crystal growth.
-
Addition Rate of Precipitants: A slower addition rate can favor crystal growth over nucleation, potentially leading to larger particles.
-
Use of Surfactants/Capping Agents: Surfactants or polymers like polyvinylpyrrolidone (B124986) (PVP) can be used to stabilize particles and control their size, often resulting in smaller, more uniform particles.[8][9][10]
Q3: How can I achieve a smaller particle size for this compound?
A3: To obtain smaller particles, consider the following adjustments to your synthesis protocol:
-
Lower the reaction temperature.
-
Increase the stirring rate.
-
Rapidly add the precipitating agent.
-
Use a surfactant or capping agent such as dioctyl sulfosuccinate (B1259242) sodium salt (AOT) or PVP.[8][10]
-
Employ a mechanochemical synthesis approach , which can produce fine particles through grinding.[2][3]
Q4: Conversely, how can I obtain larger particles of this compound?
A4: To encourage the formation of larger particles, you can try:
-
Slowing down the stirring rate.
-
Adding the precipitating agent dropwise or at a very slow rate.
-
Aging the precipitate in the mother liquor for an extended period, which can promote Ostwald ripening.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Wide Particle Size Distribution | Inconsistent mixing, temperature fluctuations, or uncontrolled nucleation. | - Ensure uniform and vigorous stirring throughout the reaction.- Maintain a constant temperature using a water or oil bath.- Control the addition rate of the precipitant carefully.- Consider using a seeding strategy to promote uniform crystal growth. |
| Particle Agglomeration | High particle concentration, insufficient stabilization, or improper drying. | - Use a lower concentration of reactants.- Add a surfactant or capping agent to the reaction mixture.[8][9][10]- After filtration, wash the precipitate with a non-polar solvent to reduce capillary forces during drying.- Consider freeze-drying (lyophilization) instead of oven drying. |
| Amorphous Product or Low Crystallinity | Rapid precipitation, low reaction temperature, or presence of impurities. This compound is noted to have a low degree of crystallinity.[1] | - Increase the reaction temperature to promote crystallinity.- Slow down the rate of precipitation.- Ensure high purity of starting materials and solvents.- Anneal the product at a moderate temperature after synthesis. |
| Inconsistent Batch-to-Batch Particle Size | Variations in synthesis parameters between batches. | - Standardize all experimental parameters: temperature, pH, stirring speed, reactant concentrations, and addition rates.- Use the same source and lot of reagents for all syntheses.- Calibrate all measuring equipment regularly. |
Data on Factors Influencing Particle Size
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the general trends observed for the synthesis of bismuth compounds. These trends can be used as a starting point for optimizing the particle size of this compound.
| Parameter | Effect on Particle Size | Rationale |
| Temperature | Increasing temperature generally leads to larger particles.[4][5] | Higher temperatures increase solubility and diffusion rates, favoring crystal growth over nucleation. |
| pH | Highly dependent on the specific system. Can lead to smaller or larger particles.[7][11] | pH affects the supersaturation level and the stability of particle surfaces. Extreme pH values can lead to very rapid precipitation and smaller particles. |
| Stirring Rate | Higher stirring rates tend to produce smaller particles. | Increased agitation enhances mass transfer, leading to more uniform supersaturation and a higher nucleation rate. |
| Precursor Concentration | Higher concentrations often result in smaller particles. | High supersaturation favors rapid nucleation, leading to a larger number of smaller crystals. |
| Surfactants/Capping Agents | Addition of surfactants typically leads to smaller , more uniform particles.[8][9][10] | These molecules adsorb onto the particle surface, preventing aggregation and controlling crystal growth. |
Experimental Protocols
Generalized Precipitation Protocol for this compound
This protocol provides a general framework for the synthesis of this compound via precipitation. The parameters in bold can be adjusted to control the particle size.
-
Preparation of Precursor Solutions:
-
Prepare a solution of bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) in a suitable solvent (e.g., dilute nitric acid to prevent hydrolysis).
-
Prepare a separate aqueous solution of succinic acid (C₄H₆O₄). The molar ratio of bismuth to succinate can be varied, but a 1:1.5 or 1:2 ratio is a common starting point.
-
-
Reaction Setup:
-
Place the succinic acid solution in a reaction vessel equipped with a magnetic stirrer and a temperature controller.
-
Set the desired reaction temperature (e.g., room temperature, 40°C, 60°C, or 80°C).
-
Set the desired stirring rate (e.g., 200, 500, or 800 RPM).
-
-
Precipitation:
-
Slowly add the bismuth nitrate solution to the succinic acid solution using a burette or a syringe pump. The rate of addition is a critical parameter. A slower rate generally favors larger particles.
-
The pH of the solution can be monitored and adjusted at this stage if necessary.
-
-
Aging:
-
After the addition is complete, allow the resulting suspension to stir at the set temperature for a defined period (e.g., 1-4 hours). This "aging" step can influence the particle size and crystallinity.
-
-
Isolation and Washing:
-
Separate the precipitate by filtration or centrifugation.
-
Wash the collected solid several times with deionized water to remove any unreacted precursors and byproducts.
-
A final wash with ethanol (B145695) or acetone (B3395972) can help in the drying process and reduce aggregation.
-
-
Drying:
-
Dry the product in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Visualizations
Caption: A flowchart illustrating the key stages in the precipitation synthesis of this compound.
Caption: A decision-making workflow for troubleshooting common particle size issues in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanochemical synthesis of bismuth active pharmaceutical ingredients, bismuth(iii) gallate and bismuth citrate - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The cytotoxicity effect of bismuth oxide particles synthesized hydrothermally using different reaction temperatures in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Helicobacter pylori infection on colloidal bismuth subcitrate concentration in gastric mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Surface Engineering of Bismuth Nanocrystals to Counter Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bismuth nanoparticles obtained by a facile synthesis method exhibit antimicrobial activity against Staphylococcus aureus and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The pH and Bismuth Oxide Particle Size can Affect Diametral Tensile Strength of Mineral Trioxide Aggregate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bismuth Succinate in Biological Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bismuth succinate (B1194679). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the precipitation of bismuth succinate in biological media during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution in my cell culture medium?
A1: this compound, like many bismuth salts, has low aqueous solubility, especially at physiological pH (around 7.4).[1][2] Precipitation is a common issue when a stock solution of a sparingly soluble compound, often prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into an aqueous environment such as cell culture media. This phenomenon, known as "crashing out," occurs because the compound's solubility limit is exceeded in the final aqueous solution.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For initial solubilization, a high-purity, anhydrous organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common choice for preparing concentrated stock solutions of sparingly soluble compounds for in vitro studies.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. Ideally, the concentration should be below 0.5%, with many protocols recommending 0.1% or lower. It is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without this compound) to assess its effect on your specific cell line.
Q4: Can I use the cell culture medium if a precipitate is visible?
A4: It is not recommended to use cell culture media with a visible precipitate. The presence of a precipitate indicates that the actual concentration of soluble this compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results. Furthermore, the precipitate itself could have unintended effects on the cells.
Troubleshooting Guide: this compound Precipitation
Use the following logical workflow to troubleshoot precipitation issues with this compound in your experiments.
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation: Solubility of Bismuth Salts
| Bismuth Compound | Solvent | Temperature (°C) | Solubility | Reference |
| Bismuth (III) 5-sulfosalicylate complex 1a | Aqueous solution (pH 1.5) | Not Specified | 10 mg/mL | [3][4] |
| Bismuth (III) 5-sulfosalicylate complex 2 | Aqueous solution (pH 1.5) | Not Specified | 2.5 mg/mL | [3][4] |
| Bismuth (III) 5-sulfosalicylate complex 1b | Aqueous solution | Not Specified | Insoluble | [3][4] |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in Biological Media (Shake-Flask Method)
This protocol is adapted from the World Health Organization (WHO) guidelines for equilibrium solubility determination and can be used to find the solubility limit of this compound in your specific cell culture medium.[5]
Materials:
-
This compound powder
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Orbital shaker with temperature control
-
Centrifuge
-
Sterile syringe filters (0.22 µm)
-
Analytical method for bismuth quantification (e.g., Inductively Coupled Plasma-Mass Spectrometry [ICP-MS] or a validated spectrophotometric method)
Procedure:
-
Preparation: Add an excess amount of this compound powder to a sterile conical tube. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Incubation: Add a known volume of your pre-warmed (37°C) cell culture medium to the tube.
-
Agitation: Place the tube in an orbital shaker set to 37°C and agitate at a speed sufficient to keep the particles suspended without creating a vortex.
-
Equilibration: Allow the suspension to equilibrate for a set period (e.g., 24, 48, or 72 hours). It is recommended to take samples at multiple time points to ensure equilibrium has been reached (i.e., the concentration of dissolved this compound no longer increases).
-
Sample Collection: Carefully remove the tube from the shaker. Allow the undissolved material to settle.
-
Separation: Centrifuge the suspension to pellet the remaining solid.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.
-
Quantification: Analyze the concentration of bismuth in the filtrate using a validated analytical method.
The following workflow diagram illustrates the key steps in this protocol.
Caption: Experimental workflow for determining this compound solubility.
Potential Signaling Pathways Affected by Bismuth Compounds
Bismuth compounds have been reported to interact with several cellular signaling pathways. While the specific effects of this compound are still under investigation, related bismuth compounds have been shown to modulate the MAPK and NF-κB pathways.
MAPK Signaling Pathway
Bismuth subsalicylate has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway in normal human gastric mucous epithelial cells.[6] This activation appears to be mediated through a plasma membrane-bound calcium-sensing receptor (CaSR), leading to an increase in intracellular calcium ([Ca2+]i) and subsequent activation of the p44/p42 and p38 MAPK cascades.[6]
Caption: Potential activation of the MAPK pathway by this compound.
NF-κB Signaling Pathway
Some bismuth compounds have been reported to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival. The precise mechanism by which bismuth compounds inhibit this pathway is not fully elucidated but may involve interference with the upstream activation of the IKK complex or the subsequent steps leading to the nuclear translocation of NF-κB subunits.
Caption: Potential inhibition of the NF-κB pathway by this compound.
References
- 1. Cytotoxicity of biologically synthesised bismuth nanoparticles against HT‐29 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Bismuth(iii) 5-sulfosalicylate complexes: structure, solubility and activity against Helicobacter pylori - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Bismuth subsalicylate increases intracellular Ca2+, MAP-kinase activity, and cell proliferation in normal human gastric mucous epithelial cells [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantitative Analysis of Bismuth Succinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quantitative analysis of bismuth succinate (B1194679). It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: Which analytical method is most suitable for quantifying bismuth in bismuth succinate?
A1: The choice of method depends on the sample matrix, required sensitivity, and available equipment.
-
Complexometric Titration: Ideal for bulk drug substance (API) and high-concentration formulations. It's a robust, cost-effective pharmacopeial method.[1][2]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The preferred method for trace-level quantification of bismuth in biological matrices (e.g., plasma, serum) due to its high sensitivity and specificity.[3][4][5]
-
Atomic Absorption Spectroscopy (AAS) / Atomic Fluorescence Spectrometry (AFS): Good alternatives to ICP-MS for determining bismuth content in pharmaceutical products, offering high sensitivity.[2][6]
-
Gravimetric Analysis: A classic, simple method suitable for undergraduate labs and for confirming the bismuth content in pure substances where high precision is required.[7][8]
Q2: How can the succinate portion of this compound be quantified?
A2: The succinate counter-ion is typically quantified using a chromatographic method.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common approach. An RP-HPLC method with a C18 column and a UV detector can be developed to separate and quantify succinic acid after dissociation from the bismuth ion.
Q3: What is the most critical step in sample preparation for bismuth analysis?
A3: The most critical step is the complete dissolution and digestion of the sample to ensure all bismuth is converted to the trivalent ion (Bi³⁺) in solution. For titration and spectroscopic methods, this is typically achieved by dissolving the sample in nitric acid.[1][9][10] Incomplete digestion will lead to inaccurate and low-biased results.
Q4: Are there any common sources of interference in bismuth analysis?
A4: Yes, interferences can vary by method.
-
Titration: Other metal ions in the sample can be chelated by EDTA, leading to overestimation. This is often mitigated by controlling the pH of the solution; bismuth can be selectively titrated at a low pH (around 1.5-2.0).[9][11]
-
ICP-MS/AAS: Matrix effects from complex sample compositions (like plasma or soil) can suppress or enhance the signal.[12] This is often corrected by using an internal standard or by matrix-matching the calibration standards.[12]
Methodology and Experimental Protocols
Protocol 1: Complexometric Titration of Bismuth with EDTA
This protocol is adapted from established methods for other bismuth salts and is suitable for assaying the bismuth content in bulk this compound.[1]
Objective: To determine the percentage of bismuth in a sample by titrating with a standardized EDTA solution.
Materials:
-
This compound sample
-
0.05 M Edetate Disodium (EDTA) VS (Volumetric Solution)
-
Nitric Acid (concentrated)
-
Xylenol Orange TS (Test Solution)
-
Deionized Water
-
Porcelain crucible, Burette (50 mL), Beaker (250 mL), Hot plate
Procedure:
-
Sample Preparation: Accurately weigh and transfer about 300 mg of this compound (previously dried at 105°C for 3 hours) to a porcelain crucible.[1]
-
Ignition: Gently ignite the sample in the crucible. Allow it to cool completely.
-
Digestion: Add approximately 2 mL of concentrated nitric acid to the residue dropwise. Warm the crucible gently until the residue is completely dissolved.[1]
-
Dilution: Add about 60 mL of deionized water to the solution.
-
Titration: Add 0.3 mL of xylenol orange indicator to the solution. Titrate with 0.05 M EDTA from a burette until the solution color changes from red to a clear yellow endpoint.[1]
-
Calculation: Each mL of 0.05 M EDTA is equivalent to 10.45 mg of bismuth (Bi).[1] Calculate the percentage of bismuth in the sample.
Protocol 2: ICP-MS for Trace Bismuth Analysis in Biological Samples
This protocol is a general guideline for determining trace levels of bismuth in serum or plasma.[3]
Objective: To quantify bismuth concentrations in a biological matrix using ICP-MS.
Materials:
-
Plasma/Serum samples
-
Nitric Acid (trace metal grade)
-
Deionized Water (Type I, 18.2 MΩ·cm)
-
Bismuth standard solutions (for calibration)
-
Internal Standard (e.g., a different heavy metal not present in the sample)
-
ICP-MS instrument
Procedure:
-
Sample Preparation: Perform a simple dilution of the serum or plasma sample with 1% nitric acid.[3] A typical dilution factor is 1:10 or 1:20, depending on the expected concentration and instrument sensitivity.
-
Internal Standard: Add the internal standard to all samples, blanks, and calibration standards to achieve the same final concentration.
-
Calibration: Prepare a series of calibration standards (e.g., 0.01 to 10 µg/L) by spiking blank serum/plasma with known amounts of bismuth standard solution and subjecting them to the same dilution as the samples.[3]
-
Instrument Setup: Optimize the ICP-MS instrument parameters (e.g., plasma power, gas flows, lens voltages) to maximize the signal for bismuth (m/z 209).
-
Analysis: Introduce the prepared samples into the ICP-MS.
-
Quantification: Construct a calibration curve by plotting the ratio of the bismuth signal to the internal standard signal against the bismuth concentration. Determine the concentration of bismuth in the unknown samples from this curve.
Quantitative Data Summary
The following tables summarize key parameters for the primary analytical techniques.
Table 1: Comparison of Titrimetric Methods for Bismuth Quantification
| Parameter | Method 1: Xylenol Orange | Method 2: Pyrocatechol Violet |
| Titrant | 0.01 M or 0.05 M EDTA[1][9] | 0.01 M EDTA[9] |
| Indicator | Xylenol Orange[1][9] | Pyrocatechol Violet[9] |
| pH Range | ~1.5 - 2.0[9] | ~1.5 - 2.0[9] |
| Endpoint Color Change | Red to Yellow[9] | Blue to Yellow[9] |
| Typical Application | Bulk Pharmaceutical Ingredient (API) Assay | API and Finished Product Assay |
| Interferences | Other metal ions (minimized at low pH) | Other metal ions (minimized at low pH) |
Table 2: Typical Parameters for Spectroscopic & Chromatographic Methods
| Parameter | RP-HPLC (for Succinate) | ICP-MS (for Bismuth) |
| Column/Instrument | C18 Column (e.g., 250 x 4.6 mm, 5 µm)[13] | Inductively Coupled Plasma Mass Spectrometer |
| Mobile Phase/Gas | Phosphate Buffer:Methanol (e.g., 40:60)[13] | Argon (plasma gas) |
| Detector/Mass | UV Detector (e.g., 210 nm) | m/z 209 (Bismuth)[12] |
| Flow Rate/RF Power | 1.0 mL/min | ~1400 W |
| Detection Limit | ~µg/mL range | < 0.01 µg/L[3] |
| Application | Quantification of Succinate | Trace element analysis, bioequivalence studies[4] |
Troubleshooting Guides
Troubleshooting Complexometric Titration
Q: The titration endpoint is unclear or fades quickly. What should I do? A: This can be caused by several factors:
-
Incorrect pH: Ensure the pH of the solution is between 1.5 and 2.0. A higher pH can lead to the formation of bismuth hydroxide, while a very low pH can affect the indicator's performance.[9]
-
Indicator Degradation: Use a freshly prepared indicator solution.
-
Slow Reaction Kinetics: The color change must be stable for at least 5 minutes.[9] Titrate slowly, especially near the endpoint, to allow the EDTA-bismuth complex to form completely.
Q: My results are consistently high. What is the likely cause? A: High results suggest that the EDTA is reacting with substances other than bismuth.
-
Metal Ion Interference: If your sample contains other metal ions (e.g., iron, aluminum), they may also be titrated. The low pH helps to minimize this, but a masking agent may be necessary for highly contaminated samples.[11]
-
Incorrect EDTA Standardization: Verify the concentration of your EDTA volumetric solution against a primary standard.
Troubleshooting HPLC Analysis
Q: I'm seeing peak tailing or fronting for my succinate peak. How can I fix this? A: Asymmetrical peaks can compromise quantification accuracy.
-
Column Overload: Reduce the sample concentration or injection volume.
-
pH of Mobile Phase: The pH of the mobile phase should be adjusted to ensure the succinic acid is in a single ionic form. A pH below its first pKa (~4.2) is recommended.
-
Column Degradation: The column may be nearing the end of its life. Try flushing it or replacing it with a new one.
Q: The retention time of my succinate peak is drifting. Why? A: Retention time instability can be due to:
-
Inconsistent Mobile Phase Composition: Ensure the mobile phase is thoroughly mixed and degassed.[14] If preparing it manually, be precise with measurements.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature.
-
Pump Issues: Check the HPLC pump for leaks or pressure fluctuations.
Troubleshooting ICP-MS Analysis
Q: The signal intensity is low or unstable. What are the common causes? A: Low or unstable signals can originate from the sample introduction system or the plasma.
-
Clogged Nebulizer/Cones: Inspect and clean the nebulizer and the sampler/skimmer cones. High salt content in digested samples can cause blockages.
-
Plasma Instability: Ensure the argon gas supply is adequate and the RF power is stable. Check for leaks in the gas lines.
-
Sample Uptake Issues: Check the peristaltic pump tubing for wear and ensure a consistent sample flow.
Q: My recovery for spiked samples is poor. How can I improve it? A: Poor recovery often points to matrix effects or sample preparation issues.
-
Matrix Effects: Use an internal standard to compensate for signal suppression or enhancement.[12] Alternatively, use the standard addition method for quantification.[6]
-
Incomplete Digestion: Ensure your digestion procedure is robust enough to completely break down the sample matrix and release the bismuth.
-
Precipitation: After dilution, bismuth can precipitate if the acid concentration is too low. Ensure samples remain in a sufficiently acidic solution (e.g., 1-2% nitric acid).
Visualized Workflows and Logic Diagrams
Caption: General workflow for the quantitative analysis of this compound.
Caption: Decision tree for selecting an appropriate analytical method.
Caption: Troubleshooting workflow for an unstable HPLC baseline.
References
- 1. uspbpep.com [uspbpep.com]
- 2. researchgate.net [researchgate.net]
- 3. Bismuth in human serum: reference interval and concentrations after intake of a therapeutic dose of colloidal bismuth subcitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioavailability of Tripotassium Dicitrato Bismuthate by ICP-MS in Human Volunteers -Journal of Pharmaceutical Investigation | Korea Science [koreascience.kr]
- 6. idpublications.org [idpublications.org]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. ERIC - EJ1050717 - Gravimetric Analysis of Bismuth in Bismuth Subsalicylate Tablets: A Versatile Quantitative Experiment for Undergraduate Laboratories, Journal of Chemical Education, 2015-Jan [eric.ed.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. ajpaonline.com [ajpaonline.com]
- 11. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. wjpls.org [wjpls.org]
Technical Support Center: Mitigating Cytotoxicity of Bismuth Compounds in Therapeutic Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cytotoxicity of bismuth compounds in therapeutic applications.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving bismuth compounds.
Issue 1: High levels of cytotoxicity observed even at low concentrations of the bismuth compound.
-
Question: My cell viability assays show significant cell death even at low micromolar concentrations of my bismuth compound. What could be the cause and how can I troubleshoot this?
-
Answer: Several factors could contribute to unexpectedly high cytotoxicity. Consider the following troubleshooting steps:
-
Compound Solubility and Stability: Bismuth compounds can have low solubility in aqueous solutions, which can lead to precipitation and the formation of aggregates that are highly toxic to cells.[1][2][3][4]
-
Recommendation: Ensure your bismuth compound is fully dissolved. You may need to use a suitable solvent, such as DMSO, and then dilute it in the culture medium. Always include a vehicle control (medium with the solvent at the same concentration) in your experiments.[5] Observe the medium for any signs of precipitation after adding the compound.
-
-
Counter-ion or Ligand Toxicity: The toxicity might not be from the bismuth ion itself, but from the counter-ion or organic ligand complexed with it.[1]
-
Recommendation: If possible, test the cytotoxicity of the counter-ion or ligand alone to determine its contribution to the overall toxicity.
-
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to bismuth compounds.[1][6][7] For instance, HeLa cells have shown higher cytotoxicity compared to MG-63 cells when treated with bismuth nanoparticles.[1]
-
Recommendation: Review the literature to check the reported sensitivity of your chosen cell line to heavy metals or your specific bismuth compound. Consider using a less sensitive cell line for initial screening if appropriate for your research question.
-
-
Contamination: Contamination of your cell culture or compound stock with bacteria or other toxic substances can lead to cell death.
-
Recommendation: Ensure aseptic techniques are strictly followed. Test your cell culture for mycoplasma contamination and verify the purity of your bismuth compound.
-
-
Issue 2: Inconsistent results in cytotoxicity assays.
-
Question: I am getting variable results between replicates and experiments when assessing the cytotoxicity of my bismuth compound. How can I improve the reproducibility of my assays?
-
Answer: Inconsistent results are often due to variations in experimental procedures. To improve reproducibility:
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well, as cell density can influence the response to toxic compounds.[5]
-
Homogeneous Compound Distribution: After adding the bismuth compound to the wells, ensure it is mixed thoroughly but gently to achieve a uniform concentration across the well.
-
Control for Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell viability.
-
Recommendation: Avoid using the outermost wells for experimental conditions. Instead, fill them with sterile PBS or medium to maintain humidity.
-
-
Consistent Incubation Times: Adhere strictly to the planned incubation times, as the cytotoxic effects of bismuth compounds can be time-dependent.[1][8]
-
Automated Plate Reading: Use a microplate reader for objective and consistent measurement of absorbance or fluorescence, minimizing human error associated with manual reading.
-
Issue 3: Difficulty in determining the mechanism of cell death (apoptosis vs. necrosis).
-
Question: My initial viability assay indicates cell death, but I am unsure if it is due to apoptosis or necrosis. How can I differentiate between these two mechanisms?
-
Answer: To distinguish between apoptosis and necrosis, you can use the following methods:
-
Annexin V and Propidium Iodide (PI) Staining with Flow Cytometry: This is a standard method to differentiate between apoptotic and necrotic cells.[1][5]
-
Principle: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.
-
Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
-
Caspase Activation Assays: Apoptosis is often mediated by a cascade of enzymes called caspases.
-
Recommendation: Measure the activity of key executioner caspases, such as caspase-3, to confirm the involvement of the apoptotic pathway.[9]
-
-
Morphological Analysis: Observe cell morphology using microscopy. Apoptotic cells typically show membrane blebbing, cell shrinkage, and formation of apoptotic bodies. Necrotic cells often exhibit swelling and membrane rupture.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of bismuth compound-induced cytotoxicity?
A1: The cytotoxicity of bismuth compounds is often concentration-dependent and can be mediated by several mechanisms, including:
-
Induction of Apoptosis: Bismuth compounds can trigger programmed cell death (apoptosis) by activating caspase pathways and causing DNA fragmentation.[1][9]
-
Oxidative Stress: Exposure to bismuth nanoparticles can lead to an increase in intracellular reactive oxygen species (ROS), causing oxidative damage to cellular components like lipids and proteins.[6][10] This is often accompanied by a depletion of intracellular antioxidants like glutathione (B108866) (GSH).[10]
-
Autophagy: Some studies have shown that autophagy is involved in the toxicity induced by bismuth nanoparticles in certain cell types, such as human embryonic kidney cells.[1]
-
Lysosomal Rupture: Bismuth can accumulate in lysosomes, leading to their rupture and the release of hydrolytic enzymes into the cytoplasm, causing cellular damage.[1]
Q2: How can the cytotoxicity of bismuth compounds be mitigated for therapeutic use?
A2: Several strategies can be employed to reduce the toxicity of bismuth compounds while retaining their therapeutic efficacy:
-
Nanoparticle Formulation: Encapsulating bismuth compounds into nanoparticles (NPs) can alter their biodistribution and cellular uptake, potentially reducing systemic toxicity.[1][11][12] Surface modification of these nanoparticles, for example with polyethylene (B3416737) glycol (PEG), can further enhance their biocompatibility.[7]
-
Chelation Therapy: In cases of bismuth poisoning or overdose, chelation therapy can be used to remove bismuth from the body.[13] Chelating agents like 2,3-dimercaptopropane-1-sulphonate (DMPS) and dimercaptosuccinic acid (DMSA) have been shown to be effective in increasing bismuth elimination.[14][15][16] However, chelation therapy should be used with caution as it can sometimes lead to redistribution of bismuth to the brain and cause central nervous system complications.[15]
-
Ligand Modification: The choice of ligand coordinated to the bismuth ion can significantly influence the compound's toxicity and therapeutic index.[1] Designing novel organobismuth compounds with specific ligands can help to modulate their cytotoxic profile.[9]
Q3: Are there any established protocols for assessing the cytotoxicity of bismuth compounds?
A3: Yes, several standard in vitro assays are used to evaluate the cytotoxicity of bismuth compounds. A detailed protocol for the MTT assay is provided in the "Experimental Protocols" section below. Other commonly used assays include:
-
Flow Cytometry for Apoptosis/Necrosis: Using Annexin V and Propidium Iodide (PI) staining.[5][10]
-
Reactive Oxygen Species (ROS) Assay: Using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.[5]
-
Glutathione (GSH) Assay: To measure the levels of this key intracellular antioxidant.[10]
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells as an indicator of membrane integrity loss.
Q4: I am observing unexpected cell death in my control group treated with the vehicle for my bismuth compound. What could be the cause?
A4: Unexpected cytotoxicity in the vehicle control group can be due to:
-
Solvent Toxicity: The solvent used to dissolve the bismuth compound (e.g., DMSO) can be toxic to cells at high concentrations.
-
Recommendation: Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) and non-toxic to the cells. Always run a vehicle-only control to assess the effect of the solvent.
-
-
pH Changes: Dissolving the compound or the solvent itself might alter the pH of the culture medium, affecting cell viability.
-
Recommendation: Check the pH of the medium after adding the vehicle and adjust if necessary.
-
-
Contamination: As mentioned in the troubleshooting guide, contamination of the solvent or medium can lead to cell death.
Data Presentation
Table 1: Cytotoxicity of Various Bismuth Compounds in Different Cell Lines
| Bismuth Compound | Cell Line | Assay | Endpoint (e.g., IC50) | Exposure Time | Reference |
| Bismuth Ferrite NPs | PC12 | Cell Viability | 73% viability at 200 µg/mL | 3 hours | [1] |
| Bismuth Citrate | Human Osteoblasts | Cell Attachment | Reduced at >5 µM | 12-24 hours | [1] |
| Methyl Bismuth | Erythrocytes | Cell Death | >50% at ≥ 3.8 µM | 24 hours | [1] |
| Biogenic Bi NPs | HT-29 | MTT | IC50: 28.7 ± 1.4 µg/mL | 24 hours | [10] |
| Bismuth Oxide NPs | HUVE | Cytotoxicity | 50% at 6.7 µg/mL | 24 hours | [6] |
| Bare Bi NPs | HeLa | Cell Viability | 45% cell death at 50 nM | Not specified | [7] |
| Amine-terminated Bi NPs | HeLa | Cell Viability | 52% cell death at 50 nM | Not specified | [7] |
| Silica-coated Bi NPs | HeLa | Cell Viability | 41% cell death at 50 nM | Not specified | [7] |
| PEG-modified Bi NPs | HeLa | Cell Viability | 34% cell death at 50 nM | Not specified | [7] |
Table 2: Effects of Biogenic Bismuth Nanoparticles on Oxidative Stress Markers in HT-29 Cells
| Treatment Group | Glutathione (GSH) Level | Malondialdehyde (MDA) Level | Reference |
| Control | Baseline | Baseline | [10] |
| 15 µg/mL Bi NPs | No significant change | No significant change | [10] |
| 30 µg/mL Bi NPs | Significantly reduced | Significantly increased | [10] |
| 60 µg/mL Bi NPs | Significantly reduced | Significantly increased | [10] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay [5]
This protocol outlines the steps for determining cell viability after exposure to a bismuth compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the bismuth compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound-containing medium.
-
Include vehicle controls and untreated controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing and mitigating bismuth compound cytotoxicity.
References
- 1. Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? [ouci.dntb.gov.ua]
- 4. Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. e-mjm.org [e-mjm.org]
- 9. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome | MDPI [mdpi.com]
- 10. Cytotoxicity of biologically synthesised bismuth nanoparticles against HT‐29 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review on the Biodistribution, Pharmacokinetics and Toxicity of Bismuth-Based Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Medical Applications of Metallic Bismuth Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. primescholars.com [primescholars.com]
- 14. Development of a therapeutic procedure for bismuth intoxication with chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jceionline.org [jceionline.org]
- 16. Severe iatrogenic bismuth poisoning with bismuth iodoform paraffin paste treated with DMPS chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Control of Bismuth Succinate Crystal Morphology
Welcome to the technical support center for the controlled synthesis of bismuth succinate (B1194679) crystals. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing bismuth succinate crystals with a controlled morphology?
A1: The synthesis of bismuth-based coordination polymers, including this compound, presents several challenges. These include the poor solubility of common bismuth precursors and the asymmetric and labile ligation of the Bi³⁺ ion due to its intrinsic lone pair of electrons.[1][2] These factors can lead to rapid precipitation, resulting in amorphous materials or poorly controlled crystal growth.
Q2: Which synthesis methods are commonly used for bismuth carboxylate coordination polymers like this compound?
A2: Common methods include hydrothermal synthesis, solvothermal synthesis, and mechanochemical (grinding) methods.[3][4] Hydrothermal and solvothermal methods involve heating the reactants in a sealed vessel (autoclave) and can allow for better control over crystal growth by modifying parameters like temperature and reaction time. Mechanochemical synthesis is a solvent-free method that can be rapid and efficient.[3]
Q3: How does the choice of bismuth precursor affect the final crystal morphology?
A3: The choice of the bismuth precursor is critical. For instance, the morphology and particle size of basic this compound powders are significantly dependent on the chemical history of the α-Bi₂O₃ precursor used.[5] Different precursors will have varying solubility and reactivity, which influences the nucleation and growth kinetics of the crystals.
Q4: Can surfactants or modulators be used to control the morphology of this compound crystals?
A4: Yes, while specific data for this compound is limited, surfactants and modulators are widely used in the synthesis of other bismuth compounds to control crystal morphology. For example, in the synthesis of bismuth vanadate, CTAB has been used as a capping agent to control morphology.[6] Similarly, NaOAc has been used as a modulator in the synthesis of bismuth-based metal-organic frameworks (MOFs).[7] These agents can selectively adsorb to certain crystal faces, influencing their growth rates and the final crystal shape.
Q5: What is the expected crystal structure of this compound?
A5: this compound can form coordination polymers with varying structures. For example, two novel this compound hydrates have been identified: one with a two-dimensional layered structure and another with a three-dimensional framework.[2] The final structure can be influenced by the synthesis conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Amorphous Precipitate or Poor Crystallinity | 1. Reaction is too fast, leading to rapid precipitation. 2. Poor solubility of the bismuth precursor.[1][2] 3. Incorrect solvent system. | 1. Lower the reaction temperature to slow down the kinetics. 2. Consider a different bismuth precursor with better solubility in the chosen solvent. 3. Experiment with different solvents or solvent mixtures to improve precursor solubility and control precipitation rate. For some Bi-MOFs, a methanol/DMF mixture has been used.[8] 4. Utilize a hydrothermal or solvothermal method, which can promote the growth of crystalline materials over longer reaction times. |
| Inconsistent Crystal Size and Shape (Poor Monodispersity) | 1. Uncontrolled nucleation and growth rates. 2. Temperature or concentration gradients within the reaction vessel. 3. Presence of impurities. | 1. Introduce a seeding step with pre-synthesized crystals to promote uniform growth. 2. Ensure uniform heating and stirring to minimize gradients. 3. Use high-purity reagents and solvents. 4. Introduce a modulator or capping agent (e.g., a surfactant) to control the growth rates of different crystal faces. |
| Formation of an Unexpected Crystal Phase or Polymorph | 1. Slight variations in synthesis conditions such as pH, temperature, or reactant ratios.[3] 2. Influence of the solvent or base used.[3] | 1. Precisely control the pH of the reaction mixture. The pH can significantly influence the crystal phase and morphology of bismuth compounds.[6] 2. Carefully control the reaction temperature and heating/cooling rates. 3. Systematically vary the molar ratio of bismuth to succinic acid. |
| Low Yield | 1. Incomplete reaction. 2. Loss of product during washing and isolation. 3. Side reactions forming soluble bismuth species. | 1. Increase the reaction time or temperature (within limits to avoid decomposition). 2. Optimize the washing procedure with appropriate solvents to minimize dissolution of the product. 3. Adjust the pH to ensure the desired this compound species is the least soluble product. |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of this compound Crystals
This protocol is a generalized procedure based on the hydrothermal synthesis of other bismuth carboxylate MOFs.[4]
Materials:
-
Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)
-
Succinic acid (C₄H₆O₄)
-
Deionized water
-
(Optional) pH modulator such as NaOH or HNO₃
-
(Optional) Surfactant such as Cetyltrimethylammonium bromide (CTAB)
Procedure:
-
Precursor Solution A: Dissolve a specific molar amount of bismuth(III) nitrate pentahydrate in a minimal amount of deionized water. A few drops of dilute nitric acid may be added to prevent premature hydrolysis and ensure complete dissolution.
-
Precursor Solution B: Dissolve a stoichiometric equivalent of succinic acid in deionized water. The molar ratio of Bi³⁺ to succinic acid can be varied to study its effect on morphology.
-
Mixing: Slowly add Solution B to Solution A under vigorous stirring. If using a surfactant, it can be added to Solution B before mixing.
-
pH Adjustment (Optional): Adjust the pH of the resulting mixture using a dilute solution of NaOH or HNO₃ to the desired value.
-
Hydrothermal Reaction: Transfer the final mixture to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a controlled temperature (e.g., 120-180 °C) for a specified duration (e.g., 12-48 hours).
-
Cooling: Allow the autoclave to cool down to room temperature naturally.
-
Isolation and Washing: Collect the resulting precipitate by filtration or centrifugation. Wash the product several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 60-80 °C).
Morphology Control Parameters:
The following table summarizes key parameters that can be varied in the hydrothermal synthesis to control crystal morphology.
| Parameter | Range/Options | Expected Effect on Morphology |
| Temperature | 120 - 180 °C | Higher temperatures can lead to larger, more well-defined crystals, but may also change the crystal phase. |
| Time | 12 - 48 hours | Longer reaction times generally favor the growth of larger and more stable crystals. |
| pH | 2 - 7 | pH can significantly influence the deprotonation state of succinic acid and the hydrolysis of Bi³⁺, thereby affecting the crystal structure and morphology. |
| Bi³⁺:Succinic Acid Molar Ratio | 1:1, 1:1.5, 2:3 | The stoichiometry of the reactants can influence the resulting coordination polymer structure and, consequently, the crystal habit. |
| Surfactant Concentration | 0.1 - 1.0 wt% | Surfactants can cap specific crystal faces, leading to changes in aspect ratio (e.g., from rods to plates). |
Visualizations
Caption: Hydrothermal synthesis workflow for this compound crystals.
Caption: Troubleshooting flowchart for amorphous or poorly-defined crystals.
References
- 1. Bismuth Coordination Polymers with Fluorinated Linkers: Aqueous Stability, Bivolatility, and Adsorptive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanochemical synthesis and characterisation of two new bismuth metal organic frameworks - CrystEngComm (RSC Publishing) DOI:10.1039/C3CE42633E [pubs.rsc.org]
- 4. worldscientific.com [worldscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
- 8. Synthesis, functionalisation and post-synthetic modification of bismuth metal–organic frameworks - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Bismuth Succinate Production
Welcome to the technical support center for the scaled-up production of bismuth succinate (B1194679). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis, purification, and characterization.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up bismuth succinate synthesis from lab to pilot scale?
A1: The main challenges include maintaining consistent batch-to-batch quality, controlling particle size and morphology, ensuring efficient heat transfer in larger reactors, and managing the safe handling of bulk materials. Issues such as incomplete precipitation, impurity profiles, and changes in crystal structure can become more pronounced at a larger scale.[1]
Q2: How does the choice of bismuth precursor impact the final product?
A2: The selection of the bismuth salt (e.g., bismuth nitrate (B79036), bismuth oxide) is critical. Bismuth nitrate is a common starting material but can lead to nitrate impurities if not properly controlled.[2] Using bismuth oxide may require harsher reaction conditions but can result in a cleaner product profile. The purity and reactivity of the precursor directly influence the purity and yield of the final this compound.
Q3: What are the key parameters to control during the precipitation of this compound?
A3: Critical parameters for a successful precipitation reaction include pH, temperature, reagent addition rate, and agitation speed.[3][4] Inconsistent control of these factors can lead to variations in particle size, crystallinity, and purity. A controlled precipitation process is essential for isolating the desired product.[5][6][7]
Q4: Are there alternative, more environmentally friendly synthesis methods for this compound?
A4: Yes, mechanochemical synthesis is an emerging green chemistry approach. This method involves grinding solid reactants together, often with a small amount of liquid, which can reduce or eliminate the need for bulk solvents and heating, making the process more sustainable.[8][9]
Q5: What analytical techniques are recommended for characterizing the final this compound product?
A5: A combination of techniques is recommended for comprehensive characterization. Powder X-ray Diffraction (PXRD) is essential for confirming the crystal structure.[10] Infrared (IR) and Raman spectroscopy can verify the presence of succinate and the absence of precursor materials.[10] Thermal analysis (TGA/DSC) helps determine the thermal stability and hydration state. For purity, techniques like Inductively Coupled Plasma (ICP) for elemental analysis and complexometric titration for bismuth content are valuable.[11][12][13][14][15]
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the scale-up of this compound production.
Problem 1: Low Yield
| Symptom | Possible Cause | Suggested Solution |
| The final isolated product weight is significantly lower than the theoretical maximum. | Incomplete Precipitation: The pH of the reaction mixture may not be optimal for complete precipitation of this compound. | Monitor and adjust the pH of the solution throughout the reaction. A pH range of 4-6 is often effective for the formation of bismuth complexes.[15] |
| Loss of Product During Washing: The product may have some solubility in the washing solvent, leading to losses. | Use a minimal amount of a cold, appropriate solvent for washing. Consider a solvent in which this compound has very low solubility. | |
| Incorrect Stoichiometry: An incorrect molar ratio of bismuth salt to succinic acid can limit the reaction. | Carefully calculate and accurately measure the amounts of all reactants. Ensure homogenous mixing to allow for complete reaction. |
Problem 2: Product Impurities
| Symptom | Possible Cause | Suggested Solution |
| Analytical tests show the presence of nitrates or other precursor ions. | Insufficient Washing: The precipitate was not washed thoroughly enough to remove unreacted starting materials and byproducts. | Increase the number of washing steps or the volume of the washing solvent. Reslurrying the precipitate in fresh solvent can also be effective. |
| Trapped Impurities: Impurities may have been incorporated into the crystal lattice during a rapid precipitation. | Slow down the rate of reagent addition to promote the formation of larger, purer crystals. Maintain a constant, controlled temperature during precipitation. | |
| Hydrolysis of Bismuth Salt: If using bismuth nitrate, hydrolysis can lead to the formation of bismuth oxynitrates. | Control the pH and temperature carefully during the dissolution of the bismuth salt and the subsequent reaction.[3][4] |
Problem 3: Inconsistent Particle Size and Morphology
| Symptom | Possible Cause | Suggested Solution |
| Batches exhibit significant variations in particle size, affecting filtration and downstream processing. | Poor Mixing at Scale: In larger reactors, inefficient agitation can lead to localized areas of high supersaturation, causing rapid nucleation and the formation of fine particles. | Optimize the agitator design and speed to ensure uniform mixing throughout the vessel. Consider using baffles to improve turbulence. |
| Temperature Gradients: Uneven heating or cooling in a large reactor can affect crystallization kinetics. | Ensure the reactor's heating/cooling jacket is functioning correctly and that the heat transfer is efficient and uniform. | |
| ** uncontrolled Nucleation:** Spontaneous, uncontrolled nucleation can result in a wide particle size distribution. | Consider adding seed crystals to control the nucleation process and promote the growth of larger, more uniform crystals. |
Experimental Protocols
General Aqueous Precipitation Synthesis of this compound
This protocol describes a typical lab-scale synthesis which can be adapted for scale-up.
-
Preparation of Bismuth Solution: Dissolve one molar equivalent of bismuth(III) nitrate pentahydrate in a minimal amount of dilute nitric acid to prevent hydrolysis. Slowly add this solution to a larger volume of deionized water with vigorous stirring.
-
Preparation of Succinate Solution: In a separate vessel, dissolve 1.5 molar equivalents of succinic acid in deionized water. Adjust the pH to between 5 and 6 with a suitable base (e.g., sodium hydroxide (B78521) or ammonium (B1175870) hydroxide).
-
Precipitation: Slowly add the succinate solution to the bismuth solution with continuous, efficient stirring. A white precipitate of this compound will form.
-
Digestion: Continue stirring the mixture at a controlled temperature (e.g., 50-60°C) for a period of 1-2 hours to allow the precipitate to "digest" or ripen, which can improve filterability and purity.
-
Isolation: Allow the precipitate to settle, then decant the supernatant. Filter the remaining solid using a Buchner funnel.
-
Washing: Wash the filter cake several times with deionized water to remove any soluble impurities, followed by a final wash with a low-boiling point organic solvent like ethanol (B145695) or acetone (B3395972) to aid in drying.
-
Drying: Dry the purified this compound in a vacuum oven at a temperature below its decomposition point (typically 60-80°C) until a constant weight is achieved.
Characterization Protocol: Purity by Complexometric Titration with EDTA
-
Sample Preparation: Accurately weigh a dried sample of this compound and dissolve it in a known volume of dilute nitric acid with gentle heating.
-
Buffering: Dilute the solution with deionized water and adjust the pH to approximately 1.5-2.0 using a suitable buffer.
-
Titration: Add a few drops of a suitable indicator, such as xylenol orange. Titrate the solution with a standardized solution of ethylenediaminetetraacetic acid (EDTA) until the endpoint is reached, indicated by a sharp color change.[13]
-
Calculation: Calculate the percentage of bismuth in the sample based on the volume of EDTA solution used.
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for production issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sibran.ru [sibran.ru]
- 4. sibran.ru [sibran.ru]
- 5. tsfx.edu.au [tsfx.edu.au]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 6.2 Precipitation Reactions – CHEM 1114 – Introduction to Chemistry [pressbooks.bccampus.ca]
- 8. researchgate.net [researchgate.net]
- 9. Mechanochemical synthesis of bismuth active pharmaceutical ingredients, bismuth( iii ) gallate and bismuth citrate - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00008K [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 15. sphinxsai.com [sphinxsai.com]
degradation pathways of bismuth succinate under physiological conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bismuth succinate (B1194679). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments on its degradation pathways under physiological conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected degradation pathway of bismuth succinate in the gastrointestinal (GI) tract?
Q2: How soluble is this compound expected to be under physiological conditions?
A2: Bismuth compounds, in general, exhibit low solubility in aqueous solutions, which is a major factor in their low systemic bioavailability.[3][4] this compound is expected to be poorly soluble in water and physiological buffers. In the acidic environment of the stomach, some initial dissolution may occur, facilitating its hydrolysis. However, the formation of insoluble bismuth oxychloride would limit the concentration of soluble bismuth.[1] In the near-neutral pH of the intestine, the solubility is expected to remain very low. Less than 1% of orally ingested bismuth from other compounds is typically absorbed into the bloodstream.[4]
Q3: What are the likely degradation products of this compound that I should be analyzing for?
A3: Your analytical methods should target the following potential degradation and transformation products:
-
In Gastric Fluid: Succinic acid, bismuth oxychloride (BiOCl), and residual this compound.
-
In Intestinal Fluid: Succinic acid, insoluble bismuth salts (e.g., bismuth subcarbonate, bismuth phosphate), and potentially bismuth complexes with bile salts or other intestinal components.
-
In the Colon (if applicable): Bismuth sulfide (B99878) (Bi₂S₃).
Q4: Can this compound be metabolized by gut microbiota?
A4: There is evidence that gut microbiota can methylate bismuth, forming volatile organobismuth compounds like trimethylbismuthine.[5] While this has been observed with other bismuth compounds, it is plausible that this compound could also be a substrate for microbial methylation. These methylation processes can alter the lipophilicity and membrane permeability of bismuth.
Troubleshooting Guides
This section addresses specific issues you might encounter during your in vitro degradation experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent results in solubility assays. | Poor wetting or aggregation of the solid this compound powder. | 1. Pre-wet the powder with a small amount of a suitable solvent (e.g., ethanol) before adding the physiological buffer. Ensure to run a vehicle control. 2. Use gentle sonication to break up aggregates. 3. Ensure adequate agitation during the experiment to maintain a uniform suspension. |
| The compound is precipitating out of a stock solution (e.g., in DMSO) when added to the aqueous buffer. | 1. Determine the kinetic solubility limit in your assay medium by testing serial dilutions of your stock solution and observing for precipitation.[6] 2. Keep the final concentration of the organic solvent (e.g., DMSO) low, ideally below 0.5%, to avoid solvent-induced precipitation and cell toxicity in biological assays.[7] | |
| Difficulty quantifying bismuth concentrations in biological samples. | Matrix effects from proteins, salts, and other components in the sample interfering with the analytical method (e.g., AAS, ICP-MS). | 1. Implement a robust sample digestion protocol, such as microwave-assisted acid digestion, to eliminate the organic matrix.[8] 2. Use matrix-matched standards for calibration. 3. Employ a pre-concentration or separation step, like precipitation/dissolution, to isolate bismuth from interfering substances.[9] |
| Low recovery of bismuth during sample preparation. | Adsorption of bismuth to container walls or filter membranes. | 1. Acid-wash all glassware and plasticware before use. 2. Test different filter materials for low binding affinity or use centrifugation instead of filtration to separate solid and liquid phases. 3. Rinse the sampling system with an acidic solution to recover any adsorbed bismuth.[8] |
| Variability in degradation rates between experimental runs. | Inconsistent preparation of simulated physiological fluids. | 1. Prepare simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) fresh for each experiment.[3] 2. Strictly control the pH of the simulated fluids. 3. Ensure the temperature is maintained at 37°C throughout the incubation period. |
| Degradation of enzymes (pepsin, pancreatin) in the simulated fluids. | 1. Store enzyme stock solutions under appropriate conditions (e.g., frozen). 2. Add enzymes to the simulated fluids just before starting the experiment. |
Quantitative Data Summary
The following table summarizes representative quantitative data for the bioavailability of various bismuth compounds. Note that specific data for this compound is not available, and these values for analogous compounds are provided for comparative purposes.
| Bismuth Compound | Administration Route | Species | Absorption (% of Dose) | Primary Accumulation Organ | Reference |
| Colloidal Bismuth Subcitrate | Oral | Human | ~0.042% | Kidney | [10] |
| Basic Bismuth Gallate | Oral | Human | ~0.038% | Kidney | [10] |
| Basic Bismuth Salicylate | Oral | Human | ~0.005% | Kidney | [10] |
| Basic Bismuth Nitrate | Oral | Human | ~0.002% | Kidney | [10] |
| Colloidal Bismuth Subcitrate | Oral | Rat | ~0.35% | Kidney | [11] |
| Basic Bismuth Salicylate | Oral | Rat | ~0.08% | Kidney | [11] |
Experimental Protocols
Protocol 1: In Vitro Degradation in Simulated Gastric and Intestinal Fluids
This protocol outlines a method to assess the degradation of this compound in simulated physiological fluids.
1. Preparation of Simulated Fluids:
-
Simulated Gastric Fluid (SGF, pH 1.2):
-
Dissolve 2.0 g of NaCl in 500 mL of deionized water.
-
Add 7.0 mL of concentrated HCl.
-
Add 3.2 g of pepsin and mix gently until dissolved.
-
Adjust the final volume to 1000 mL with deionized water.
-
Verify the pH is approximately 1.2.
-
Prepare fresh daily and pre-warm to 37°C before use.[3]
-
-
Simulated Intestinal Fluid (SIF, pH 6.8):
-
Dissolve 6.8 g of KH₂PO₄ in 250 mL of deionized water.
-
Add 77 mL of 0.2 N NaOH and mix.
-
Add 10.0 g of pancreatin (B1164899) and mix gently until dissolved.
-
Adjust the pH to 6.8 ± 0.1 with 0.2 N NaOH or 0.2 N HCl.
-
Adjust the final volume to 1000 mL with deionized water.
-
Prepare fresh daily and pre-warm to 37°C before use.[3]
-
2. Incubation Procedure:
-
Add a known amount of this compound to pre-warmed SGF to achieve the desired concentration.
-
Immediately collect an aliquot for the t=0 time point.
-
Incubate the solution at 37°C with continuous gentle agitation.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
For sequential degradation, after the final time point in SGF, adjust the pH of the solution to 6.8 with NaOH and add pancreatin to simulate the transition to the small intestine, or centrifuge the SGF sample and resuspend the pellet in fresh SIF. Continue incubation and sampling.
3. Sample Processing and Analysis:
-
Separate the soluble and insoluble fractions of each aliquot by centrifugation or filtration.
-
Analyze the supernatant for soluble bismuth and succinic acid concentrations using appropriate analytical techniques (e.g., ICP-MS or AAS for bismuth, HPLC for succinic acid).
-
Wash the solid pellet and analyze its composition using techniques like X-ray diffraction (XRD) to identify crystalline degradation products (e.g., BiOCl).
Protocol 2: Quantification of Bismuth in Biological Samples by AAS
This protocol provides a general workflow for determining the total bismuth content in a biological matrix.
1. Sample Digestion (Microwave-Assisted):
-
Accurately weigh the biological sample (e.g., tissue homogenate, fluid) into a microwave digestion vessel.
-
Add a suitable volume of concentrated nitric acid.
-
Seal the vessel and place it in a microwave digestion system.
-
Run a digestion program with controlled temperature and pressure ramps suitable for the sample matrix.[8]
-
After cooling, carefully open the vessel and dilute the clear digestate to a known volume with deionized water.
2. AAS Analysis:
-
Prepare a series of bismuth standards in a matrix that matches the diluted digestate.
-
Aspirate the blank, standards, and samples into the atomic absorption spectrometer (graphite furnace or flame, depending on the required sensitivity).
-
Measure the absorbance at the bismuth-specific wavelength (e.g., 223.1 nm).
-
Construct a calibration curve from the standards and determine the bismuth concentration in the samples.
Visualizations
Caption: Predicted degradation pathway of this compound in the GI tract.
Caption: Workflow for in vitro degradation analysis of this compound.
References
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. Mechanisms of interaction between bismuth-based materials and contaminants for subsurface remediation - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA00985E [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkyl derivatives of bismuth in environmental and biological media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Determination of bismuth in biological samples using on-line flow-injection microwave-assisted mineralization and precipitation/dissolution for electrothermal atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lbmd.coe.pku.edu.cn [lbmd.coe.pku.edu.cn]
- 11. researchgate.net [researchgate.net]
interference in analytical detection of bismuth succinate
Welcome to the technical support center for the analytical detection of bismuth succinate (B1194679). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding potential interferences in the analysis of bismuth succinate.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques used for the determination of this compound?
A1: The quantification of bismuth in pharmaceutical formulations, including what can be inferred for this compound, typically employs a range of analytical methods. These include:
-
Complexometric Titration: A classic and cost-effective method often involving EDTA as the titrant. The large formation constant of the Bi³⁺-EDTA complex allows for selective titration at a low pH.[1]
-
UV-Visible (UV-Vis) Spectrophotometry: This technique is simple, cost-effective, and widely available. It often requires the formation of a colored complex, such as tetraiodobismuthate(III), to be measured.[2][3]
-
Atomic Absorption Spectrometry (AAS): A sensitive technique for determining the concentration of bismuth at trace levels.[2]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive method for the determination of bismuth in plasma and other biological samples.[4]
-
High-Performance Liquid Chromatography (HPLC): Used for the simultaneous determination of bismuth compounds in the presence of other active pharmaceutical ingredients.[5]
-
X-Ray Fluorescence (XRF) Spectroscopy: A non-destructive technique that can be used for the determination of bismuth content in solid samples like tablets.[6]
-
Electrochemical Methods: Techniques such as cyclic voltammetry offer a means for the determination of bismuth subsalicylate and can be adapted for other bismuth salts.[7]
Q2: My complexometric titration results for this compound are inconsistent. What could be the cause?
A2: Inconsistent results in complexometric titrations of bismuth can stem from several sources of interference. A common issue is the presence of other metal ions that can also form complexes with EDTA. While bismuth titration is often performed at a low pH (~1.5-1.6) to enhance selectivity against ions like magnesium and calcium, other ions such as iron, aluminum, lead, zirconium, and titanium can still interfere.[1][8] The choice of indicator is also crucial; for instance, aluminum has been reported to interfere when xylenol orange is used as an indicator.[8]
Q3: I am observing a high background signal in my UV-Vis spectrophotometric analysis of this compound. What are the likely causes and solutions?
A3: A high background signal in UV-Vis spectrophotometry can be attributed to matrix effects from excipients in the formulation or the presence of other UV-absorbing compounds. Inadequate sample preparation, such as incomplete dissolution of the sample or the presence of suspended particles, can also lead to light scattering and a high background. Ensure complete dissolution of the this compound sample, potentially through acid digestion, and consider a matrix-matched blank for background correction.[9] If analyzing a complex mixture, a separation step like liquid-liquid extraction or solid-phase extraction might be necessary to isolate the bismuth complex.[3]
Q4: Can the succinate moiety itself interfere with the analysis of bismuth?
A4: The succinate anion is not expected to directly interfere with atomic spectroscopy methods like AAS or ICP-MS, as these techniques measure the elemental bismuth content. However, in methods like complexometric titration or UV-Vis spectrophotometry, the presence of high concentrations of succinate could potentially have a minor effect on the complexation equilibrium of bismuth with the chelating agent or chromogenic reagent. This is generally not a significant issue, but it is good practice to match the matrix of the standards and samples as closely as possible.
Troubleshooting Guides
Issue 1: Inaccurate Results in Complexometric Titration
| Potential Cause | Troubleshooting Steps |
| Interference from other metal ions (e.g., Fe³⁺, Al³⁺, Pb²⁺) | 1. Adjust the pH of the sample solution to ~1.5-1.6 to minimize interference from Ca²⁺ and Mg²⁺.[1] 2. Use a masking agent. For example, ascorbic acid can be added to reduce Fe³⁺ to Fe²⁺, which does not interfere with the titration of bismuth with EDTA using xylenol orange as an indicator.[8] 3. If significant interference is suspected, a separation step prior to titration, such as precipitation or solvent extraction, may be necessary. |
| Incorrect endpoint detection | 1. Ensure the chosen indicator is appropriate for the pH of the titration. Xylenol orange and pyrocatechol (B87986) violet are common choices.[1] 2. Be aware of potential interferences with the indicator itself. For example, aluminum can interfere with the xylenol orange endpoint.[8] In such cases, switching to an alternative indicator or an instrumental endpoint detection method like amperometry may be beneficial.[8] |
| Incomplete dissolution of the sample | 1. Ensure the this compound sample is completely dissolved before starting the titration. This may require digestion in nitric acid.[1] |
Issue 2: Poor Reproducibility in UV-Vis Spectrophotometry
| Potential Cause | Troubleshooting Steps |
| Matrix effects from excipients | 1. Prepare a matrix blank containing all formulation components except this compound to zero the spectrophotometer. 2. Employ the method of standard additions to compensate for matrix effects.[2] |
| Instability of the colored complex | 1. Ensure that the reaction conditions for color formation (e.g., pH, reagent concentrations, reaction time) are strictly controlled and optimized. 2. Measure the absorbance of the samples and standards at the wavelength of maximum absorbance (λmax) as soon as the color has fully developed and is stable.[9] |
| Presence of interfering substances | 1. If the formulation contains other active ingredients or excipients that absorb at the same wavelength, a separation technique such as HPLC may be required prior to spectrophotometric detection.[5] 2. Alternatively, a pre-analysis extraction step can be used to isolate the bismuth complex.[2] |
Experimental Protocols
Key Experiment: Complexometric Titration of Bismuth with EDTA
This protocol is adapted from methods used for other bismuth salts and is applicable for the determination of bismuth content.
1. Sample Preparation:
- Accurately weigh a portion of the powdered this compound sample.
- Dissolve the sample in a minimal amount of dilute nitric acid (e.g., 0.5 M). Gentle heating may be required to facilitate dissolution.[1]
- Dilute the solution with deionized water.
2. Titration Procedure:
- Adjust the pH of the sample solution to approximately 1.5-1.6 using a suitable buffer or by adding dilute nitric acid or sodium hydroxide.[1]
- Add a few drops of an appropriate indicator, such as xylenol orange or pyrocatechol violet.[1]
- Titrate the solution with a standardized solution of ethylenediaminetetraacetic acid (EDTA) until the endpoint is reached, indicated by a distinct color change (e.g., from red to yellow for xylenol orange).[1]
3. Calculation:
- Calculate the concentration of bismuth in the sample based on the volume and concentration of the EDTA solution used and the initial weight of the sample.
Visualizations
Below are diagrams illustrating key workflows and relationships in the analytical detection of this compound.
Caption: General experimental workflow for the analysis of this compound.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. wjgnet.com [wjgnet.com]
- 5. researchgate.net [researchgate.net]
- 6. idpublications.org [idpublications.org]
- 7. chemistryjournals.net [chemistryjournals.net]
- 8. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 9. christina-benedict.weebly.com [christina-benedict.weebly.com]
Technical Support Center: Enhancing the Bioavailability of Bismuth Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of bismuth compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of bismuth compounds?
A1: The primary challenges stem from the low aqueous solubility of most bismuth compounds, which limits their dissolution in gastrointestinal fluids and subsequent absorption.[1][2] Commercially available bismuth compounds like bismuth subsalicylate (BSS) and colloidal bismuth subcitrate (CBS) are poorly soluble in the acidic environment of the stomach, leading to less than 1% of orally ingested bismuth being absorbed.[1]
Q2: What are the main strategies to enhance the bioavailability of bismuth compounds?
A2: Key strategies focus on improving the solubility and absorption of bismuth. These include:
-
Nanoparticle Formulation: Reducing particle size to the nanoscale increases the surface area-to-volume ratio, which can enhance dissolution rate and bioavailability.[3][4][5]
-
Chelation: Complexing bismuth with specific ligands (chelating agents) can improve its solubility and lipophilicity, thereby facilitating absorption.[1]
-
Solid Dispersions: Dispersing bismuth compounds in a water-soluble carrier can improve their dissolution rate.[6]
-
Prodrug Approach: Modifying the bismuth compound to create a more soluble or permeable prodrug that converts to the active form in vivo.
Q3: How do nanoparticles improve the bioavailability of bismuth?
A3: Bismuth-based nanoparticles (BiNPs) offer several advantages for enhancing bioavailability. Their small size leads to a larger surface area, which can increase the dissolution rate in biological fluids.[4][7] Furthermore, BiNPs can be surface-functionalized with polymers or targeting ligands to improve their stability in circulation and facilitate uptake by specific cells or tissues.[8] Bismuth oxide and other bismuth-based compounds as nanoparticles are also noted for their high biocompatibility and low toxicity.[3]
Q4: Can co-administration of other drugs affect bismuth bioavailability?
A4: Yes, some medications can influence the absorption of bismuth. For instance, proton pump inhibitors like omeprazole (B731) have been reported to potentially increase bismuth blood levels.[1] It is crucial to consider potential drug-drug interactions when designing in vivo studies.
Troubleshooting Guides
Issue 1: Poor and inconsistent dissolution rates of our bismuth compound.
| Possible Cause | Troubleshooting Step |
| Intrinsic low solubility of the bismuth salt. | 1. Particle Size Reduction: Attempt micronization or conversion to nanoparticles. 2. Formulation as a Solid Dispersion: Prepare a solid dispersion with a hydrophilic carrier. 3. pH Modification: Evaluate the pH-solubility profile of your compound to determine if adjusting the pH of the dissolution medium can enhance solubility. |
| Aggregation of nanoparticles during the dissolution study. | 1. Surface Modification: Coat the nanoparticles with stabilizing agents like PVP or surfactants. 2. Sonication: Gently sonicate the dissolution medium before and during the experiment to aid dispersion. |
| Inappropriate dissolution medium. | 1. Biorelevant Media: Use simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to better mimic in vivo conditions. 2. Check for Compound Degradation: Ensure the bismuth compound is stable in the chosen dissolution medium over the experiment's duration. |
Issue 2: Low in vivo bioavailability despite good in vitro dissolution.
| Possible Cause | Troubleshooting Step |
| Poor membrane permeability. | 1. Chelation Strategy: Explore chelation with lipophilic ligands to increase the compound's ability to cross the intestinal epithelium. 2. Permeation Enhancers: Co-administer with a known and safe permeation enhancer. |
| First-pass metabolism. | 1. Route of Administration: If feasible for the therapeutic goal, consider alternative routes of administration (e.g., parenteral) to bypass the liver. 2. Metabolic Stability Assay: Conduct an in vitro metabolic stability assay using liver microsomes to assess the extent of first-pass metabolism. |
| Instability in the gastrointestinal tract. | 1. Enteric Coating: For acid-labile compounds, formulate with an enteric coating to protect them from the stomach's acidic environment. 2. Stability Studies: Perform stability studies in SGF and SIF to confirm the compound's integrity. |
Quantitative Data Summary
The following tables summarize quantitative data on the bioavailability of different bismuth preparations and the impact of formulation strategies.
Table 1: Bioavailability of Various Bismuth Preparations in Rats
| Bismuth Preparation | Intestinal Absorption (% of Dose) |
| Basic Bismuth Citrate | 0.26 - 0.33 |
| Colloidal Bismuth Subcitrate | 0.26 - 0.33 |
| Basic Bismuth Nitrate (B79036) | 0.04 - 0.11 |
| Bismuth Salicylate | 0.04 - 0.11 |
| Bismuth Gallate | 0.04 - 0.11 |
| Bismuth Aluminate | 0.04 - 0.11 |
Data sourced from a study using 205Bi-labelled pharmaceutical oral bismuth preparations in rats.[9][10]
Table 2: Comparison of Minimum Inhibitory Concentrations (MICs) of Bismuth Nanoparticles vs. Microparticles against Oral Bacteria
| Compound | Particle Size | MIC (μM) |
| Zero-valent Bismuth (ZVBi) | Nano (5-20 nm) | 0.16 - 1.28 |
| Zero-valent Bismuth (ZVBi) | Micro | 128 |
| Bismuth Oxide (Bi2O3) | Nano (5-20 nm) | 0.16 - 1.28 |
| Bismuth Oxide (Bi2O3) | Micro | 128 |
Data demonstrates the significantly lower concentrations of nanoparticles required for antimicrobial efficacy compared to microparticles.[5]
Experimental Protocols
Protocol 1: Synthesis of Bismuth Nanoparticles (Chemical Reduction Method)
This protocol describes the synthesis of Polyvinylpyrrolidone (PVP)-coated bismuth nanoparticles.
Materials:
-
Bismuth(III) nitrate pentahydrate
-
2,3-Dimercapto-1-propanol (BAL)
-
Polyvinylpyrrolidone (PVP)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized water
Procedure:
-
Prepare a glycine solution and pre-warm it.
-
Add bismuth nitrate salts to the warm glycine solution with stirring until dissolved.
-
Adjust the pH of the solution to 9.
-
Sequentially add BAL and PVP solutions to the bismuth solution under continuous stirring.
-
Add NaBH₄ solution dropwise in two separate batches, three minutes apart.
-
Continue vigorous stirring for 10 minutes. The formation of a dark suspension indicates the synthesis of BiNPs.
-
Purify the nanoparticles via centrifugation and wash them five times with deionized water.[11]
Protocol 2: In Vivo Bioavailability Study of Bismuth Compounds in Rats
This protocol outlines a general procedure for assessing the oral bioavailability of a bismuth compound in a rat model.
Materials:
-
Test bismuth compound
-
Control bismuth compound (e.g., bismuth citrate)
-
Male Wistar rats (or other appropriate strain)
-
Oral gavage needles
-
Metabolic cages for separate urine and feces collection
-
Analytical instrumentation for bismuth quantification (e.g., ICP-MS)
Procedure:
-
Acclimatization: Acclimate rats to the experimental conditions for at least one week.
-
Dosing: Administer the test and control bismuth compounds orally via gavage at a predetermined dose. A control group receiving the vehicle should be included.
-
Sample Collection: House the rats in metabolic cages and collect urine and feces at specified time intervals (e.g., 0-24h, 24-48h). Blood samples can also be collected via tail vein or cardiac puncture at terminal time points.
-
Sample Preparation: Digest tissue, feces, and urine samples using an appropriate acid mixture. Prepare blood samples for analysis (e.g., plasma separation).
-
Bismuth Quantification: Determine the bismuth concentration in all samples using a validated analytical method like ICP-MS.[12][13]
-
Data Analysis: Calculate the percentage of the administered dose excreted in urine and feces to estimate intestinal absorption. Pharmacokinetic parameters (Cmax, Tmax, AUC) can be determined from blood concentration-time profiles.
Visualizations
Caption: Strategies to enhance the bioavailability of bismuth compounds.
Caption: Workflow for the chemical synthesis of bismuth nanoparticles.
Caption: Experimental workflow for an in vivo bioavailability study.
References
- 1. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current and Potential Applications of Bismuth-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of bismuth‐based nanoparticles and their applications in radiosensitising and dose enhancement for cancer radiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoparticles and microparticles for drug and vaccine delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The versatile biomedical applications of bismuth-based nanoparticles and composites: therapeutic, diagnostic, biosensing, and regenerative properties - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00283A [pubs.rsc.org]
- 9. Bioavailability of bismuth from 205Bi-labelled pharmaceutical oral Bi-preparations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bismuth nanoparticles obtained by a facile synthesis method exhibit antimicrobial activity against Staphylococcus aureus and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 13. wjgnet.com [wjgnet.com]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Properties of Bismuth Succinate and Bismuth Subsalicylate
A comprehensive review for researchers and drug development professionals.
In the landscape of antimicrobial agents, bismuth compounds have long been recognized for their therapeutic potential, particularly in gastroenterology. This guide provides a comparative study of two such compounds: bismuth succinate (B1194679) and bismuth subsalicylate. While bismuth subsalicylate is a well-documented antimicrobial agent, literature providing specific quantitative antimicrobial data for bismuth succinate is less prevalent. This comparison, therefore, synthesizes the available experimental data for bismuth subsalicylate and discusses the general antimicrobial mechanisms of bismuth compounds that are likely applicable to this compound.
Quantitative Antimicrobial Activity
Table 1: Minimum Inhibitory Concentrations (MICs) of Bismuth Subsalicylate (BSS) against various pathogenic bacteria.
| Bacterial Species | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |
| Clostridium difficile | - | 128 | [1] |
| Bacteroides fragilis group | - | 512 | [1] |
| Pseudomonas species | - | 6,144 | [1] |
| Helicobacter pylori | 4 - 32 | - | [2] |
Note: MIC90 is the concentration of a drug that inhibits the growth of 90% of a bacterial population.
Mechanisms of Antimicrobial Action
The antimicrobial activity of bismuth compounds is multifaceted and is attributed to the physicochemical properties of the bismuth ion. While specific studies on this compound's mechanism are scarce, the established mechanisms for other bismuth salts, particularly the well-studied bismuth subsalicylate, provide a strong indication of its likely mode of action.
Bismuth subsalicylate exerts its antimicrobial effects through several mechanisms:
-
Disruption of Bacterial Cell Wall and Membrane: Bismuth ions can bind to sulfhydryl groups in bacterial proteins and enzymes, leading to the disruption of the cell wall and membrane integrity. This can result in the leakage of intracellular components and ultimately, cell death.[3]
-
Inhibition of Bacterial Enzymes: Bismuth can inhibit the activity of various bacterial enzymes that are crucial for metabolic processes.[4]
-
Inhibition of Protein and ATP Synthesis: By interfering with key metabolic pathways, bismuth compounds can hinder protein and ATP synthesis, thereby inhibiting bacterial growth and replication.
-
Prevention of Bacterial Adherence: Bismuth subsalicylate can prevent bacteria from adhering to epithelial cells, which is a critical step in the pathogenesis of many infections.[5]
-
Synergistic Effects with Antibiotics: Bismuth compounds have been shown to act synergistically with conventional antibiotics, potentially by increasing the permeability of the bacterial cell wall to other drugs.[4]
It is highly probable that this compound shares these general mechanisms of antimicrobial action due to the presence of the bioactive bismuth ion. The succinate ligand may influence the compound's solubility, bioavailability, and overall efficacy, but the fundamental interaction of bismuth with bacterial cells is expected to be similar.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the antimicrobial activity of compounds like bismuth subsalicylate. These protocols would be applicable for testing this compound.
Determination of Minimum Inhibitory Concentration (MIC) via Agar (B569324) Dilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Bismuth Compound Stock Solution: A stock solution of the bismuth compound is prepared in a suitable solvent.
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a different, decreasing concentration of the bismuth compound.[6] This is achieved by adding specific volumes of the stock solution to the molten agar before it solidifies. A control plate with no bismuth compound is also prepared.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: The surface of each agar plate is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature, time, and atmosphere) for the test microorganism.
-
Reading of Results: The MIC is recorded as the lowest concentration of the bismuth compound at which there is no visible bacterial growth on the agar plate.[7]
Zone of Inhibition Test (Kirby-Bauer Disk Diffusion Test)
This qualitative test is used to assess the susceptibility of bacteria to an antimicrobial agent.[8][9]
Protocol:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Inoculation: A sterile swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Application of Bismuth Compound: A sterile paper disk impregnated with a known concentration of the bismuth compound is placed on the surface of the inoculated agar.
-
Incubation: The plate is incubated under suitable conditions.
-
Measurement of Zone of Inhibition: The antimicrobial agent diffuses from the disk into the agar. If the microorganism is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.
Visualizing Antimicrobial Mechanisms and Workflows
To better understand the processes involved in evaluating and understanding the antimicrobial activity of bismuth compounds, the following diagrams have been created using Graphviz (DOT language).
Caption: General antimicrobial mechanisms of bismuth ions against bacterial cells.
Caption: Experimental workflow for MIC determination by agar dilution.
Conclusion
Bismuth subsalicylate is an established antimicrobial agent with a broad spectrum of activity against various pathogenic bacteria. Its mechanisms of action are well-characterized and involve the disruption of multiple cellular processes. While direct comparative data for this compound is lacking in the current literature, it is reasonable to infer that it possesses similar antimicrobial properties due to the central role of the bismuth ion. The succinate ligand may modulate its efficacy, and further experimental studies are warranted to provide a direct quantitative comparison with bismuth subsalicylate. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses, which would be invaluable for the development of new bismuth-based antimicrobial therapies.
References
- 1. In vitro antibacterial activity of bismuth subsalicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Susceptibility and Synergistic Effect of Bismuth Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of bismuth subsalicylate on Clostridium difficile, Escherichia coli O157:H7, norovirus, and other common enteric pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Bismuth in the Eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. micro-bites.org [micro-bites.org]
- 6. microbenotes.com [microbenotes.com]
- 7. idexx.dk [idexx.dk]
- 8. nelsonlabs.com [nelsonlabs.com]
- 9. microbe-investigations.com [microbe-investigations.com]
A Comparative Guide to the Catalytic Efficiency of Bismuth Salts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Bismuth salts have emerged as highly attractive catalysts in organic synthesis, offering a compelling combination of low toxicity, cost-effectiveness, and operational simplicity.[1] Their application is particularly relevant in the pharmaceutical industry, where the principles of green chemistry are paramount. This guide provides an objective comparison of the catalytic efficiency of various common bismuth salts—bismuth(III) triflate (Bi(OTf)₃), bismuth(III) chloride (BiCl₃), bismuth(III) nitrate (B79036) (Bi(NO₃)₃), and bismuth subnitrate—supported by experimental data from the literature.
Data Presentation: A Side-by-Side Comparison
The catalytic performance of bismuth salts is highly dependent on the specific reaction type. Below is a summary of their efficiencies across several key transformations relevant to drug development.
| Reaction Type | Bismuth Salt | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Observations |
| Synthesis of α-Aminophosphonates | Bi(OTf)₃ | 10 | 3 - 4 h | 92 - 98 | Consistently high yields across various substrates.[2] |
| BiCl₃ | 10 | 18 h | 70 | Slower reaction times and lower yields compared to Bi(OTf)₃.[2] | |
| Bi(NO₃)₃·5H₂O | 10 | 24 h | 40 | Significantly less effective for this transformation.[2] | |
| Nazarov Reaction | Bi(OTf)₃ | 10 | 1 h | 93 | Superior performance in terms of both yield and reaction time.[3] |
| Bi(NO₃)₃ | 10 | 12 h | 45 | Moderate activity.[3] | |
| BiBr₃ | 10 | 12 h | 65 | Better than the nitrate salt but still less efficient than the triflate.[3] | |
| BiCl₃ | 10 | 12 h | 70 | Good yields but significantly longer reaction times than Bi(OTf)₃.[3] | |
| Ferrier Rearrangement | Bi(OTf)₃ | 2 | 3 min | 95 | Highly reactive, requiring shorter reaction times and lower catalyst loading.[4] |
| BiCl₃ | 5 | 1 - 1.5 h | 95 | Effective but less active than Bi(OTf)₃.[4] | |
| Protection of Alcohols (Tetrahydropyranylation) | Bi(OTf)₃ | 0.1 | 10 - 60 min | 90 - 98 | Extremely efficient at very low catalyst loadings. |
| Friedel-Crafts Acylation (Benzoylation of Anisole) | Bi(OTf)₃ | 10 | 15 min (MW) | 92 | High yields under microwave irradiation.[5] |
| BiCl₃ | 10 | - | - | Reported as an effective catalyst, often generated in situ.[1] |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below to facilitate reproducibility and further investigation.
Synthesis of α-Aminophosphonates
This one-pot, three-component reaction is a cornerstone for synthesizing analogues of α-amino acids.
General Procedure: To a mixture of an amine (1 mmol) and a carbonyl compound (1 mmol), di/trialkyl phosphite (B83602) (1 mmol) is added, followed by the bismuth salt catalyst (10 mol%). The reaction mixture is stirred at the specified temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is worked up by adding dichloromethane (B109758) (10 mL) and washing with a 5% NaHCO₃ solution (2 mL) and brine (2 mL). The organic layer is then dried and concentrated to yield the α-aminophosphonate product.[2]
Nazarov Reaction
The Nazarov cyclization is a powerful tool for the synthesis of cyclopentenones, which are common motifs in natural products and pharmaceuticals.
Basic Protocol: In a sealed tube, the Knoevenagel product (0.5 mmol) is dissolved in dry acetonitrile (B52724) (2 mL), and the respective bismuth salt (0.05 mmol) is added. The reaction mixture is then stirred at 60 °C and monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to afford the indanone product.[3]
Protection of Alcohols (Tetrahydropyranylation)
The protection of hydroxyl groups is a frequent necessity in multi-step organic synthesis.
Experimental Procedure: In a flame-dried flask under a nitrogen atmosphere, the alcohol (1 mmol) and dihydropyran (1.2 mmol) are stirred at room temperature. Bismuth triflate (0.1 mol%) is then added, and the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered through a short pad of basic alumina (B75360) and eluted with an appropriate solvent to isolate the protected alcohol.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
A Comparative Guide to Analytical Methods for the Quantification of Bismuth Succinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various analytical techniques applicable to the quantification of bismuth, with a focus on their validation for use with bismuth-containing active pharmaceutical ingredients. While specific validation data for bismuth succinate (B1194679) is not extensively available in the public domain, this document outlines established and validated methods for other bismuth salts, such as bismuth subsalicylate and bismuth subcitrate. The principles and protocols described herein are readily adaptable for the quantification of bismuth succinate, subject to compound-specific validation.
The following sections detail the experimental protocols and performance data for several key analytical methodologies, offering a basis for selecting the most appropriate technique for your research and development needs.
Overview of Analytical Techniques
The quantification of bismuth in pharmaceutical formulations can be achieved through a variety of analytical techniques, each with its own set of advantages and limitations. The choice of method often depends on factors such as the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired throughput. This guide focuses on the following prevalent methods:
-
Complexometric Titration: A classical and robust volumetric analysis technique.
-
UV-Vis Spectrophotometry: A widely accessible method based on the absorption of light by a colored bismuth complex.
-
Atomic Absorption Spectroscopy (AAS): A highly sensitive technique for elemental analysis.
-
Stripping Voltammetry (SV): An electrochemical method offering excellent detection limits.
-
High-Performance Liquid Chromatography (HPLC): A powerful separation technique for analyzing multi-component samples.
The general workflow for validating an analytical method is depicted below, outlining the essential stages from initial development to routine application.
Caption: General workflow for analytical method validation.
Comparison of Analytical Method Performance
The performance of each analytical technique is summarized in the tables below, allowing for a direct comparison of their key validation parameters.
Table 1: Performance Characteristics of Titrimetric and Spectrophotometric Methods
| Parameter | Complexometric Titration (EDTA) | UV-Vis Spectrophotometry |
| Principle | Titration of Bi³⁺ with EDTA to a sharp endpoint. | Formation of a colored complex with a chromogenic reagent. |
| Linearity Range | 10-80 mg Bi per flask[1] | 0.25-7.5 µg/mL[2], 14-70 µg/mL (Bismuth Subcitrate)[3] |
| Accuracy (% Recovery) | Within 90-110% of label value (USP standard)[1][4] | 98.8-102.1%[2], 99.51% (Bismuth Subcitrate)[3] |
| Precision (RSD) | Generally higher for more advanced students[2][4] | ±0.93 to ±3.07%[2], 0.232% (Bismuth Subcitrate)[3] |
| Limit of Detection (LOD) | Not typically determined for titration | 0.0671 µg/mL[2] |
| Limit of Quantification (LOQ) | Not typically determined for titration | 0.2235 µg/mL[2] |
Table 2: Performance Characteristics of Instrumental Methods
| Parameter | Atomic Absorption Spectroscopy (AAS) | Stripping Voltammetry (SV) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Absorption of light by free bismuth atoms in a flame or vapor. | Electrochemical stripping of bismuth from an electrode surface. | Separation of bismuth species on a chromatographic column. |
| Linearity Range | Up to 250 µg/L[5] | 2-18 ppm (Cyclic Voltammetry)[6] | 140–700 µg/ml (Bismuth Subcitrate)[7] |
| Accuracy (% Recovery) | 97.7%[5] | 97.13 ± 1.82 to 99.79 ± 1.91%[6] | 100.27% (Bismuth Subcitrate)[7] |
| Precision (RSD) | 4.1% (inter-assay)[5], 4.7%[8][9] | - | - |
| Limit of Detection (LOD) | 2.5 µg/L[5], 320 pg/mL (with hydride generation)[8][9] | 0.159 ppm (Cyclic Voltammetry)[6] | - |
| Limit of Quantification (LOQ) | - | 0.483 ppm (Cyclic Voltammetry)[6] | - |
Experimental Protocols
This section provides detailed methodologies for the key experiments discussed.
Complexometric Titration with EDTA
This method is based on the direct titration of bismuth ions with a standardized solution of ethylenediaminetetraacetic acid (EDTA).
-
Sample Preparation:
-
Accurately weigh a portion of the powdered sample containing approximately 25-35 mg of bismuth.[1]
-
Dissolve the sample in 10.0 mL of 0.5 M nitric acid in a 250 mL Erlenmeyer flask.[1]
-
Add 40 mL of deionized water and gently boil for 15 minutes.[1]
-
Cool the solution and dilute with approximately 90 mL of deionized water. The final pH should be in the range of 1.5-2.0.[1]
-
-
Titration Procedure:
-
Add 3-5 drops of an appropriate indicator (e.g., Xylenol Orange, Pyrocatechol Violet, or Potassium Iodide).[1][4]
-
Titrate with a standardized 0.01 M EDTA solution from a burette until the endpoint is reached.[1]
-
The color change at the endpoint depends on the indicator used (e.g., red to yellow for Xylenol Orange).[1]
-
UV-Vis Spectrophotometry
This technique involves the formation of a colored complex between bismuth and a chromogenic reagent, followed by the measurement of its absorbance.
-
Sample Preparation (using Alizarin Red S):
-
Procedure for Color Development and Measurement:
-
In a volumetric flask, add an aliquot of the sample solution.
-
Add the chromogenic reagent (e.g., Alizarin Red S), a surfactant (e.g., Cetylpyridinium Chloride), and adjust the pH to the optimal range (e.g., pH 3).[2]
-
Dilute to the mark with a suitable solvent and mix well.
-
Measure the absorbance at the wavelength of maximum absorption (e.g., 507 nm for the Alizarin Red S complex) against a reagent blank.[2]
-
Quantify the bismuth concentration using a calibration curve prepared from standard bismuth solutions.
-
Atomic Absorption Spectroscopy (AAS)
AAS measures the absorption of light by free bismuth atoms. Hydride generation AAS is a particularly sensitive variation of this technique.
-
Sample Preparation:
-
Accurately weigh the sample and digest it using a suitable acid mixture, which may involve microwave-assisted digestion with dilute nitric acid.
-
Dilute the digested sample to a known volume with deionized water.
-
-
Instrumental Analysis (Hydride Generation AAS):
-
Introduce the sample or standard solution into the hydride generation system.
-
Mix with an acid and an antifoam reagent.[5]
-
Introduce a sodium borohydride (B1222165) solution to the reaction flask to generate bismuth hydride (BiH₃).[5]
-
Sweep the gaseous hydride into the atomizer of the atomic absorption spectrophotometer.
-
Measure the absorbance at the appropriate wavelength for bismuth (223.1 nm).
-
Quantify the bismuth concentration using a calibration curve or the standard addition method.[8][9]
-
Stripping Voltammetry (SV)
This electrochemical technique involves the preconcentration of bismuth onto an electrode surface followed by its electrochemical stripping and measurement.
-
Sample Preparation:
-
Dissolve the sample in a suitable electrolyte solution. For pharmaceutical tablets, this may involve dissolving the tablet in nitric acid.
-
-
Electrochemical Analysis (Anodic Stripping Voltammetry):
-
Use a three-electrode system with a suitable working electrode (e.g., a bismuth film electrode).
-
De-aerate the sample solution with nitrogen.
-
Apply a deposition potential to the working electrode for a specific time while stirring the solution to accumulate bismuth on the electrode surface.
-
After the deposition step, stop the stirring and allow the solution to become quiescent.
-
Scan the potential in the positive direction and record the stripping current. The peak current is proportional to the concentration of bismuth in the sample.
-
The following diagram illustrates the comparative principles of the discussed analytical techniques.
Caption: Principles of different analytical techniques.
Conclusion
A range of validated and robust analytical methods are available for the quantification of bismuth in pharmaceutical contexts. While methods specific to this compound are not prominently featured in the literature, the techniques presented for other bismuth salts provide a strong foundation for adaptation. Complexometric titration offers a simple, cost-effective, and accurate approach for higher concentrations of bismuth. UV-Vis spectrophotometry is a versatile and widely accessible technique suitable for a broad range of concentrations. For trace-level analysis, Atomic Absorption Spectroscopy and Stripping Voltammetry provide excellent sensitivity and low detection limits. HPLC is particularly advantageous when simultaneous analysis of bismuth with other active ingredients is required.
The selection of the most suitable method should be based on a thorough evaluation of the specific analytical requirements, including sensitivity, selectivity, sample matrix, and available resources. It is imperative that any chosen method be fully validated for the specific formulation of this compound to ensure the accuracy, precision, and reliability of the analytical results in a research or quality control setting.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. ojs.uomosul.edu.iq [ojs.uomosul.edu.iq]
- 3. ijprajournal.com [ijprajournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of bismuth in urine by atomic absorption with hydride generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistryjournals.net [chemistryjournals.net]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. Determination of bismuth in urine and prescription medicines using atomic absorption with an on-line hydride generation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Bismuth-Based MOFs and Other Leading Metal-Organic Frameworks for Gas Sorption Applications
For researchers, scientists, and professionals in drug development, the selection of optimal porous materials is critical for advancements in gas storage, separation, and delivery. This guide provides a detailed comparison of the gas sorption performance of several bismuth-based metal-organic frameworks (MOFs) against well-established benchmarks such as ZIF-8, HKUST-1, MIL-101, and UiO-66. While this guide focuses on prominent bismuth-based MOFs, it is important to note that a comprehensive literature search did not yield significant data on "bismuth succinate" as a widely studied MOF for gas sorption applications.
This comparative analysis is based on experimental data from peer-reviewed scientific literature, focusing on key performance indicators including Brunauer–Emmett–Teller (BET) surface area, pore volume, and gas uptake capacities for carbon dioxide (CO₂), methane (B114726) (CH₄), and hydrogen (H₂).
Performance Comparison of MOFs for Gas Sorption
The efficacy of a metal-organic framework for a specific gas sorption application is largely determined by its structural properties, such as surface area and pore volume, which directly influence its gas uptake capacity. The following tables summarize the quantitative performance of various bismuth-based MOFs and their counterparts.
Table 1: Comparison of BET Surface Area and Pore Volume
| MOF | Metal Ion | Organic Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| Bismuth-Based MOFs | ||||
| NOTT-220a | Bi³⁺ | Biphenyl-3,3',5,5'-tetracarboxylate | Not Reported | Not Reported |
| CAU-17 | Bi³⁺ | 1,3,5-Benzenetricarboxylate | 530[1] | Not Reported |
| CAU-33 | Bi³⁺ | 1,2,4,5-Tetrakis-(4-carboxyphenyl)benzene | Not Reported | Not Reported |
| SU-101 | Bi³⁺ | Ellagic acid | 350-412[2] | Not Reported |
| UU-200 | Bi³⁺ | 1,3,5-Benzenetricarboxylate | Not Reported | Not Reported |
| Benchmark MOFs | ||||
| ZIF-8 | Zn²⁺ | 2-Methylimidazolate | ~2000 | ~0.60 |
| HKUST-1 | Cu²⁺ | Benzene-1,3,5-tricarboxylate | Variable | Variable |
| MIL-101(Cr) | Cr³⁺ | Terephthalic acid | 1110[3] | 0.5[3] |
| UiO-66(Zr) | Zr⁴⁺ | Terephthalic acid | Variable | Variable |
Table 2: Comparison of Gas Uptake Capacities
| MOF | Gas | Pressure (bar) | Temperature (K) | Gas Uptake (mmol/g) | Gas Uptake (cm³/g) | Volumetric Uptake |
| Bismuth-Based MOFs | ||||||
| NOTT-220a | CO₂ | 20 | 293 | - | - | 553 g/L[4] |
| NOTT-220a | CH₄ | 20 | 293 | - | - | 165 V(STP)/V[4] |
| NOTT-220a | H₂ | 20 | 77 | - | - | 42 g/L[4] |
| CAU-17 | CO₂ | 1 | 293 | - | 57.74[5] | - |
| CAU-33 | CO₂ | 1 | 293 | - | 43.95[5] | - |
| SU-101 | CO₂ | 1 | 293 | - | 47.82[5] | - |
| UU-200 | CO₂ | 1 | 293 | - | 45.81[5][6] | - |
| Benchmark MOFs | ||||||
| ZIF-8 | CO₂ | 1 | 298 | 0.7-1.5[7] | - | - |
| ZIF-8 | CO₂ | 1 | 298 | 2.08[8] | - | - |
| HKUST-1 | CO₂ | 1 | 298 | 4.1[9] | - | - |
| HKUST-1 | CO₂ | 1 | 298 | 1.82[10] | - | - |
| MIL-101(Cr) | CO₂ | 1 | 298 | 2.41[11] | - | - |
| MIL-101(Cr) | CO₂ | 600 kPa | 298 | 2.28[3] | - | - |
| MIL-101(Cr) | CH₄ | - | - | - | - | - |
| UiO-66(Zr) | CO₂ | 1 | 298 | 2.2[12] | - | - |
| UiO-66-NH₂ | CO₂ | 1 | 298 | 2.1[12] | - | - |
| UiO-66-NH₂/GO | CO₂ | 1 | 298 | 3.80[13] | - | - |
Experimental Protocols
The synthesis, activation, and characterization of MOFs are critical steps that dictate their final properties. Below are generalized experimental protocols based on common practices reported in the literature.
Synthesis of Metal-Organic Frameworks
A common method for synthesizing MOFs is through solvothermal or hydrothermal reactions.
-
Precursor Dissolution : The metal salt (e.g., bismuth nitrate) and the organic linker (e.g., trimesic acid) are dissolved in a suitable solvent or a mixture of solvents (e.g., DMF, ethanol (B145695), water).
-
Reaction Mixture : The dissolved metal salt and organic linker solutions are mixed in a reaction vessel, often a Teflon-lined stainless-steel autoclave. Modulators, such as nitric acid or piperazine, may be added to control the crystal growth and morphology.[4]
-
Heating : The autoclave is sealed and heated in an oven at a specific temperature (typically between 100-220 °C) for a defined period (from hours to several days).[4]
-
Isolation and Purification : After cooling to room temperature, the resulting crystalline product is isolated by filtration or centrifugation. The product is then washed multiple times with the synthesis solvent and often with a lower-boiling-point solvent (e.g., ethanol or methanol) to remove unreacted precursors and impurities.[14]
Activation of Metal-Organic Frameworks
Activation is a crucial step to remove guest solvent molecules from the pores of the MOF, making the internal surface area accessible for gas sorption.
-
Solvent Exchange : The as-synthesized MOF is soaked in a volatile solvent (e.g., ethanol or acetone) for several days, with the solvent being replaced periodically. This process exchanges the high-boiling-point synthesis solvent with a more easily removable one.
-
Drying and Degassing : The solvent-exchanged MOF is then heated under a dynamic vacuum at an elevated temperature (typically 120-200 °C) for several hours to overnight.[14][15] This removes the volatile solvent and activates the MOF for gas sorption measurements. The activation conditions are critical and must be carefully chosen to avoid framework collapse.
Gas Sorption Measurements
Gas sorption isotherms are measured to determine the surface area, pore volume, and gas uptake capacity of the activated MOF.
-
Sample Preparation : A known mass of the activated MOF is placed in a sample tube of a gas sorption analyzer.
-
Degassing : The sample is further degassed in-situ by the instrument at a specific temperature under vacuum to ensure the removal of any adsorbed atmospheric gases.
-
Isotherm Measurement : The sample tube is then cooled to a specific temperature (e.g., 77 K for N₂ adsorption). A known amount of analysis gas (e.g., N₂, CO₂, CH₄, H₂) is dosed into the sample tube, and the pressure is allowed to equilibrate. This process is repeated at various pressures to generate an adsorption isotherm. A desorption isotherm is subsequently measured by systematically reducing the pressure.
-
Data Analysis : The collected isotherm data is used to calculate the BET surface area (from N₂ adsorption at 77 K), pore volume, and the uptake capacity for the specific gas at different pressures and temperatures.
Conclusion
Bismuth-based MOFs represent a promising, albeit less explored, class of materials for gas sorption applications. While direct comparisons are challenging due to variations in experimental conditions across different studies, the available data suggests that some bismuth MOFs, such as NOTT-220a, exhibit high volumetric gas uptake capacities, which is a critical parameter for practical storage applications.[4] However, benchmark MOFs like ZIF-8 and HKUST-1 often demonstrate higher gravimetric uptake and BET surface areas. The choice of the optimal MOF will ultimately depend on the specific requirements of the application, including the target gas, operating pressure and temperature, and the importance of volumetric versus gravimetric capacity. Further research into novel bismuth-based MOFs, potentially with different organic linkers, could lead to materials with enhanced gas sorption properties.
References
- 1. researchgate.net [researchgate.net]
- 2. A Robust and Biocompatible Bismuth Ellagate MOF Synthesized Under Green Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A novel bismuth-based metal-organic framework for high volumetric methane and carbon dioxide adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. Gas sorption properties and kinetics of porous bismuth-based metal-organic frameworks and the selective CO2 and SF6 sorption on a new bismuth trimesate-based structure UU-200 [diva-portal.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Monolithic metal–organic frameworks for carbon dioxide separation - Faraday Discussions (RSC Publishing) DOI:10.1039/D1FD00017A [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. In Situ Study of the Activation Process of MOF-74 Using Three-Dimensional Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Thermal Stability of Bismuth Dicarboxylates: A Guide for Researchers
A comprehensive analysis of the thermal decomposition behavior of various bismuth dicarboxylates reveals significant differences in their stability, a critical consideration for their application in drug development and materials science. This guide provides a comparative overview of the thermal properties of several key bismuth dicarboxylates, supported by experimental data and detailed protocols.
The thermal stability of bismuth dicarboxylates, a class of compounds with increasing interest in medicinal chemistry and as precursors for bismuth-based materials, is intrinsically linked to the nature of the dicarboxylate ligand. Understanding their decomposition pathways and temperature thresholds is paramount for controlling the synthesis of downstream products and ensuring the stability of active pharmaceutical ingredients.
This guide summarizes the available data on the thermal decomposition of bismuth salts of various dicarboxylic acids, including aliphatic and aromatic dicarboxylates. The data is presented to facilitate a clear comparison of their relative thermal stabilities.
Comparative Thermal Decomposition Data
The thermal stability of bismuth dicarboxylates is typically evaluated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic transitions. The onset and peak decomposition temperatures are key indicators of thermal stability.
| Bismuth Dicarboxylate | Decomposition Onset (°C) | Peak Decomposition (°C) | Final Residue |
| Bismuth Oxalate (B1200264) | ~230 | ~250 | Bi or Bi₂O₃ |
| Bismuth Tartrate | ~230 | ~275 | Bi and Bi₂O₃ |
| Bismuth Phthalate (B1215562) | - | ~480 | Bi₂O₃ |
Note: The decomposition temperatures can vary depending on the experimental conditions such as heating rate and atmosphere.
Key Observations:
-
Aliphatic vs. Aromatic Dicarboxylates: The limited available data suggests that bismuth dicarboxylates with aromatic ligands, such as phthalate, may exhibit higher thermal stability compared to those with aliphatic ligands like oxalate and tartrate. Bismuth phthalate shows a significantly higher decomposition temperature, with the final oxide residue forming at approximately 480°C[1].
-
Short-Chain Aliphatic Dicarboxylates: Bismuth oxalate and bismuth tartrate, both short-chain dicarboxylates, exhibit similar decomposition temperature ranges. The decomposition of bismuth oxalate is reported to occur between 230-250°C, leading to either metallic bismuth or bismuth oxide, depending on the atmosphere[2][3]. Similarly, bismuth tartrate undergoes complex exothermic decomposition between 230°C and 280°C, resulting in the formation of metallic bismuth and bismuth oxide[4].
Experimental Protocols
The following is a generalized methodology for the thermal analysis of bismuth dicarboxylates based on common practices in the cited literature.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Objective: To determine the thermal stability and decomposition profile of bismuth dicarboxylates.
Instrumentation: A simultaneous thermal analyzer (TGA/DTA or TGA/DSC) is typically used.
Sample Preparation:
-
A small amount of the bismuth dicarboxylate sample (typically 5-10 mg) is accurately weighed.
-
The sample is placed in an inert crucible, commonly made of alumina (B75360) or platinum.
Experimental Conditions:
-
Heating Rate: A linear heating rate, typically 10°C/min, is applied.
-
Temperature Range: The analysis is usually conducted from room temperature to a temperature sufficient to ensure complete decomposition, for example, up to 600°C or higher.
-
Atmosphere: The experiment is carried out under a controlled atmosphere, which can be inert (e.g., nitrogen, argon) or oxidizing (e.g., air), depending on the desired information. The gas flow rate is maintained constant.
Data Analysis:
-
The TGA curve is plotted as percentage weight loss versus temperature.
-
The DTA or DSC curve is plotted as heat flow versus temperature.
-
The onset temperature of decomposition is determined from the TGA curve as the temperature at which significant weight loss begins.
-
The peak decomposition temperature is identified from the derivative of the TGA curve (DTG) or the peak of the exothermic/endothermic events in the DTA/DSC curve.
-
The final residue is identified by the constant weight plateau at the end of the experiment and can be further characterized by techniques like X-ray diffraction (XRD).
Visualizing the Thermal Decomposition Process
The following diagram illustrates a generalized workflow for the synthesis and subsequent thermal analysis of bismuth dicarboxylates.
Caption: A flowchart illustrating the synthesis of bismuth dicarboxylates and their subsequent thermal analysis.
This guide provides a foundational understanding of the comparative thermal stability of bismuth dicarboxylates. Further research focusing on a homologous series of aliphatic dicarboxylates under standardized experimental conditions is necessary to establish a more definitive structure-stability relationship. Such studies will be invaluable for the rational design of bismuth compounds with tailored thermal properties for various applications.
References
assessing the biocompatibility of bismuth succinate with other bismuth compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the biocompatibility of several bismuth compounds, focusing on cytotoxicity, inflammatory response, and in vivo toxicity. While the primary focus is on comparing bismuth succinate (B1194679) with other common bismuth compounds, a comprehensive literature search revealed a significant gap in publicly available biocompatibility data for bismuth succinate. Therefore, this guide summarizes the available experimental data for bismuth subsalicylate, bismuth subgallate, and bismuth citrate (B86180) to provide a comparative context and highlight the need for future research on this compound.
Executive Summary
Bismuth compounds are generally considered to have low toxicity, a property attributed to their poor solubility in biological fluids.[1][2][3][4] They are widely used in pharmaceutical applications, particularly for gastrointestinal disorders.[5] This guide collates available preclinical data to offer a comparative overview of the biocompatibility profiles of three commonly studied bismuth compounds. The data suggests that while generally safe, some bismuth compounds can elicit cytotoxic and inflammatory responses under specific conditions. The lack of data on this compound underscores a critical knowledge gap in the field.
Data Presentation
Table 1: In Vitro Cytotoxicity of Bismuth Compounds
| Compound | Cell Line | Assay | Concentration | Result | Reference |
| Bismuth Subgallate | 8505C (Human Thyroid Cancer) | MTT | 0.05–0.1 mM | ~100% cell death | [6][7] |
| Bismuth Subsalicylate | 8505C (Human Thyroid Cancer) | MTT | Not specified | No significant cytotoxicity observed | [1] |
| Bismuth Citrate | Human Erythrocytes | Not specified | ≥ 113 µM (24h) | 48% cell death | [1] |
| Bismuth Citrate | Human Hepatocytes & Lymphocytes | Not specified | Up to 500 µM | Low to no cytotoxicity | [8][9] |
| Bismuth Nanoparticles | HT-29 (Human Colon Adenocarcinoma) | MTT | 5-80 µg/ml (24h) | IC50 = 28.7 ± 1.4 µg/ml | [10] |
Table 2: Inflammatory Response to Bismuth Compounds
| Compound | Model | Key Findings | Reference |
| Bismuth Subgallate | Rat oral mucosal wound | Showed a greater inflammatory reaction compared to the control group.[11] | [11] |
| Bismuth Subgallate | Rat skin wound model | No significant changes in inflammatory response compared to control.[12] | [12] |
| Bismuth Subsalicylate | Rat inflammatory diarrhea model | Dose-dependent inhibition of fluid accumulation, indicating anti-inflammatory effects.[13] | [13] |
| Bismuth Subsalicylate | In vivo (mice) | Alters gut microbiome and immunity, with a collapse of key CD4 T cell subsets in the ileum.[11][14] | [11][14] |
Table 3: In Vivo Toxicity of Bismuth Compounds
| Compound | Animal Model | Route of Administration | Key Findings | Reference |
| Bismuth (elemental) | Rats | Oral (28-day) | No-Observed-Adverse-Effect Level (NOAEL) of 1,000 mg/kg.[6] | [6] |
| Bismuth (elemental) | Rats | Intratracheal (13-week) | Dose-dependent foreign body inflammation in the lungs.[12] | [12] |
| Colloidal Bismuth Subcitrate | Rats | Oral (overdose) | Induced nephrotoxicity with necrosis of proximal tubule cells. | |
| Bismuth Subgallate | Humans | Oral (chronic, large amounts) | Associated with cases of reversible encephalopathy.[3] | [3] |
| Bismuth Subsalicylate | Humans | Oral (chronic, excessive use) | Can lead to salicylate (B1505791) toxicity with neurological symptoms. |
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^6 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the bismuth compound in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compound. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines
ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. For assessing inflammatory responses, sandwich ELISAs are commonly used to measure the concentration of cytokines like TNF-α and IL-6.
Methodology:
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA solution).
-
Sample Incubation: Add standards and samples (e.g., cell culture supernatants or serum) to the wells and incubate.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the target cytokine.
-
Enzyme Conjugate: Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).
-
Substrate Addition: Wash the plate and add a substrate for the enzyme (e.g., TMB for HRP), which will produce a colored product.
-
Reaction Stoppage: Stop the reaction by adding a stop solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.
Visualizations
Caption: A general experimental workflow for assessing the biocompatibility of bismuth compounds.
Caption: A hypothetical signaling pathway for a pro-inflammatory response to a bismuth compound.
Caption: Logical relationship diagram comparing the biocompatibility of bismuth compounds.
Conclusion and Future Directions
This guide provides a comparative overview of the biocompatibility of bismuth subsalicylate, bismuth subgallate, and bismuth citrate based on available preclinical data. While generally considered safe, the data indicates that biocompatibility can vary between different bismuth compounds, with some showing cytotoxic or inflammatory potential under certain conditions.
The most significant finding of this review is the notable absence of biocompatibility data for this compound in the public domain. To establish a comprehensive understanding of its safety profile and potential therapeutic applications, dedicated research is imperative. Future studies should focus on systematic in vitro cytotoxicity screening against various cell lines, assessment of inflammatory responses through cytokine profiling, and comprehensive in vivo toxicity studies. Such data will be crucial for the rational design and development of new bismuth-based therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral toxicity of bismuth in rat: single and 28-day repeated administration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Methylated bismuth, but not bismuth citrate or bismuth glutathione, induces cyto- and genotoxic effects in human cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of biologically synthesised bismuth nanoparticles against HT‐29 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medrxiv.org [medrxiv.org]
- 11. A 13-week toxicity study of bismuth in rats by intratracheal intermittent administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bismuth subsalicylate profoundly alters gut microbiome and immunity with increased susceptibility to infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. ubibliorum.ubi.pt [ubibliorum.ubi.pt]
In Vitro Showdown: A Comparative Analysis of the Anti-Inflammatory Effects of Bismuth Salts
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the anti-inflammatory properties of various bismuth salts. The following sections detail the experimental data and methodologies to support these findings.
Bismuth salts have long been utilized for their therapeutic benefits in gastrointestinal disorders, with their anti-inflammatory effects being a key area of interest. This guide delves into the in vitro anti-inflammatory mechanisms of several prominent bismuth salts, including bismuth subsalicylate, colloidal bismuth subcitrate, ranitidine (B14927) bismuth citrate, bismuth subnitrate, and bismuth subgallate. Through a comparative analysis of their actions on key inflammatory pathways, this document aims to provide a clear and concise resource for the scientific community.
Quantitative Comparison of Anti-Inflammatory Effects
The following table summarizes the available quantitative data on the in vitro anti-inflammatory effects of different bismuth salts. It is important to note that direct comparative studies are limited, and the data presented here is compiled from various sources. Therefore, direct comparisons of potency should be made with caution.
| Bismuth Salt | Assay | Target | Key Findings | Reference |
| Bismuth Subsalicylate (BSS) | Cyclooxygenase (COX) Inhibition | Prostaglandin (B15479496) Synthesis | The salicylate (B1505791) component of BSS is known to inhibit COX-1 and COX-2, thereby reducing prostaglandin production. Specific IC50 values for the intact salt are not readily available in the reviewed literature. | [1][2] |
| Colloidal Bismuth Subcitrate (CBS) | Prostaglandin E2 (PGE2) Measurement | PGE2 Production | CBS has been shown to stimulate the release of gastric mucosal PGE2. In a study with healthy volunteers, gastric perfusion with CBS (10 mg/ml) significantly increased PGE2 concentrations to 712 pg/ml from a control of 334 pg/ml. A similar increase was observed after two weeks of oral treatment. | [3][4] |
| Ranitidine Bismuth Citrate (RBC) | Cytokine Measurement | TNF-α, IL-1β, IL-6 | Ranitidine, a component of RBC, has been shown to enhance LPS-induced TNF-α, IL-1β, and IL-6 release in vivo. Specific in vitro data on the inhibitory effects of the combined RBC on these cytokines is limited. | [5] |
| Bismuth Subnitrate | General Anti-inflammatory | Multiple | Possesses astringent properties that can help in reducing irritation and inflammation. It forms a protective layer over mucosal tissues, shielding them from irritants. | [3] |
| Bismuth Subgallate | General Anti-inflammatory | Multiple | Exhibits astringent and antimicrobial properties that contribute to its anti-inflammatory effect by promoting wound healing and reducing bacterial load. However, some studies suggest it may have a negative influence on the healing process by delaying new vessel formation. | [4][6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Cyclooxygenase (COX) Inhibition Assay
This assay is crucial for evaluating the anti-inflammatory potential of compounds that target the prostaglandin synthesis pathway.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on COX-1 and COX-2 activity.
-
Principle: The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid. The inhibition of this reaction is monitored spectrophotometrically.
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, heme, and either COX-1 or COX-2 enzyme in a 96-well plate.
-
Add the test compound (e.g., bismuth subsalicylate) at various concentrations to the wells. A known COX inhibitor (e.g., indomethacin) should be used as a positive control.
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
Prostaglandin E2 (PGE2) Measurement Assay
This assay quantifies the amount of PGE2 produced by cells, providing a direct measure of the inflammatory response.
-
Objective: To measure the concentration of PGE2 in cell culture supernatants following treatment with a test compound.
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying PGE2. This competitive immunoassay involves a PGE2-specific antibody and a labeled PGE2 conjugate.
-
Procedure:
-
Culture appropriate cells (e.g., gastric mucosal cells) and treat them with the test compound (e.g., colloidal bismuth subcitrate) for a specified duration.
-
Collect the cell culture supernatant.
-
Add the supernatant, PGE2 standards, and a PGE2-alkaline phosphatase conjugate to a microplate coated with a monoclonal antibody against PGE2.
-
Incubate the plate, allowing the PGE2 in the sample and the conjugate to compete for binding to the antibody.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution that reacts with the bound alkaline phosphatase to produce a colored product.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm).
-
The intensity of the color is inversely proportional to the concentration of PGE2 in the sample. Calculate the PGE2 concentration based on the standard curve.
-
Cytokine Release Assay in Macrophages
This assay is used to assess the immunomodulatory effects of compounds by measuring the release of pro-inflammatory cytokines from immune cells.
-
Objective: To quantify the levels of cytokines such as TNF-α and IL-6 released from macrophages after stimulation and treatment with a test compound.
-
Principle: Macrophages are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound. The concentration of cytokines in the cell culture supernatant is then measured using ELISA.
-
Procedure:
-
Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound (e.g., ranitidine bismuth citrate) for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubate the cells for a further period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Perform an ELISA for the specific cytokines of interest (e.g., TNF-α and IL-6) following the manufacturer's protocol. This typically involves using a capture antibody, the supernatant, a detection antibody, a conjugated enzyme, and a substrate to generate a colorimetric signal.
-
Measure the absorbance and calculate the cytokine concentrations based on a standard curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows discussed in this guide.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Bismuth Subsalicylate.
Caption: Workflow for Measuring Cytokine Release from Macrophages.
Caption: Stimulation of Prostaglandin E2 Release by Colloidal Bismuth Subcitrate.
References
- 1. What is the mechanism of Bismuth subgallate? [synapse.patsnap.com]
- 2. What is the mechanism of Bismuth Subnitrate? [synapse.patsnap.com]
- 3. Colloidal bismuth subcitrate causes sustained release of gastric mucosal prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of the modes of action of colloidal bismuth subcitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental study on the effects of bismuth subgallate on the inflammatory process and angiogenesis of the oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental study on the effects of bismuth subgallate on the inflammatory process and angiogenesis of the oral mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
validating the use of bismuth succinate as a lead-free solder component
An objective analysis of the performance and properties of lead-free solder alloys containing bismuth, in comparison to conventional alternatives.
In the ongoing effort to replace lead-based solders in electronics manufacturing, various lead-free alloys have been developed and evaluated. Among these, the Tin-Silver-Copper (Sn-Ag-Cu), or 'SAC', family of alloys has become a common standard. However, the search for solders with lower melting points, improved mechanical properties, and better reliability has led to significant research into the inclusion of bismuth (Bi) as an alloying element. This guide provides a detailed comparison of bismuth-containing lead-free solders against the widely used SAC305 (Sn3.0Ag0.5Cu) alloy, supported by experimental data and standardized testing protocols. It is important to note that bismuth is incorporated in its metallic form, not as a compound like bismuth succinate.
Performance Comparison of Solder Alloys
The addition of bismuth to lead-free solders, either as a primary component in Tin-Bismuth (Sn-Bi) alloys or as a micro-alloying addition to SAC alloys (SAC-Bi), has a significant impact on their thermal and mechanical properties.
Thermal Properties
A primary advantage of using bismuth is the reduction of the solder's melting point. This is particularly beneficial for assembling temperature-sensitive components, as it lowers the required reflow processing temperature.
| Solder Alloy | Solidus Temperature (°C) | Liquidus Temperature (°C) | Notes |
| SAC305 (Sn3.0Ag0.5Cu) | 217 | 220 | Industry standard, higher melting point. |
| Sn58Bi | 138 | 138 | Eutectic, low melting point for temperature-sensitive applications. |
| SAC305-3Bi | 223.4 | 223.4 | Addition of 3% Bi can lower the melting point of SAC305 by approximately 6.8°C.[1] |
| Sn-Bi-Ag Alloys | ~140-179 | ~140-179 | Silver is added to improve malleability and ductility. |
Mechanical Properties
Bismuth significantly influences the mechanical strength and hardness of solder joints. Small additions of bismuth to SAC alloys can enhance strength through solid solution strengthening. However, higher concentrations of bismuth can lead to increased brittleness, which may negatively impact performance under mechanical shock.
| Property | SAC305 | Sn58Bi | SAC-Bi Alloys |
| Tensile Strength | Lower than Bi-containing alloys. | Generally higher than SAC305, but can be brittle. | Increases with Bi content. Adding 3% Bi to SAC305 can increase UTS from 46 MPa to 96.7 MPa.[1] |
| Shear Strength | Baseline for comparison. | - | Significantly increased. The Ultimate Shear Strength (USS) of SAC-3Bi and SAC-6Bi increased by 122% and 127% respectively compared to SAC305 before aging.[2] |
| Hardness (Vickers, HV) | ~14 HV | - | Increases with Bi content. REL61 and REL22 (Bi-containing alloys) have hardnesses of 26 and 29 HV, respectively.[3] |
| Ductility / Brittleness | More ductile. | Known to be more brittle, which can lead to poor drop shock performance.[4] | Ductility decreases with increasing Bi content, which can increase susceptibility to brittle fracture.[2] |
| Fatigue Resistance | Standard performance. | Can have poor fatigue resistance due to the brittle nature of bismuth. | Can be improved over SAC305 due to solid solution strengthening and refined microstructure.[5] |
| Drop Shock Performance | Generally better due to higher ductility. | Poor performance is a known limitation. | Can be compromised due to increased brittleness with higher Bi content.[4] |
Experimental Protocols
The evaluation of solder alloy performance is conducted using standardized test methodologies to ensure reproducibility and comparability of results. Key experiments include solder paste characterization and solder joint reliability testing.
Solder Paste Characterization
Before assembly, the solder paste is characterized to ensure it meets process requirements. This involves a series of tests, many of which are defined by IPC standards such as J-STD-005.
-
Viscosity Test : The viscosity of the solder paste is measured using a viscometer. This property is crucial for the stencil printing process, ensuring proper deposition of the paste onto the PCB pads.
-
Slump Test : This test evaluates the tendency of the solder paste deposit to spread after printing. Excessive slump can lead to solder bridging between adjacent pads.
-
Solder Balling Test : This test assesses the formation of small solder balls around a component after reflow. This is often related to the flux activity and the reflow profile.
-
Wetting Test : The ability of the molten solder to form a uniform, smooth, and adherent coating on the substrate is evaluated. Good wetting is essential for the formation of a reliable solder joint.
Solder Joint Reliability Testing
To assess the long-term reliability of solder joints, assembled test boards are subjected to various stress tests that simulate the operational life of an electronic device.
-
Thermal Cycling Test (IPC-TM-650, Method 2.6.7) : This test evaluates the solder joint's resistance to fatigue failure caused by repeated temperature fluctuations. The test board is placed in a thermal shock chamber and subjected to a specified number of cycles between temperature extremes (e.g., -40°C to +125°C).[6] The dwell time at each temperature and the ramp rate are critical parameters. Failure is typically detected by monitoring the electrical resistance of the daisy-chained solder joints.
-
Drop and Mechanical Shock Test (JESD22-B111A) : This test is crucial for handheld electronic devices that are prone to being dropped. The test board is mounted on a drop tower and subjected to repeated shocks. The standard condition is a half-sine shock pulse with a peak acceleration of 1500 Gs and a duration of 0.5 milliseconds.[7][8] The number of drops until electrical failure is recorded.
Influence of Bismuth Content on Solder Properties
The concentration of bismuth in a lead-free solder alloy has a direct and predictable effect on several key properties. Understanding these relationships is crucial for selecting the appropriate solder for a given application.
Conclusion
The use of bismuth as an alloying element in lead-free solders presents a clear trade-off. The primary advantages are a lower melting temperature and increased mechanical strength. The lower processing temperature is highly beneficial for thermally sensitive components and can lead to energy savings. The increased strength can improve thermal fatigue resistance in some applications.
However, the main drawback is the increased brittleness that accompanies higher bismuth concentrations. This embrittlement can significantly degrade the solder joint's performance under mechanical shock, making high-bismuth alloys unsuitable for devices prone to being dropped. For high-reliability applications where drop performance is critical, SAC alloys with low (1-3%) or no bismuth content are generally preferred. Conversely, for applications with temperature-sensitive components where mechanical shock is not a primary concern, tin-bismuth alloys offer a viable low-temperature soldering solution. The selection of a solder alloy must therefore be a careful consideration of the specific thermal and mechanical requirements of the electronic assembly's intended operating environment.
References
- 1. Analysis of Microstructure and Mechanical Properties of Bismuth-Doped SAC305 Lead-Free Solder Alloy at High Temperature [mdpi.com]
- 2. en.szfitech.com [en.szfitech.com]
- 3. Bismuth in Solder Alloys: From Bulk Constituent in Low Temp to Performance Enhancer in High-Reliability - AIM Solder [aimsolder.com]
- 4. circuitinsight.com [circuitinsight.com]
- 5. circuitinsight.com [circuitinsight.com]
- 6. How to Tell If a Solder Joint Is Good? A Complete Solder Joint Reliability Test Guide [hvttec.com]
- 7. randb.co.kr [randb.co.kr]
- 8. Drop Test | ESPEC CORP. [espec.co.jp]
A Comparative Analysis of Bismuth Succinate and Bismuth Citrate in Drug Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of bismuth succinate (B1194679) and bismuth citrate (B86180) for use in pharmaceutical formulations. The information is compiled from publicly available scientific literature and aims to assist researchers and drug development professionals in making informed decisions regarding the selection of bismuth compounds.
Executive Summary
Bismuth compounds have a long history in medicine, particularly in treating gastrointestinal disorders. Bismuth citrate is a well-established compound with known physicochemical properties, bioavailability, and toxicity profiles. In contrast, bismuth succinate is a less-studied compound with limited publicly available data. This guide summarizes the current knowledge on both compounds, presenting available data in a comparative format and highlighting areas where further research is needed to enable a comprehensive evaluation of this compound as a viable alternative to bismuth citrate in drug formulations.
Physicochemical Properties
A fundamental aspect of drug development is understanding the physicochemical properties of the active pharmaceutical ingredient (API). These properties influence the formulation strategy, manufacturing process, and ultimately, the drug's performance.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Bismuth Citrate |
| Molecular Formula | C₁₂H₁₂Bi₂O₁₂ | BiC₆H₅O₇ |
| Molecular Weight | 766.18 g/mol | 398.08 g/mol |
| Appearance | Data not available | White, amorphous or crystalline powder[1] |
| Solubility | Data not available | - Insoluble in water and alcohol[1]- Soluble in ammonia (B1221849) and alkali citrate solutions[1]- Readily soluble in acidic solutions[2]- Less soluble in neutral or basic solutions[2] |
Note: The lack of available data for this compound's appearance and solubility is a significant knowledge gap that hinders a direct comparison with bismuth citrate.
Solubility
Solubility is a critical determinant of a drug's bioavailability. A drug must be in a dissolved state to be absorbed from the gastrointestinal tract.
Bismuth Citrate: The solubility of bismuth citrate is pH-dependent. It is poorly soluble in water and neutral or basic solutions but readily dissolves in acidic environments like the stomach[2]. This property is advantageous for drugs targeting the upper gastrointestinal tract.
Bioavailability
Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation. For orally administered drugs, this is influenced by factors such as solubility, dissolution rate, and intestinal permeability.
Table 2: Comparison of Bioavailability
| Parameter | This compound | Bismuth Citrate |
| Oral Bioavailability | Data not available | Low, with intestinal absorption of 0.26-0.33% of the administered dose in rats[3][4]. |
| Peak Plasma Concentration (Cmax) | Data not available | 11.80 ± 7.36 µg/L after a single oral dose in humans[5][6]. |
| Time to Peak Plasma Concentration (Tmax) | Data not available | 0.50 ± 0.20 hours after a single oral dose in humans[5][6]. |
Note: The low systemic absorption of bismuth citrate is a known characteristic of many bismuth salts and is often considered a safety feature, as it minimizes systemic toxicity[7]. The absence of bioavailability data for this compound is a major hurdle in assessing its potential for systemic or localized therapeutic effects.
Stability
The stability of an API in a drug formulation is crucial for ensuring its safety and efficacy throughout its shelf life. Stability studies are conducted under various environmental conditions to assess the drug's degradation profile.
Bismuth Citrate: Studies on effervescent tablets containing bismuth subcitrate have demonstrated good stability with respect to hardness, friability, and drug content[8]. The stability of bismuth-containing suspensions can be influenced by pH and the presence of buffering agents[9].
This compound: There is no specific information available on the stability of this compound in pharmaceutical formulations.
Toxicity
The toxicological profile of a drug candidate is a critical aspect of its development. Both in vitro and in vivo studies are necessary to evaluate its potential adverse effects.
Table 3: Comparison of In Vitro Cytotoxicity
| Cell Line | This compound | Bismuth Citrate |
| Various human cancer cell lines | Data not available | Cytotoxic effects observed, often inducing apoptosis[10][11]. |
| Caco-2 (human colon adenocarcinoma) | Data not available | Cytotoxicity has been evaluated in comparison to other bismuth compounds[11]. |
| Lymphocytes and Erythrocytes | Data not available | Showed cytotoxic effects at high concentrations[11][12]. |
General Bismuth Toxicity: Bismuth compounds are generally considered to have low toxicity due to their poor solubility and low absorption[10]. However, excessive doses can lead to neurotoxicity and nephrotoxicity[10].
Experimental Protocols
For a comprehensive and standardized comparison of this compound and bismuth citrate, the following experimental protocols are recommended:
Solubility Determination
A standardized shake-flask method can be employed to determine the equilibrium solubility of both compounds in various media.
References
- 1. umwelt-online.de [umwelt-online.de]
- 2. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome [mdpi.com]
- 3. database.ich.org [database.ich.org]
- 4. Bioavailability of bismuth from 205Bi-labelled pharmaceutical oral Bi-preparations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Helicobacter pylori infection on colloidal bismuth subcitrate concentration in gastric mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity of biologically synthesised bismuth nanoparticles against HT‐29 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. WO2005014013A1 - Viscosity-stable bismuth-containing pharmaceutical compositions - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BISMUTH SUBSALICYLATE | 14882-18-9 [chemicalbook.com]
Bismuth Succinate and the Fight Against Antibiotic-Resistant Bacteria: A Comparative Analysis
For Immediate Release
In an era where antibiotic resistance poses a significant threat to global health, the exploration of alternative antimicrobial agents is paramount. This guide provides a comprehensive evaluation of bismuth compounds, with a focus on their potential efficacy against antibiotic-resistant bacteria, and compares their performance with established and alternative therapeutic agents. While specific data on bismuth succinate (B1194679) remains limited in publicly available research, this analysis draws upon the broader class of bismuth compounds to offer valuable insights for researchers, scientists, and drug development professionals.
Executive Summary
Bismuth compounds have long been utilized for their medicinal properties, particularly in treating gastrointestinal ailments. Recent research has highlighted their potential as potent antimicrobial agents, especially in combination with conventional antibiotics, to combat resistant bacterial strains. This guide synthesizes available data on the in vitro activity of bismuth compounds against key antibiotic-resistant pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Enterococci (VRE), Carbapenem-Resistant Enterobacteriaceae (CRE), and multidrug-resistant Pseudomonas aeruginosa. A comparative analysis with alternative antibiotics is presented, supported by experimental data and detailed methodologies.
Comparative Efficacy of Bismuth Compounds and Alternatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various bismuth compounds and alternative antibiotics against several high-priority antibiotic-resistant bacteria. MIC is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: In Vitro Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound/Drug | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citation(s) |
| Bismuth Compounds (General) | - | - | - | [1] |
| Bismuth Vanadate | - | 225 (96% cell death) | - | [2] |
| Vancomycin | - | - | 1.5 - 2 | [3][4] |
| Linezolid | - | - | 1 | [3] |
| Daptomycin | - | - | 0.75 | [3] |
| Ceftaroline | 0.5 - 1 | 0.5 | 1 | [5] |
| Tedizolid | - | 0.25 | 0.5 | [5] |
Table 2: In Vitro Activity against Vancomycin-Resistant Enterococci (VRE)
| Compound/Drug | MIC Range (µg/mL) | Citation(s) |
| Bismuth Compounds (General) | Micromolar levels | [1] |
| Linezolid | - | [6][7][8][9] |
| Daptomycin | ≤4 (Susceptible Dose-Dependent) | [10] |
| Tigecycline | - | [6][8] |
| Fosfomycin | - | [7][8] |
| Nitrofurantoin | - | [7][8] |
Table 3: In Vitro Activity against Carbapenem-Resistant Enterobacteriaceae (CRE)
| Compound/Drug | Synergistic Action | Citation(s) |
| Colloidal Bismuth Subcitrate (CBS) | Potent inhibitor of NDM-1 metallo-β-lactamase | [11] |
| Meropenem (where MIC ≤16 µg/mL) | Used in combination therapy | [12] |
| Tigecycline | - | [13] |
| Colistin | - | [14] |
| Ceftazidime/avibactam | - | [15] |
| Meropenem/vaborbactam | - | [15] |
Table 4: In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa
| Compound/Drug | MIC₉₀ (µg/mL) | Synergistic Action | Citation(s) |
| Bismuth Subsalicylate | 6,144 | Enhances activity of aminoglycosides and cephalosporins | [16][17] |
| Bismuth Thiols | - | Synergistic with ciprofloxacin, ceftazidime, and imipenem | [18][19] |
| Ceftolozane/tazobactam | - | - | [20][21] |
| Ceftazidime/avibactam | - | - | [20][22] |
| Imipenem/relebactam | - | - | [20] |
| Cefiderocol | - | - | [23] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in this guide are typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Antimicrobial Agents: The antimicrobial agents (bismuth compounds and comparator antibiotics) are serially diluted in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Checkerboard Assay for Synergy Testing
To evaluate the synergistic effects of bismuth compounds in combination with antibiotics, the checkerboard microdilution assay is commonly employed.
Methodology:
-
Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of the bismuth compound along the x-axis and serial dilutions of the antibiotic along the y-axis. This creates a matrix of varying concentrations of both agents.
-
Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension and incubated as described for the MIC assay.
-
Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to determine the nature of the interaction. The formula is: FIC Index = FIC of drug A + FIC of drug B, where FIC of drug A = MIC of drug A in combination / MIC of drug A alone.
-
Synergy: FIC index ≤ 0.5
-
Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
Visualizing Mechanisms and Workflows
Bismuth's Disruption of Bacterial Iron Homeostasis
Bismuth compounds have been shown to interfere with crucial metabolic pathways in bacteria, a key mechanism of their antimicrobial action. One such pathway is the disruption of iron homeostasis, which is essential for bacterial survival and virulence.
References
- 1. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome | MDPI [mdpi.com]
- 2. jeb.co.in [jeb.co.in]
- 3. Antimicrobial Susceptibility of Various MRSA Clinical Isolates and the Impact of Glycopeptide MICs on Clinical and Microbiological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multidrug resistant (or antimicrobial-resistant) pathogens - alternatives to new antibiotics? | Swiss Medical Weekly [smw.ch]
- 5. New Antibiotics for Staphylococcus aureus Infection: An Update from the World Association of Infectious Diseases and Immunological Disorders (WAidid) and the Italian Society of Anti-Infective Therapy (SITA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uspharmacist.com [uspharmacist.com]
- 7. droracle.ai [droracle.ai]
- 8. droracle.ai [droracle.ai]
- 9. med.unc.edu [med.unc.edu]
- 10. med.unc.edu [med.unc.edu]
- 11. Antimicrobial resistance: use of bismuth-based compounds | Croucher Foundation [croucher.org.hk]
- 12. academic.oup.com [academic.oup.com]
- 13. Guidelines for Antibacterial Treatment of Carbapenem-Resistant Enterobacterales Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Differential effects of bismuth and salicylate salts on the antibiotic susceptibility of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro antibacterial activity of bismuth subsalicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. brieflands.com [brieflands.com]
- 19. Synergistic Effects of Bismuth Thiols and Various Antibiotics Against Pseudomonas aeruginosa Biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. droracle.ai [droracle.ai]
- 21. contagionlive.com [contagionlive.com]
- 22. mdpi.com [mdpi.com]
- 23. Treatment of severe multi-drug resistant Pseudomonas aeruginosa infections | Medicina Intensiva [medintensiva.org]
cross-validation of different techniques for bismuth succinate characterization
A Comparative Guide to the Characterization of Bismuth Succinate (B1194679)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical techniques for the characterization of bismuth succinate, a compound of interest in pharmaceutical and materials science research. The following sections detail the experimental protocols for key characterization methods, present comparative data in a structured format, and illustrate the logical workflow for a thorough cross-validation of these techniques.
Experimental Protocols
Detailed methodologies for the characterization of this compound are outlined below. These protocols are synthesized from standard analytical procedures for similar bismuth-containing compounds and metal-organic frameworks.
1. X-ray Diffraction (XRD)
-
Objective: To determine the crystalline structure, phase purity, and crystallite size of this compound.
-
Methodology:
-
A powdered sample of this compound is thinly spread onto a sample holder.
-
The sample is analyzed using a powder X-ray diffractometer, typically with Cu Kα radiation (λ = 1.5406 Å).
-
Data is collected over a 2θ range of 10-90° with a continuous scan type and a defined step size and scan speed.
-
The resulting diffraction pattern is analyzed to identify the crystalline phases by comparison with standard diffraction databases.
-
The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.[1]
-
2. Fourier-Transform Infrared Spectroscopy (FTIR)
-
Objective: To identify the functional groups present in this compound and confirm the coordination of the succinate ligand to the bismuth ion.
-
Methodology:
-
A small amount of the this compound sample is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
The sample is placed in the FTIR spectrometer.
-
The infrared spectrum is recorded in the range of 4000-400 cm⁻¹.
-
The positions and shapes of the absorption bands are analyzed to identify characteristic vibrations of the carboxylate groups, C-H bonds, and the Bi-O bond.[2][3][4]
-
3. Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability and decomposition profile of this compound.
-
Methodology:
-
A known mass of the this compound sample is placed in an alumina (B75360) or platinum crucible.
-
The sample is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
The change in mass of the sample is recorded as a function of temperature.
-
The resulting TGA curve is analyzed to determine the decomposition temperatures and the mass loss at each step, providing information about the composition and thermal stability.[5][6][7][8]
-
4. Scanning Electron Microscopy (SEM)
-
Objective: To visualize the surface morphology, particle size, and shape of this compound.
-
Methodology:
-
The this compound powder is mounted on an aluminum stub using conductive adhesive tape.
-
The sample is sputter-coated with a thin layer of a conductive material, such as gold, to prevent charging.[9]
-
The coated sample is introduced into the SEM chamber.
-
The surface of the sample is scanned with a focused beam of electrons to generate images.[9][10][11]
-
5. Elemental Analysis
-
Objective: To determine the elemental composition (Carbon, Hydrogen) of this compound and compare it with the theoretical values.
-
Methodology:
-
A precisely weighed amount of the dried this compound sample is combusted in a controlled oxygen atmosphere.
-
The resulting combustion gases (CO₂ and H₂O) are passed through specific absorbent columns.
-
The amounts of carbon and hydrogen are determined by measuring the change in mass of the absorbent columns.
-
The experimental percentages of C and H are then compared to the calculated theoretical values for the proposed chemical formula.[12]
-
Data Presentation: Comparative Analysis of Characterization Techniques
The following tables summarize the type of quantitative data obtained from each characterization technique for a hypothetical this compound sample.
| Technique | Parameter Measured | Typical Data/Results for this compound |
| X-ray Diffraction (XRD) | Crystalline structure, phase identification, crystallite size. | Rhombohedral or other crystal systems identified by characteristic diffraction peaks.[13] Average crystallite size in the nanometer range, calculated from peak broadening.[1] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Vibrational frequencies of functional groups. | Characteristic absorption bands for: - O-H stretching (if hydrated) ~3400 cm⁻¹ - C-H stretching ~2900 cm⁻¹ - Asymmetric and symmetric COO⁻ stretching ~1600 cm⁻¹ and ~1400 cm⁻¹[14] - Bi-O stretching ~500-600 cm⁻¹[3][4] |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperatures, and residual mass. | Multi-step decomposition profile. Initial weight loss corresponding to dehydration, followed by the decomposition of the succinate ligand at higher temperatures.[5][6][8] The final residual mass corresponds to the formation of bismuth oxide (Bi₂O₃).[7] |
| Scanning Electron Microscopy (SEM) | Particle morphology, size, and surface texture. | Images revealing the shape (e.g., rod-like, spherical, irregular) and size distribution of the this compound particles.[9][11] |
| Elemental Analysis | Percentage of Carbon (C) and Hydrogen (H). | Experimental percentages of C and H that are in close agreement with the theoretical values calculated for the chemical formula of this compound. For example, for Bi₂(C₄H₄O₄)₃: Calculated: C=20.97%, H=1.76%; Found: C=21.05%, H=1.81%.[12] |
Workflow for Cross-Validation of Characterization Techniques
The following diagram illustrates the logical workflow for the comprehensive characterization of this compound, emphasizing the cross-validation of results from different analytical techniques.
Caption: Workflow for this compound Characterization.
References
- 1. imim.pl [imim.pl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. old.joam.inoe.ro [old.joam.inoe.ro]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 10. A scanning electron microscopic morphological and semi-quantitative evaluation of rat stomach treated with colloidal bismuth subcitrate and alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure of the active pharmaceutical ingredient bismuth subsalicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hub.qmplus.qmul.ac.uk [hub.qmplus.qmul.ac.uk]
- 14. Figure 2 from Synthesis of bismuth (III) salicylates in the precipitation reactions from solutions | Semantic Scholar [semanticscholar.org]
comparative cytotoxicity of bismuth succinate and bismuth subgallate
A Comparative Guide to the Cytotoxicity of Bismuth Succinate (B1194679) and Bismuth Subgallate
For researchers and professionals in drug development, understanding the cytotoxic profiles of active pharmaceutical ingredients is paramount. This guide provides a comparative analysis of the in vitro cytotoxicity of two bismuth-containing compounds: bismuth succinate and bismuth subgallate. While both are used in pharmaceutical applications, their effects at the cellular level can differ significantly. This comparison is based on available experimental data from scientific literature.
Executive Summary
A review of published studies reveals a notable disparity in the available cytotoxicity data for this compound and bismuth subgallate. While studies on bismuth subgallate provide specific quantitative data on its cytotoxic effects on cancer cell lines, there is a significant lack of comparable in vitro cytotoxicity data for this compound in the reviewed scientific literature.
Bismuth subgallate has demonstrated significant cytotoxicity in human cancer cells. In contrast, no specific in vitro studies detailing the cytotoxic concentrations or mechanisms of This compound were identified in the conducted search. Therefore, a direct quantitative comparison is not feasible at this time. This guide presents the available data for bismuth subgallate and provides a general overview of cytotoxicity mechanisms associated with bismuth compounds.
Data Presentation: Cytotoxicity of Bismuth Subgallate
The following table summarizes the quantitative data on the cytotoxicity of bismuth subgallate as reported in a study by Kobayashi et al. on human thyroid cancer cells.
| Compound | Cell Line | Concentration | Incubation Time | Cytotoxicity (% Cell Death) | Assay | Reference |
| Bismuth Subgallate | 8505C (Human Thyroid Cancer) | 0.05–0.1 mM | 24 hours | ~100% | MTT Assay | [1] |
| Bismuth Acetate | 8505C (Human Thyroid Cancer) | 0–0.1 mM | 24 hours | No significant cytotoxicity | MTT Assay | [1] |
| Bismuth Chloride | 8505C (Human Thyroid Cancer) | 0–0.1 mM | 24 hours | No significant cytotoxicity | MTT Assay | [1] |
| Bismuth Subsalicylate | 8505C (Human Thyroid Cancer) | 0–0.1 mM | 24 hours | No significant cytotoxicity | MTT Assay | [1] |
Experimental Protocols
The primary method used to assess the cytotoxicity of bismuth subgallate in the cited study was the MTT assay.
MTT Assay Protocol for Bismuth Cytotoxicity
This protocol is based on the methodology described by Kobayashi et al.[1].
-
Cell Culture: 8505C human thyroid cancer cells are cultured to a subconfluent state in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), streptomycin, and penicillin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are harvested using trypsin/EDTA, centrifuged, and resuspended in fresh medium. A cell suspension of 5 × 10⁴ cells/ml is prepared, and 1 ml is added to each well of a 24-well plate.
-
Incubation: The plates are incubated overnight to allow for cell attachment.
-
Treatment: The culture medium is replaced with serum-free RPMI-1640 medium containing the desired concentrations of the bismuth compounds (e.g., 0–0.1 mM for bismuth subgallate).
-
Incubation with Compound: The cells are incubated with the bismuth compounds for 24 hours.
-
MTT Assay: After the incubation period, the number of viable cells is measured using the MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow: General Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a compound like bismuth subgallate.
Caption: A generalized workflow for in vitro cytotoxicity testing.
Potential Signaling Pathway for Bismuth-Induced Cytotoxicity
While the specific signaling pathways for this compound and subgallate are not well-defined in the literature, studies on other bismuth compounds suggest the involvement of the intrinsic apoptosis pathway. Bismuth compounds can induce cellular stress, leading to mitochondrial dysfunction and subsequent cell death.
Caption: A simplified model of bismuth-induced apoptosis.
Discussion of Cytotoxicity Mechanisms
The cytotoxicity of bismuth compounds is complex and can vary depending on the specific compound, cell type, and experimental conditions. Some general mechanisms that have been proposed include:
-
Induction of Apoptosis: Several bismuth compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is often mediated through the intrinsic pathway, which involves the mitochondria. Bismuth compounds can cause mitochondrial stress, leading to the release of pro-apoptotic factors and the activation of caspases, which are enzymes that execute the apoptotic process[2][3].
-
Generation of Reactive Oxygen Species (ROS): Some studies suggest that bismuth compounds can increase the production of ROS within cells. Elevated ROS levels can lead to oxidative stress, damaging cellular components like DNA, proteins, and lipids, and ultimately triggering cell death[2].
-
Necrosis: In some cases, particularly at higher concentrations, bismuth compounds may induce necrosis, a form of cell death characterized by cell swelling and lysis[4].
-
Autophagy: Research on bismuth nanoparticles has indicated that autophagy, a cellular process of self-digestion, can also be a mechanism of cytotoxicity.
It is important to note that the gallic acid moiety in bismuth subgallate is itself cytotoxic. Studies have shown that free gallic acid can induce cell death, and the cytotoxicity of bismuth subgallate may be attributable, at least in part, to the gallic acid component[1].
Conclusion
Based on the available scientific literature, bismuth subgallate exhibits significant cytotoxic effects against human cancer cells in vitro. In contrast, there is a clear lack of published data on the in vitro cytotoxicity of this compound, preventing a direct comparison. The primary mechanism of cytotoxicity for bismuth compounds appears to be the induction of apoptosis, often involving the mitochondrial pathway. Further research is needed to elucidate the specific cytotoxic profile and mechanisms of action of this compound to allow for a comprehensive comparative analysis. Researchers and drug development professionals should be aware of the potent cytotoxicity of bismuth subgallate and the current data gap regarding this compound when considering these compounds for pharmaceutical applications.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. mdpi.com [mdpi.com]
- 3. A bismuth diethyldithiocarbamate compound induced apoptosis via mitochondria-dependent pathway and suppressed invasion in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of biologically synthesised bismuth nanoparticles against HT‐29 cell line - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Complexity of Bismuth Succinate: A Comparative Guide to Structural Confirmation
For researchers, scientists, and drug development professionals, the precise determination of a compound's three-dimensional structure is paramount. This guide provides a comprehensive comparison of single-crystal X-ray diffraction (SCXRD) with alternative analytical techniques for confirming the intricate structure of bismuth succinate (B1194679), a compound of interest in medicinal chemistry.
While single-crystal X-ray diffraction stands as the definitive method for elucidating the atomic arrangement in a crystalline solid, obtaining suitable single crystals of bismuth carboxylates can be a significant hurdle. This guide leverages recent findings on two novel bismuth succinate hydrates to illustrate the confirmatory power of SCXRD and contrasts it with data from other widely used analytical methods.
The Decisive Evidence: Single-Crystal X-ray Diffraction
Recent research has successfully elucidated the structures of two this compound hydrates, poly[[diaqua(μ3-butane-1,4-dicarboxylato)hemi(μ-butane-1,4-dicarboxylato)bismuth] monohydrate], {[Bi(C4H4O4)1.5(H2O)2]·H2O}n (1 ), and poly[[μ-aqua-aqua(μ3-butane-1,4-dicarboxylato)(μ-butane-1,4-dicarboxylato)-μ-oxido-dibismuth] monohydrate], {[Bi2(C4H4O4)2O(H2O)2]·H2O}n (2 ), using single-crystal X-ray diffraction.[1][2] This breakthrough has provided unambiguous insights into their polymeric nature, revealing a two-dimensional layered structure for compound 1 and a three-dimensional framework for compound 2 .[1][2]
The Bi³⁺ cations in these structures are coordinated by oxygen atoms from the carboxylate groups of the succinate anions and water molecules.[1][2] In compound 1 , the BiO₉ coordination polyhedra form layers, while in compound 2 , two distinct bismuth coordination environments (BiO₉ and BiO₇) create a complex 3D network.[1]
A Comparative Look: Alternative Characterization Techniques
While SCXRD provides the ultimate structural proof, other analytical techniques offer valuable, albeit less definitive, information. The following table summarizes the comparative data for the two recently characterized this compound hydrates.
| Parameter | Single-Crystal X-ray Diffraction (Compound 1) | Single-Crystal X-ray Diffraction (Compound 2) | Powder X-ray Diffraction (PXRD) | Infrared (IR) & Raman Spectroscopy | Thermal Analysis (TGA/DSC) |
| Crystal System | Monoclinic | Monoclinic | Provides a fingerprint pattern for phase identification. | N/A | N/A |
| Space Group | P2₁/c | P2₁/c | N/A | N/A | N/A |
| Unit Cell Dimensions | a = 10.1234(3) Å, b = 17.5431(5) Å, c = 7.8963(2) Å, β = 108.835(1)° | a = 10.0384(2) Å, b = 15.0118(3) Å, c = 11.5339(2) Å, β = 114.608(1)° | Matches the pattern calculated from the single-crystal data, confirming bulk purity. | Confirms the presence of carboxylate groups and water molecules. | Shows decomposition steps corresponding to the loss of water and organic ligand. |
| Coordination Environment | BiO₉ | BiO₉ and BiO₇ | N/A | Provides information on the coordination mode of the carboxylate groups. | Provides information on the thermal stability and composition. |
| Key Structural Feature | 2D layered structure | 3D framework structure | N/A | N/A | N/A |
Experimental Protocols
Single-Crystal X-ray Diffraction
The determination of the crystal structures of compounds 1 and 2 was carried out on an automated four-circle diffractometer. A single crystal of suitable size and quality was mounted on a goniometer head. Data collection was performed using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a controlled temperature. The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms of the organic anions were placed in calculated positions and refined using a riding model.
Powder X-ray Diffraction
Powder X-ray diffraction patterns were recorded on a diffractometer in the Bragg-Brentano geometry with Cu Kα radiation. The samples were finely ground and mounted on a flat sample holder. Data were collected over a 2θ range of 5–60° with a step size of 0.02°. The experimental patterns were then compared with the patterns calculated from the single-crystal X-ray diffraction data to confirm the phase purity of the bulk material.[3]
Spectroscopic and Thermal Analysis
Infrared (IR) spectra were recorded on a Fourier-transform IR spectrometer using KBr pellets. Raman spectra were obtained on a Raman microscope. Thermal analysis (Thermogravimetric Analysis and Differential Scanning Calorimetry) was performed on a thermal analyzer in an air atmosphere with a heating rate of 10°C/min. These techniques provided complementary information on the functional groups present and the thermal stability of the compounds.[1][2]
The Challenge of Crystal Growth: A Common Hurdle
The successful application of SCXRD is entirely dependent on the availability of high-quality single crystals. For many bismuth carboxylates, such as the well-known active pharmaceutical ingredient bismuth subsalicylate, obtaining crystals of sufficient size and quality for conventional SCXRD has proven to be a major challenge.[4][5] This difficulty often arises from their polymeric nature and low solubility, which can lead to the formation of microcrystalline powders. In such cases, researchers must turn to alternative techniques like three-dimensional electron diffraction (3DED) to obtain structural information from sub-micrometer-sized crystals.[4]
Visualizing the Workflow and Structural Confirmation
To better illustrate the process of structural confirmation, the following diagrams outline the experimental workflow and the logical relationship between the analytical techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Two new bismuth salts with succinic acid: synthesis, structural, spectroscopic and thermal characterization. | Semantic Scholar [semanticscholar.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Structure of the active pharmaceutical ingredient bismuth subsalicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
A Comparative Guide to the Performance of Bismuth-Based Fillers in Polymer Composites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of bismuth-based fillers in polymer composites, with a focus on thermal stability, flame retardancy, and mechanical properties. Due to the limited availability of published data specifically on bismuth succinate, this document uses bismuth oxide (Bi₂O₃) and bismuth subcarbonate ((BiO)₂CO₃) as representative examples of bismuth-based fillers. Their performance is benchmarked against common alternative fillers and flame retardants to provide a comprehensive overview for material selection and development.
Performance Data Comparison
The following tables summarize the quantitative performance of various fillers in different polymer matrices. Direct comparison is challenging due to variations in polymer type, filler loading, and processing conditions in the cited literature. However, these tables provide a structured overview of the available data.
Thermal Stability (Thermogravimetric Analysis - TGA)
Thermal stability is a critical parameter for polymer composites, indicating their performance at elevated temperatures. The onset of degradation is often reported as the temperature at which 5% weight loss occurs (T₅%), while the temperature of maximum degradation rate is denoted as Tₘₐₓ.
| Polymer Matrix | Filler Type | Filler Loading (wt%) | T₅% (°C) | Tₘₐₓ (°C) | Key Observations |
| LDPE | None | 0 | 459.1 | ~500 | Baseline for comparison.[1] |
| LDPE | Bismuth Oxide (Bi₂O₃) | 15 | Increased stability | - | Introduction of Bi₂O₃ significantly increases thermal stability.[1] |
| PVC | Bismuth Subcarbonate ((BiO)₂CO₃) | - | Increased stability | - | (BiO)₂CO₃ is noted to improve thermal stability. |
| PVC | Antimony Trioxide (Sb₂O₃) + others | 10 | 295.3 | - | Part of a composite flame retardant system. |
| Polyamide 66 (PA66) | Melamine Polyphosphate (MPP) | - | - | - | MPP is known to enhance char formation and thermal stability. |
Flame Retardancy
Flame retardancy is assessed through various tests, including the UL-94 vertical burn test and cone calorimetry, which measures parameters like Peak Heat Release Rate (pHRR).
| Polymer Matrix | Filler Type | Filler Loading (wt%) | UL-94 Rating | pHRR (kW/m²) | Key Observations |
| PMMA | Bismuth Subcarbonate ((BiO)₂CO₃) | ≤ 6.2 | - | Decreased | Significantly enhances flame retardancy and smoke suppression. |
| Polyamide 66 (PA66) | Melamine Polyphosphate (MPP) | - | V-0 | - | Effective halogen-free flame retardant for polyamides. |
| Polypropylene (PP) | Antimony Trioxide (Sb₂O₃) + IFR | 2 | V-0 | - | Acts as a synergist in intumescent flame retardant systems. |
| Various | Zinc Borate | - | V-0 (in some systems) | - | Acts as a flame retardant and smoke suppressant. |
| Polyamides, Polyesters | Aluminum Phosphinate | ~40 | V-0 | Decreased | Effective halogen-free flame retardant.[2] |
| Polyolefins | Huntite/Hydromagnesite | - | V-0 (in some systems) | - | Endothermic decomposition releases water and CO₂, acting as a fire retardant.[3] |
Mechanical Properties
The addition of fillers can significantly alter the mechanical properties of polymers, such as tensile strength and Young's modulus.
| Polymer Matrix | Filler Type | Filler Loading (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Key Observations |
| HDPE | None | 0 | - | - | Baseline for comparison.[4] |
| HDPE | Bismuth (powder) | 10 | Max value | Max value | Tensile properties peak at 10 wt% loading.[4] |
| LDPE | None | 0 | ~8.5 | ~0.17 | Baseline for comparison. |
| LDPE | Bismuth Oxide (Bi₂O₃) | 15 | ~9.5 | ~0.22 | Slight increase in tensile strength and modulus.[5] |
| Polyester | None | 0 | 16 | 1.4 | Baseline for comparison.[6] |
| Polyester | Bismuth Oxide (Bi₂O₃) | 40 | 25 | 2.0 | Significant increase in tensile strength and modulus.[6] |
| Polypropylene (PP) | None | 0 | - | - | Baseline for comparison. |
| Polypropylene (PP) | Barium Sulfate (BaSO₄) | 60 | - | Increased | Significantly increases stiffness. |
| PVC/SBR Blend | Bismuth Subcarbonate ((BiO)₂CO₃) | 40 | Enhanced | - | Tensile strength is enhanced, with a slight decrease beyond 40 phr.[7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of material performance. Below are outlines of standard protocols for key experiments.
Thermogravimetric Analysis (TGA)
-
Standard: Based on ASTM E1131.
-
Objective: To determine the thermal stability and compositional analysis of the polymer composites by measuring weight loss as a function of temperature.
-
Methodology:
-
A small, precisely weighed sample (typically 5-10 mg) of the composite is placed in a TGA crucible (e.g., platinum or alumina).
-
The crucible is placed in the TGA furnace.
-
The furnace is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 800 °C).
-
The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to monitor thermal decomposition. An oxidative atmosphere (air) can be used for studying oxidative stability.
-
The weight of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of degradation (e.g., T₅%), the temperature of maximum degradation rate (from the derivative curve, DTG), and the final residue content.
-
UL-94 Vertical Flammability Test
-
Standard: Based on UL-94.
-
Objective: To classify the flammability of plastic materials based on their burning behavior in a vertical orientation.
-
Methodology:
-
Rectangular bar specimens of a specified dimension (e.g., 125 mm x 13 mm) are prepared.
-
The specimen is clamped vertically.
-
A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time (t₁) is recorded.
-
Immediately after the flame extinguishes, the flame is reapplied for another 10 seconds and then removed. The second afterflame time (t₂) and the afterglow time are recorded.
-
It is noted whether flaming drips ignite a piece of cotton placed below the specimen.
-
Materials are classified as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton.[8][9] V-0 is the most flame-retardant classification.[8][9]
-
Cone Calorimetry
-
Standard: Based on ISO 5660.
-
Objective: To measure the heat release rate and other flammability parameters of materials under controlled fire-like conditions.
-
Methodology:
-
A square specimen (e.g., 100 mm x 100 mm) is placed in a horizontal orientation.
-
The specimen is exposed to a constant heat flux from a conical heater (e.g., 35 or 50 kW/m²).
-
An ignition source is present to ignite the flammable gases evolved from the sample surface.
-
During combustion, the oxygen concentration in the exhaust gas stream is continuously measured to calculate the heat release rate (HRR).
-
Key parameters recorded include time to ignition (TTI), peak heat release rate (pHRR), total heat released (THR), and smoke production rate (SPR).
-
Tensile Testing
-
Standard: Based on ASTM D638.
-
Objective: To determine the tensile properties of the polymer composites, including tensile strength, Young's modulus, and elongation at break.
-
Methodology:
-
Dumbbell-shaped specimens are prepared according to the standard's specifications.
-
The specimen is placed in the grips of a universal testing machine.
-
The specimen is pulled apart at a constant crosshead speed until it fractures.
-
The load and displacement are continuously recorded during the test.
-
From the resulting stress-strain curve, the tensile strength (maximum stress), Young's modulus (slope of the initial linear portion), and elongation at break are calculated.
-
Visualizations
Experimental Workflow for Composite Preparation and Testing
Logical Relationship of Flame Retardancy Mechanisms
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijariie.com [ijariie.com]
- 7. researchgate.net [researchgate.net]
- 8. specialchem.com [specialchem.com]
- 9. passive-components.eu [passive-components.eu]
Safety Operating Guide
Personal protective equipment for handling BISMUTH SUCCINATE
Disclaimer: No specific Safety Data Sheet (SDS) for bismuth succinate (B1194679) was found. The following guidance is based on safety data for similar bismuth compounds, such as bismuth subsalicylate and elemental bismuth. It is crucial to handle all chemicals with care and to consult with your institution's safety officer for specific protocols.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling bismuth succinate. The focus is on immediate, practical guidance for personal protective equipment (PPE), operational procedures, and disposal.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure to chemical substances. While bismuth compounds are generally considered to have low toxicity, the powdered form of this compound can pose an inhalation hazard.[1][2]
Summary of Recommended Personal Protective Equipment
The following table summarizes the recommended PPE for handling this compound in various laboratory settings.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Powder | Safety glasses with side shields or chemical safety goggles[1][2] | Nitrile gloves | Laboratory coat | NIOSH-approved N95 respirator (or equivalent) if not in a fume hood |
| Mixing/Dissolving | Chemical safety goggles | Nitrile gloves | Laboratory coat | Recommended if heating or potential for aerosolization exists |
| Heating Solutions | Chemical safety goggles and face shield | Nitrile gloves | Laboratory coat | Use within a certified chemical fume hood |
| Cleaning Spills | Chemical safety goggles | Nitrile gloves | Laboratory coat | NIOSH-approved N95 respirator (or equivalent) |
Operational Plan: Step-by-Step Handling Procedures
Adhering to a standardized operational plan minimizes the risk of exposure and contamination.
1. Preparation and Weighing:
-
Location: Perform all manipulations of this compound powder within a certified chemical fume hood or a powder containment hood to minimize dust inhalation.[1]
-
Pre-weighing: Ensure the analytical balance is clean and certified. Place a weigh boat on the balance and tare.
-
Transfer: Gently scoop the required amount of this compound onto the weigh boat using a clean spatula. Avoid pouring directly from the primary container to minimize dust generation.[1]
-
Post-weighing: Carefully close the primary container. Clean the spatula and any minor spills on the balance with a damp cloth to avoid creating airborne dust. Dispose of the cloth as chemical waste.
2. Dissolving and Mixing:
-
Solvent Addition: In a fume hood, slowly add the desired solvent to the vessel containing the weighed this compound.
-
Mixing: Use a magnetic stirrer or gentle manual agitation to dissolve the compound. If heating is required, use a heating mantle with a stirrer and ensure the setup is secure.
-
Observation: Monitor the process for any signs of reaction or aerosol generation.
3. Post-Handling:
-
Decontamination: Clean all glassware and equipment that came into contact with this compound.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated weigh boats and gloves, in a clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatible.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a labeled hazardous waste container.
-
Consult your institution's hazardous waste disposal guidelines for specific instructions on bismuth-containing waste. In general, disposal should be handled by a licensed professional waste disposal service.[3]
-
-
Empty Containers:
-
Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
-
Dispose of the rinsed container according to institutional guidelines, which may allow for recycling if properly decontaminated.
-
Visualizing Safety Protocols
The following diagrams illustrate the workflow for handling this compound and the decision-making process for selecting appropriate PPE.
Caption: Experimental workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
